1,1-Bis(methylthio)ethylene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1-bis(methylsulfanyl)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S2/c1-4(5-2)6-3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCGAESAURTGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199112 | |
| Record name | 1,1-(Dimethylthio)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51102-74-0 | |
| Record name | 1,1-(Dimethylthio)ethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051102740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-(Dimethylthio)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,1-bis(methylthio)ethylene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1-bis(methylthio)ethylene, a versatile ketene dithioacetal with significant applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the primary synthetic methodologies, reaction mechanisms, and detailed experimental protocols. The guide emphasizes the chemical principles underlying the synthetic choices, ensuring a thorough understanding for practical application. All protocols and mechanistic discussions are supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of this compound
This compound, also known as ketene dimethyl thioacetal, is a valuable C2 synthon in organic chemistry. Its unique electronic structure, characterized by a nucleophilic double bond and the presence of two sulfur atoms, allows for a diverse range of chemical transformations. Ketene dithioacetals, in general, are widely utilized as intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.[1] The methylthio groups in this compound can act as leaving groups, and the double bond can participate in various reactions such as cycloadditions and Michael additions, making it a versatile building block for the construction of carbon-carbon and carbon-heteroatom bonds.
Primary Synthetic Pathway: From Active Methylene Precursors
The most prevalent and robust method for the synthesis of ketene dithioacetals involves a three-step sequence starting from a compound containing an active methylene group: deprotonation, reaction with carbon disulfide, and subsequent alkylation.[1] An active methylene group is a CH₂ group flanked by two electron-withdrawing groups, which increases the acidity of its protons.
Mechanistic Rationale
The synthesis of this compound via this pathway is a testament to fundamental principles of carbanion chemistry. The reaction proceeds through the following key steps:
-
Deprotonation: A strong base abstracts a proton from the active methylene compound, generating a resonance-stabilized carbanion. The choice of base is critical to ensure complete deprotonation without undesirable side reactions.
-
Nucleophilic Addition to Carbon Disulfide: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbon atom of carbon disulfide (CS₂). This addition results in the formation of a dithiocarboxylate salt.
-
S-Alkylation: The dithiocarboxylate intermediate is then alkylated with an appropriate electrophile, in this case, a methylating agent such as methyl iodide (CH₃I). This step typically proceeds via an Sₙ2 mechanism and is often performed in a one-pot fashion with the preceding steps. For the synthesis of this compound, a second methylation occurs to yield the final product.
The overall transformation can be visualized as the conversion of a methylene group to a dithioketal-functionalized alkene.
Visualizing the Reaction Pathway
Caption: General reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of ketene dithioacetals from active methylene compounds.[2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 mol | Handle with care under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Dry and freshly distilled. |
| Acetonitrile | 41.05 | 4.1 g (5.2 mL) | 0.1 mol | Reagent grade, dried. |
| Carbon Disulfide (CS₂) | 76.13 | 8.4 g (6.6 mL) | 0.11 mol | Toxic and flammable, handle in a fume hood. |
| Methyl Iodide (CH₃I) | 141.94 | 31.2 g (13.7 mL) | 0.22 mol | Toxic and light-sensitive. |
Step-by-Step Procedure
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Preparation of the Sodium Hydride Suspension: The flask is charged with sodium hydride (4.4 g of a 60% dispersion in mineral oil). The mineral oil is removed by washing with anhydrous hexane (3 x 20 mL) under a nitrogen atmosphere. Anhydrous THF (100 mL) is then added to the flask.
-
Carbanion Formation: The suspension is cooled to 0 °C in an ice bath. A solution of acetonitrile (4.1 g) in anhydrous THF (20 mL) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. The mixture is then stirred at room temperature for 1 hour to ensure complete formation of the carbanion.
-
Reaction with Carbon Disulfide: The mixture is cooled again to 0 °C, and carbon disulfide (8.4 g) is added dropwise over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C. After the addition is complete, the mixture is stirred at room temperature for 2 hours.
-
Methylation: The reaction mixture is cooled to 0 °C, and methyl iodide (31.2 g) is added dropwise over 1 hour. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of 100 mL of water. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Expected Yield and Characterization
-
Yield: 60-70%
-
Boiling Point: 75-77 °C at 15 mmHg
-
¹H NMR (CDCl₃, 400 MHz): δ 5.05 (s, 2H, =CH₂), 2.35 (s, 6H, 2 x S-CH₃) ppm.
-
¹³C NMR (CDCl₃, 100 MHz): δ 145.0 (C=), 110.0 (=CH₂), 15.0 (S-CH₃) ppm.
-
IR (neat): ν 3080, 2920, 1580, 1420, 1220, 950 cm⁻¹.
-
MS (EI): m/z (%) 120 (M⁺, 100), 105, 73, 45.
Alternative Synthetic Route: The Grignard Approach
An alternative and widely used method for the synthesis of dithiocarboxylates, which are key intermediates for ketene dithioacetals, involves the use of Grignard reagents.[3]
Mechanistic Overview
This pathway begins with the reaction of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with carbon disulfide. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CS₂, forming a magnesium salt of the dithiocarboxylic acid. Subsequent alkylation with two equivalents of a methylating agent yields this compound.
Visualizing the Grignard Reaction Workflow
Caption: Grignard-based workflow for the synthesis of this compound.
Safety and Handling
-
Sodium Hydride: A flammable solid that reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon).
-
Carbon Disulfide: Highly flammable and toxic. All operations should be conducted in a well-ventilated fume hood.
-
Methyl Iodide: A toxic and carcinogenic substance. It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a fume hood.
-
Grignard Reagents: Highly reactive and moisture-sensitive. Anhydrous conditions are essential for their successful use.
Conclusion
The synthesis of this compound is a well-established process in organic chemistry, with the reaction of active methylene compounds with carbon disulfide and a methylating agent being a primary and reliable route. This guide has provided a detailed protocol and mechanistic insights to enable researchers to safely and efficiently prepare this valuable synthetic intermediate. The alternative Grignard-based approach also offers a viable pathway. The choice of method will depend on the availability of starting materials and the specific requirements of the research. With its versatile reactivity, this compound will undoubtedly continue to be a key building block in the development of novel molecules for various scientific disciplines.
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Kaya, R., & Beller, N. R. (1981). An improved synthesis of ketene dimethyl thioacetal monoxide. The Journal of Organic Chemistry, 46(1), 196-197. [Link]
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Introduction: The Versatile Role of Ketene Dithioacetals in Modern Synthesis
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,1-bis(methylthio)ethylene
In the landscape of organic synthesis, certain molecular scaffolds serve as linchpins for the construction of complex molecular architectures. This compound (also known as Ketene Dimethyl Thioacetal) belongs to the esteemed class of ketene dithioacetals, which are powerful and versatile building blocks.[1] With the molecular formula C₄H₈S₂ and CAS number 51102-74-0, this compound is more than a simple alkene; it is a masked carbonyl group, a precursor to carbanionic intermediates, and a partner in various cycloaddition and annulation reactions.[2][3][4]
This guide provides an in-depth exploration of the core chemical properties of this compound, moving beyond a simple recitation of data to explain the causality behind its reactivity. For researchers, particularly those in drug development, understanding the principles outlined herein is crucial for leveraging this reagent to its full potential in the synthesis of novel chemical entities.
Part 1: Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a reagent are foundational to its practical application in the laboratory, dictating handling, purification, and analytical procedures.
Physical Properties
This compound is a light yellow to brown, combustible liquid with a characteristic pungent odor.[5][6] Its key physical properties are summarized in the table below. The boiling point indicates that while it is distillable, vacuum distillation is necessary to prevent thermal decomposition.
| Property | Value | Source(s) |
| CAS Number | 51102-74-0 | [2][3] |
| Molecular Formula | C₄H₈S₂ | [2] |
| Molecular Weight | 120.23 g/mol | [2] |
| Appearance | Light yellow to Brown clear liquid | [6] |
| Boiling Point | 110 °C at 85 mmHg | [from previous search] |
| Density | 1.07 g/cm³ | [from previous search] |
| Refractive Index | 1.5570 - 1.5640 | [from previous search] |
Spectroscopic Characterization
Spectroscopic analysis confirms the unique electronic environment of the this compound structure. While detailed spectral data requires access to specialized databases, the expected characteristics are outlined below.[7]
| Spectroscopy | Expected Features |
| ¹H NMR | Two distinct signals are expected: a singlet for the two equivalent methyl groups (-SCH₃) and a singlet for the terminal vinyl protons (=CH₂). The methyl protons would appear around δ 2.0-2.5 ppm, while the vinyl protons would be further downfield, likely in the δ 4.5-5.5 ppm range, deshielded by the adjacent sulfur atoms. |
| ¹³C NMR | Three signals are anticipated: one for the methyl carbons (-SCH₃), one for the terminal vinyl carbon (=CH₂), and one for the quaternary, sulfur-substituted vinyl carbon (=C(SMe)₂). The alkene carbons would typically appear in the δ 100-150 ppm region.[8] |
| Mass Spec (EI) | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 120. Fragmentation would likely involve the loss of methyl radicals (•CH₃, M-15) or thio-methyl radicals (•SCH₃, M-47), which are common fragmentation pathways for thioethers.[9][10] |
| Infrared (IR) | Key absorptions would include C-H stretching from the methyl and vinyl groups (~2900-3100 cm⁻¹) and a characteristic C=C stretching vibration (~1600-1650 cm⁻¹). |
Part 2: Synthesis of this compound
The preparation of ketene dithioacetals is a well-established field in organic chemistry.[4] The synthesis of this compound typically leverages the nucleophilicity of thiolate anions and the electrophilicity of carbonyl precursors or their equivalents. A common conceptual pathway involves the reaction of an acetate equivalent with a source of methyl thiolate.
The diagram below illustrates the general, conceptual pathway for the formation of ketene dithioacetals, which serves as the foundation for the synthesis of this compound.
Caption: General synthetic pathway to ketene dithioacetals.
Representative Synthetic Protocol
While numerous variations exist, a robust method involves the reaction of a 1,1-dihaloethene or a related activated species with sodium thiomethoxide. The following is a representative protocol based on established chemical principles.[4][11]
-
Preparation of Sodium Thiomethoxide: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (200 mL). Carefully add sodium metal (11.5 g, 0.5 mol) in small portions under a positive pressure of nitrogen.
-
Thiol Addition: Cool the resulting sodium methoxide solution in an ice bath. Bubble methanethiol gas (CH₃SH) through the solution until saturation is reached and the pH is neutral, or add liquid methanethiol (26.5 g, 0.55 mol) via a cooled addition funnel. This forms a solution/slurry of sodium thiomethoxide.
-
Reaction with Dihaloethene: In a separate flame-dried flask, dissolve 1,1-dichloroethylene (48.5 g, 0.5 mol) in anhydrous DMF (150 mL). Cool the solution to 0 °C.
-
Nucleophilic Substitution: Slowly add the prepared sodium thiomethoxide solution to the 1,1-dichloroethylene solution via a cannula. Maintain the temperature below 10 °C during the addition.
-
Workup and Purification: After the addition is complete, allow the mixture to stir at room temperature overnight. Pour the reaction mixture into 1 L of ice water and extract with diethyl ether (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Distillation: Purify the crude product by vacuum distillation (e.g., ~110 °C at 85 mmHg) to yield pure this compound.
Part 3: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its unique electronic structure. The two sulfur atoms can stabilize an adjacent carbanion, enabling a reversal of the typical electrophilic character of the α-carbon of an enol ether. This phenomenon, known as umpolung , is the cornerstone of its reactivity.[4]
Umpolung Reactivity: The Acyl Anion Synthon
The most powerful application of this compound is its function as a masked acyl anion. The vinyl proton α to the two sulfur atoms is acidic enough to be removed by a strong base, such as n-butyllithium (n-BuLi). This deprotonation generates a nucleophilic vinyllithium species, which can react with a wide range of electrophiles. Subsequent hydrolysis of the resulting ketene dithioacetal derivative can unmask a carbonyl group, completing the formal addition of an acyl anion.[4]
Caption: Umpolung reactivity of this compound.
This two-step sequence allows for the formation of carbon-carbon bonds that are otherwise challenging to construct. The lithiated intermediate can react with alkyl halides, epoxides, aldehydes, ketones, and other electrophiles, making it a cornerstone of synthetic strategy.[12]
Participation in Annulation and Cycloaddition Reactions
Beyond its role as an acyl anion equivalent, this compound is an electron-rich alkene, making it a competent partner in various cyclization reactions.
-
Diels-Alder Reactions: It can act as a dienophile in [4+2] cycloaddition reactions, reacting with electron-deficient dienes to form six-membered rings. This provides a route to complex cyclic systems with retained sulfur functionality for further manipulation. [from previous search]
-
[3+3] Annulation: In a powerful strategy for synthesizing highly substituted aromatic systems, this compound derivatives can act as three-carbon building blocks. For example, reaction with 1,3-dianions derived from ketones can lead to the rapid assembly of functionalized phenols, a core structure in many pharmaceutical agents.[13]
Part 4: Applications in Drug Development and Complex Synthesis
The reactivity profile of this compound makes it an invaluable tool for medicinal chemists and drug development professionals.
-
Synthesis of Heterocycles: The sulfur moieties can be displaced by dinucleophiles (e.g., hydrazines, amidines) to construct a wide array of five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.[14][15]
-
Construction of Complex Carbon Skeletons: The umpolung strategy allows for the precise and stereocontrolled introduction of acyl groups, enabling the assembly of polyketide-like structures and other complex natural product backbones.
-
Access to Functionalized Phenols: As demonstrated in [3+3] annulation reactions, derivatives of this compound provide a modern and efficient route to polysubstituted phenols, bypassing harsher, traditional methods.[13]
Part 5: Key Experimental Protocol: Lithiation and Alkylation
This protocol details the generation of the vinyllithium nucleophile from this compound and its subsequent reaction with an alkyl halide, a fundamental transformation showcasing its umpolung reactivity.
Materials:
-
This compound (1.20 g, 10 mmol)
-
Anhydrous Tetrahydrofuran (THF), 50 mL
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.4 mL, 11 mmol)
-
Benzyl bromide (1.88 g, 11 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a 100 mL flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF (50 mL) and this compound (1.20 g, 10 mmol).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe over 10 minutes. The solution may turn a pale yellow color. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of benzyl bromide (1.88 g, 11 mmol) in 5 mL of anhydrous THF dropwise to the cold solution.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the alkylated product.
Part 6: Safety and Handling
As a combustible liquid and a reactive organosulfur compound, this compound requires careful handling in a well-ventilated fume hood.
-
Hazards: Combustible liquid (GHS Hazard statement H227).[6]
-
Precautions:
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle under an inert atmosphere (e.g., nitrogen or argon), especially when using reactive reagents like n-BuLi.
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Brandsma, L., & Verkruijsse, H. D. trimethylsilylacetylene - Organic Syntheses Procedure.[Link]
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A Comprehensive Technical Guide to Tedisamil: A Multi-Ion Channel Modulator for Cardiac Arrhythmias
Disclaimer: The CAS number 51102-74-0 provided in the topic query corresponds to the chemical compound 1,1-Bis(methylthio)ethylene. However, the request for an in-depth technical guide suitable for researchers and drug development professionals strongly suggests an interest in a pharmacologically active agent. A thorough analysis of scientific literature indicates that the intended subject is likely Tedisamil , an experimental antiarrhythmic drug, which has a different CAS number (90961-53-8). This guide will proceed with a detailed examination of Tedisamil, given its relevance to the specified audience and the depth of available research.
Introduction
Tedisamil (3,7-dicyclopropylmethyl-9,9-tetramethylene-3,7-diazabicyclo-3,3,1-nonane) is an investigational pharmaceutical agent with significant potential in the management of cardiac arrhythmias, particularly atrial fibrillation and atrial flutter.[1][2] Initially explored for its anti-ischemic properties, its potent antiarrhythmic effects soon became the primary focus of its development.[1] Classified as a class III antiarrhythmic agent, Tedisamil's primary mechanism of action involves the blockade of multiple potassium channels in the heart, leading to a prolongation of the cardiac action potential and a subsequent increase in the refractory period of cardiac cells.[2][3][4] This technical guide provides a comprehensive overview of Tedisamil, encompassing its physicochemical properties, pharmacology, mechanism of action, clinical development, and safety profile, tailored for professionals in the field of drug discovery and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of a drug candidate is fundamental to its development. While detailed proprietary data may not be publicly available, the following table summarizes key known identifiers and properties of Tedisamil.
| Property | Value | Source |
| IUPAC Name | 3,7-Bis(cyclopropylmethyl)-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1'-cyclopentane] | [1] |
| Molecular Formula | C19H32N2 | [1] |
| Molar Mass | 288.479 g·mol−1 | [1] |
| CAS Number | 90961-53-8 | [1] |
| ATC Code | C01BD06 (WHO) | [1] |
| PubChem CID | 65825 | [1] |
Pharmacology and Mechanism of Action
Tedisamil exerts its antiarrhythmic effects through a multi-channel blockade, primarily targeting potassium currents responsible for cardiac repolarization.[3][5] This multifaceted action contributes to its efficacy in restoring normal sinus rhythm.
Primary Mechanism: Potassium Channel Blockade
Tedisamil's principal mechanism involves the inhibition of several key outward potassium currents in cardiomyocytes:
-
Transient Outward Potassium Current (Ito): Tedisamil is a potent blocker of the Ito, which is crucial for the early phase of repolarization.[4][6] By inhibiting this current, Tedisamil prolongs the action potential duration.[4][5] Its activity is greatest on Ito, where it binds to the open configuration of the channel.[1]
-
Delayed Rectifier Potassium Currents (IKr and IKs): The drug also blocks the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1] This action further contributes to the prolongation of the action potential and the effective refractory period.
-
ATP-Sensitive Potassium Current (IK-ATP): Tedisamil is a potent blocker of ATP-sensitive potassium channels in the heart.[6][7] This action may be particularly relevant in ischemic conditions.
The blockade of these potassium channels lengthens the inactivation phase of the cardiac muscle, preventing premature contractions and thereby interrupting the cycle of fibrillation.[1]
Secondary Mechanisms
While its primary effects are on potassium channels, Tedisamil has also been shown to have some activity on other ion channels, albeit at higher concentrations.[3] It can inhibit sodium currents in cardiac muscle at concentrations above 20μM, which is significantly higher than that required for potassium channel blockade.[1] This multi-channel blocking activity may contribute to its overall antiarrhythmic profile.[3]
Caption: Mechanism of action of Tedisamil on cardiac ion channels.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of Tedisamil has been characterized in several studies. It is typically administered intravenously, allowing for a rapid onset of action.[3]
| Parameter | Value | Source |
| Administration | Intravenous | [1] |
| Half-life | Approximately 8–13 hours | [1] |
| Plasma Protein Binding | 96% | [6] |
| Elimination | Cleared from the kidney unchanged | [6] |
Clinical Development and Efficacy
Tedisamil has undergone clinical investigation for the treatment of both angina pectoris and cardiac arrhythmias.[8]
Atrial Fibrillation and Atrial Flutter
The primary focus of Tedisamil's clinical development has been for the rapid conversion of recent-onset atrial fibrillation (AF) or atrial flutter (AFL) to normal sinus rhythm (NSR).[9][10] A multicenter, double-blind, randomized, placebo-controlled trial demonstrated that intravenous Tedisamil at doses of 0.4 mg/kg and 0.6 mg/kg was significantly more effective than placebo in converting AF or AFL to NSR.[9] Conversion was observed in 41% of patients in the 0.4 mg/kg group and 51% in the 0.6 mg/kg group, compared to 7% in the placebo group.[9] The average time to conversion was approximately 35 minutes.[9]
Anti-ischemic Effects
Tedisamil has also demonstrated favorable hemodynamic and anti-ischemic effects in patients with coronary artery disease.[11] It has been shown to decrease heart rate both at rest and during maximum exercise, leading to a reduction in myocardial oxygen consumption.[11]
Safety and Adverse Effects
As with other antiarrhythmic agents, the use of Tedisamil is associated with potential side effects. The most significant concern is its potential for proarrhythmia, including the risk of Torsades de Pointes, a life-threatening ventricular arrhythmia.[3][12]
Commonly Reported Side Effects:
Serious Adverse Events:
Acute toxicity studies in rats indicated that at high doses, death could be related to direct cardiac actions, including blockade of both potassium and sodium channels.[13]
Experimental Protocols
In Vitro Electrophysiological Assessment of Tedisamil
Objective: To characterize the effects of Tedisamil on cardiac ion channels using patch-clamp electrophysiology in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Isolate ventricular myocytes from adult rabbit or guinea pig hearts using enzymatic digestion.
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings at physiological temperature (37°C).
-
Use appropriate internal and external solutions to isolate specific ion currents (e.g., Ito, IKr, IKs).
-
Apply a series of voltage-clamp protocols to elicit and measure the desired currents.
-
-
Drug Application:
-
Prepare stock solutions of Tedisamil in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
-
Perfuse the cells with control solution to establish a baseline recording.
-
Apply increasing concentrations of Tedisamil (e.g., 1, 3, and 10 µM) and record the effects on the target ion currents.[7]
-
-
Data Analysis:
-
Measure the peak current amplitude and inactivation kinetics before and after drug application.
-
Construct dose-response curves to determine the IC50 of Tedisamil for each ion channel.
-
Caption: Workflow for in vitro electrophysiological assessment of Tedisamil.
Conclusion
Tedisamil is a potent multi-ion channel modulator with demonstrated efficacy in the acute management of atrial fibrillation and flutter. Its unique mechanism of action, primarily targeting multiple potassium currents, offers a promising therapeutic approach. However, its clinical utility is tempered by the risk of proarrhythmic events. Further research and carefully designed clinical trials are necessary to fully elucidate its risk-benefit profile and establish its place in the armamentarium of antiarrhythmic drugs. The development of Tedisamil underscores the ongoing challenge in cardiovascular medicine to develop novel antiarrhythmic agents that are both highly effective and possess a favorable safety profile.
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Patsnap Synapse. (2024-06-15). What is Tedisamil used for? [Link]
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Doggrell, S. A. (2000). Tedisamil: master switch of nature? Expert opinion on investigational drugs, 9(11), 2647–2658. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 65825, Tedisamil. [Link]
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Grokipedia. (2026-01-08). Tedisamil. [Link]
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Chi, L., Mu, D., & Lucchesi, B. R. (1995). Effects of tedisamil (KC-8857) on cardiac electrophysiology and ventricular fibrillation in the rabbit isolated heart. Journal of cardiovascular pharmacology, 26(3), 481–489. [Link]
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Strobel, J. S., Dissmann, R., Mitrovic, V., & Schlepper, M. (1993). [The new potassium channel blocker tedisamil and its hemodynamic, anti-ischemic and neurohumoral effect in patients with coronary heart disease]. Zeitschrift fur Kardiologie, 82(12), 796–806. [Link]
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Patsnap Synapse. (2024-07-14). What are the side effects of Tedisamil? [Link]
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Anonymous. (1999). Tedisamil: a new novel antiarrhythmic. Drugs of the future, 24(9), 977. [Link]
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Tande, P. M., Tveit, A., & Refsum, H. (1994). Acute toxicity of tedisamil, a new potassium channel blocking drug. Pharmacology & toxicology, 74(1), 49–53. [Link]
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Dukes, I. D., Cleemann, L., & Morad, M. (1990). Tedisamil blocks the transient and delayed rectifier K+ currents in mammalian cardiac and glial cells. The Journal of pharmacology and experimental therapeutics, 254(2), 560–569. [Link]
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Hohnloser, S. H., Dorian, P., Straub, M., Beckmann, K., & Kowey, P. (2004). Safety and efficacy of intravenously administered tedisamil for rapid conversion of recent-onset atrial fibrillation or atrial flutter. Journal of the American College of Cardiology, 44(1), 99–104. [Link]
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ClinicalTrials.gov. (2015-01-16). Intravenous Tedisamil in the Rapid Conversion of Atrial Fibrillation or Flutter to Normal Sinus Rhythm in Male Subjects. [Link]
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CenterWatch. (2015-01-14). Intravenous Tedisamil in the Rapid Conversion of Atrial Fibrillation or Flutter to Normal Sinus Rhythm in Female Subjects. [Link]
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A Technical Guide to the Structure, Synthesis, and Reactivity of Ketene Dimethyl Thioacetals
Abstract
Ketene dithioacetals are a class of versatile and powerful intermediates in modern organic synthesis.[1] Their unique electronic structure, characterized by an electron-rich carbon-carbon double bond, imparts a wide spectrum of reactivity, enabling their use in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of ketene dimethyl thioacetals, focusing on their fundamental structure, primary synthetic methodologies, characteristic spectroscopic signatures, and diverse reactivity profiles. We will delve into the causality behind their synthetic utility as nucleophiles, dienophiles, and masked acyl synthons, supported by detailed mechanistic diagrams and field-proven experimental protocols relevant to researchers in synthetic chemistry and drug development.
Core Molecular Structure and Electronic Properties
The foundational structure of a ketene dimethyl thioacetal is 1,1-bis(methylthio)ethene. The key to understanding its reactivity lies in the electronic interplay between the sulfur atoms and the π-system of the double bond. The sulfur atoms, with their available lone pairs of electrons, act as potent π-donors, significantly increasing the electron density of the C=C bond.
This electron donation can be visualized through resonance structures that place a negative charge on the β-carbon (C2). This resonance contribution makes the β-carbon strongly nucleophilic, a feature that dominates its chemical behavior. Consequently, ketene dimethyl thioacetals are considered electron-rich olefins and react readily with a wide range of electrophiles.[2]
Caption: Resonance delocalization in ketene dimethyl thioacetal.
Synthesis of Ketene Dimethyl Thioacetals
The preparation of ketene thioacetals is well-established. A robust and widely used method involves the treatment of compounds containing an active methylene group (e.g., esters, ketones) with carbon disulfide in the presence of a strong base, followed by S-alkylation. The base deprotonates the active methylene group to form a carbanion, which then attacks carbon disulfide. A second deprotonation and subsequent dialkylation with an alkylating agent, such as methyl iodide, furnishes the desired ketene dimethyl thioacetal.
Caption: General workflow for synthesizing ketene dimethyl thioacetals.
Experimental Protocol: Synthesis of Methyl 2-[Bis(methylthio)methylene]-3-oxobutanoate
This protocol details the synthesis of an α-oxo ketene dithioacetal, a common substrate in heterocyclic synthesis.[1]
-
Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere at 0 °C, slowly add methyl acetoacetate (5.8 g, 50 mmol).
-
Dithiolate Formation: After hydrogen evolution ceases (approx. 30 minutes), allow the solution to warm to room temperature. Slowly add carbon disulfide (3.8 g, 50 mmol) via syringe. The reaction mixture will turn deep red. Stir for 2 hours at room temperature.
-
S-Methylation: Cool the mixture back to 0 °C and add methyl iodide (14.2 g, 100 mmol) dropwise. A precipitate of NaI will form. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Spectroscopic Characterization
The structure of ketene dimethyl thioacetals can be unambiguously confirmed using standard spectroscopic techniques.
| Technique | Functional Group | Typical Chemical Shift / Frequency | Notes |
| ¹H NMR | Vinyl Proton (-C=CH -) | δ 5.0 - 5.5 ppm | A singlet, highly dependent on substitution. |
| Methylthio Protons (-SCH₃ ) | δ 2.2 - 2.5 ppm | Two singlets may be observed if rotation is hindered or if the groups are diastereotopic. | |
| ¹³C NMR | Thioacetal Carbon (=C (SMe)₂) | δ 140 - 160 ppm | The carbon atom bonded to the two sulfur atoms. |
| Vinylidene Carbon (C H₂=C-) | δ 110 - 125 ppm | The terminal methylene carbon. | |
| Methylthio Carbons (-SC H₃) | δ 15 - 20 ppm | ||
| IR Spectroscopy | C=C Stretch | 1550 - 1600 cm⁻¹ | The C=C bond stretch is often strong due to the polarization induced by the sulfur atoms. |
Note: The exact values can vary significantly based on the other substituents on the molecule.[3][4]
Reactivity and Synthetic Applications
The synthetic utility of ketene dimethyl thioacetals stems from their predictable and versatile reactivity, primarily driven by the nucleophilic β-carbon and the ability of the thioacetal group to be transformed into other functionalities.
Michael Addition Reactions
As potent nucleophiles, ketene dimethyl thioacetals readily participate in Michael (or conjugate) addition reactions with α,β-unsaturated carbonyl compounds. This reaction forms a new carbon-carbon bond at the β-position of the Michael acceptor, providing a powerful tool for constructing complex carbon skeletons.[5][6] The reaction is typically initiated by a Lewis acid to activate the Michael acceptor.
Caption: Logical workflow of a Lewis acid-catalyzed Michael addition.
Cycloaddition Reactions
Ketene thioacetals can act as the 2π component in [2+2] cycloaddition reactions, particularly with electron-deficient alkenes or ketenes, to form four-membered rings.[7][8] Furthermore, they can participate in [3+3] cycloaromatization reactions, where they serve as a 1,3-dielectrophilic partner after an initial Michael addition, leading to the formation of highly substituted phenolic compounds.[3]
Hydrolysis and Acyl Anion Equivalence
The thioacetal moiety is stable to many reagents but can be hydrolyzed back to a carbonyl group under specific conditions, often using reagents like mercuric chloride or o-iodoxybenzoic acid (IBX).[9][10] This "unmasking" is a critical feature of their utility. By forming a ketene thioacetal, performing nucleophilic reactions at the β-carbon, and then hydrolyzing the product, the overall transformation is equivalent to using a nucleophilic acyl anion or a homoenolate—synthons that are otherwise difficult to generate and control. This strategy is foundational in modern synthetic design.
Role in Drug Development
The versatile reactivity of ketene dimethyl thioacetals makes them valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][11] They provide a reliable method for introducing complex side chains and for constructing heterocyclic cores. For instance, α-oxo ketene dithioacetals are common precursors for synthesizing heterocycles like benzoxazoles, which exhibit promising biological activities.[12] The stability of the thioacetal group allows it to be carried through multiple synthetic steps before a final, strategic conversion to a different functional group, a key advantage in multi-step total synthesis. The methylene thioacetal linkage itself is also being explored as a stable surrogate for disulfide bonds in peptide drug discovery.[13]
Conclusion
Ketene dimethyl thioacetals are more than mere chemical curiosities; they are workhorse intermediates in organic synthesis. Their structure, defined by the powerful electron-donating ability of two sulfur atoms, bestows a rich and predictable reactivity profile centered on the nucleophilicity of the β-carbon. This allows for reliable C-C bond formation through Michael additions and cycloadditions. Coupled with the ability to hydrolyze the thioacetal moiety, these reagents serve as robust acyl anion equivalents, providing synthetic chemists with a powerful tool for the strategic assembly of complex molecules. For researchers in drug development, a thorough understanding of their properties opens avenues for the efficient synthesis of novel molecular scaffolds and active pharmaceutical ingredients.
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Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. Retrieved from [Link]
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Ma, S., et al. (2024). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. Molecules. Available at: [Link]
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Kumar, A., et al. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
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Wikipedia. (n.d.). Thioacetal. Retrieved from [Link]
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ResearchGate. (2015). ChemInform Abstract: Recent Developments of Ketene Dithioacetal Chemistry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021). Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. YouTube. Retrieved from [Link]
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Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]
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Carey, F. A., & Court, A. S. (1972). Cycloaddition reactions of vinylketene thioacetals. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2020). Infrared spectroscopic detection of ketene formation from carbene and CO source: amide synthesis. Retrieved from [Link]
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ResearchGate. (2021). Ketene dithioacetals in Organic Synthesis. Retrieved from [Link]
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Guinto, P. O., et al. (2010). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Organic Letters. Available at: [Link]
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Kumar, R., et al. (2020). Infrared spectroscopic detection of ketene formation from carbene and CO sources: an amide synthesis. New Journal of Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Michael addition. Retrieved from [Link]
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Carey, F. A., & Neergaard, J. R. (1971). Reactions of ketene thioacetals with electrophiles. Homologation of aldehydes. The Journal of Organic Chemistry. Retrieved from [Link]
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Smith, L. (1970). KETENE REACTIONS. I. THE ADDITION OF ACID CHLORIDES TO DIMETHYLKETENE. II. THE CYCLOADDITION OF KETENES TO CARBONYL COMPOUNDS. UNT Digital Library. Retrieved from [Link]
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ResearchGate. (2006). The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups. Retrieved from [Link]
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Nakamura, E., et al. (1998). Mechanism of Mukaiyama-Michael Reaction of Ketene Silyl Acetal: Electron Transfer or Nucleophilic Addition?. Journal of the American Chemical Society. Retrieved from [Link]
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IntechOpen. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Retrieved from [Link]
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Zaykov, A. N., et al. (2024). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry. Available at: [Link]
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Li, P., et al. (2021). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Yield and 'HNMR Data of Ketene Acetals. Retrieved from [Link]
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Research & Reviews: Journal of Agriculture and Allied Sciences. (2022). A Study on Organic Synthesis via Ketene. Retrieved from [Link]
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NPTEL-NOC IITM. (2020). Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction. YouTube. Retrieved from [Link]
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Organic Reactions. (2004). Ketene Cycloadditions. Retrieved from [Link]
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Journal of Pharmaceutical Chemistry. (2022). Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024). Acetal Hydrolysis Mechanism + EASY TRICK!. YouTube. Retrieved from [Link]
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Spectroscopic Profile of 1,1-bis(methylthio)ethylene: A Technical Guide
Introduction
The structural representation of 1,1-bis(methylthio)ethylene is fundamental to understanding its spectroscopic properties.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous signals for its simple, symmetric structure.
¹H NMR Spectroscopy
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.3 - 2.5 | Singlet | 6H | 2 x -S-CH ₃ |
| ~5.0 - 5.5 | Singlet | 2H | =CH ₂ |
Analysis and Rationale:
The two methylthio (-SCH₃) groups are chemically equivalent due to free rotation around the C-S bonds. Consequently, they are expected to produce a single, sharp signal integrating to six protons. The chemical shift is anticipated in the range of δ 2.3-2.5 ppm, which is characteristic of methyl groups attached to a sulfur atom.[2] The two vinyl protons of the =CH₂ group are also equivalent and are expected to appear as a singlet, integrating to two protons. The predicted chemical shift of δ 5.0-5.5 ppm is downfield due to the deshielding effect of the double bond and the electronegative sulfur atoms.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~15 - 20 | 2 x -S-C H₃ |
| ~110 - 120 | =C H₂ |
| ~140 - 150 | C =(SCH₃)₂ |
Analysis and Rationale:
The ¹³C NMR spectrum is predicted to show three distinct signals, corresponding to the three unique carbon environments in the molecule. The two equivalent methyl carbons of the -SCH₃ groups are expected to resonate in the upfield region, typically between δ 15-20 ppm. The vinyl carbon (=CH₂) is predicted to appear around δ 110-120 ppm. The quaternary carbon atom of the double bond, bonded to the two sulfur atoms, is expected to be the most downfield signal, in the range of δ 140-150 ppm, due to the cumulative deshielding effect of the two sulfur atoms.
Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for acquiring NMR spectra of liquid samples.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the IR spectrum is expected to be relatively simple, dominated by absorptions from the C=C double bond and C-H bonds.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | =C-H stretch |
| ~2980 - 2850 | Medium-Strong | C-H stretch (methyl) |
| ~1620 - 1580 | Medium | C=C stretch |
| ~1450 - 1400 | Medium | C-H bend (methyl) |
| ~700 - 600 | Medium-Strong | C-S stretch |
Analysis and Rationale:
The key diagnostic peak in the IR spectrum is the C=C stretching vibration, which is expected to appear in the 1620-1580 cm⁻¹ region. The presence of sulfur atoms can slightly influence this frequency. The C-H stretching vibrations of the vinyl (=C-H) and methyl (-CH₃) groups will be observed in their characteristic regions above and below 3000 cm⁻¹, respectively. The C-S stretching vibration typically appears in the fingerprint region between 700 and 600 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer.
-
Background Subtraction: A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
-
Spectrum Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.
Predicted Mass Spectrometry Data:
| m/z | Predicted Relative Intensity | Assignment |
| 120 | High | [M]⁺˙ (Molecular Ion) |
| 105 | Medium | [M - CH₃]⁺ |
| 73 | High | [M - SCH₃]⁺ |
| 47 | Medium | [CH₃S]⁺ |
Analysis and Rationale:
The molecular ion peak ([M]⁺˙) for this compound (C₄H₈S₂) is expected at an m/z of 120. A prominent fragmentation pathway is the loss of a methyl radical (•CH₃) to give a fragment at m/z 105. Another significant fragmentation is the cleavage of a C-S bond, leading to the loss of a methylthio radical (•SCH₃) and the formation of a stable ion at m/z 73. The methylthio cation ([CH₃S]⁺) itself is also expected to be observed at m/z 47.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC).
-
Separation: The compound travels through the GC column, where it is separated from the solvent and any impurities based on its boiling point and interactions with the stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The presence of the C=C double bond and the sulfur atoms with their non-bonding electrons will influence the UV-Vis absorption of this compound.
Predicted UV-Vis Data:
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~230 - 250 | Moderate | π → π |
| ~280 - 300 | Weak | n → σ |
Analysis and Rationale:
The primary absorption is expected to be a π → π* transition associated with the C=C double bond, likely occurring in the 230-250 nm range. The sulfur atoms, with their lone pairs of electrons, can also participate in electronic transitions. A weaker n → σ* transition, involving the non-bonding electrons of the sulfur atoms, may be observed at a longer wavelength, around 280-300 nm. The exact position and intensity of these absorptions can be influenced by the solvent used for the analysis.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline spectrum.
-
Sample Measurement: The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (typically 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy. The provided experimental protocols offer a standardized approach for the acquisition of this data. This guide is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of this important class of organic molecules.
References
- Habibi, A., Valizadeh, Y., Alizadeh, A., Amiri Rudbari, H., & Mollica Nardo, V. (2014). Regioselective synthesis of novel ketene dithioacetals. Journal of Sulfur Chemistry, 35(4), 387-397.
- Singh, R., Kumar, S., & Pathak, R. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(41), 28965-28970.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]
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Chemsrc. (n.d.). This compound | CAS#:51102-74-0. Retrieved from [Link]
-
PubChem. (n.d.). (E)-Ethylene, 1,2-bis(methylthio)-. Retrieved from [Link]
-
ResearchGate. (n.d.). The structure of the studied ketene S,S-dithioacetal ligand. Retrieved from [Link]
-
NPTEL IIT Delhi. (2019, September 7). UV-Visible Spectroscopy of Conjugated Molecules [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Spectroscopic study of dissolved organic sulfur (DOS): a case study of mercaptans. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]
-
An-Najah National University. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. Retrieved from [Link]
-
University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
University of Calgary. (n.d.). 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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-
National Institute of Standards and Technology. (n.d.). Ethane, (methylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethylene oxide. In NIST Chemistry WebBook. Retrieved from [Link]
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The Versatile Nucleophile and Electrophile: An In-Depth Technical Guide to the Reactivity of Ketene Dithioacetals in Organic Synthesis
Abstract
Ketene dithioacetals are remarkably versatile intermediates in organic synthesis, offering a rich and nuanced reactivity profile that enables the construction of complex molecular architectures. This guide provides an in-depth exploration of the core principles governing the reactivity of ketene dithioacetals, moving beyond a simple catalog of reactions to elucidate the underlying electronic and steric factors that dictate their behavior. We will delve into their synthesis, their pivotal role in polarity reversal (umpolung) chemistry, their participation in cycloaddition and Michael reactions, and their transformations into a variety of valuable functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this important class of compounds.
Introduction: The Dual Nature of Ketene Dithioacetals
Ketene dithioacetals, characterized by a carbon-carbon double bond substituted with two thioether groups, represent a fascinating class of organic synthons. Their synthetic utility stems from a unique electronic structure that allows them to act as both nucleophiles and electrophiles, a duality that is central to their broad applicability. The presence of the sulfur atoms significantly influences the electron density of the double bond, making the β-carbon susceptible to nucleophilic attack, while the α-carbon can be deprotonated to form a nucleophilic species. This "push-pull" electronic nature is the key to their diverse reactivity.[1][2]
This guide will explore the following key facets of ketene dithioacetal chemistry:
-
Synthesis: Robust and efficient methods for the preparation of a wide range of ketene dithioacetals.
-
Umpolung Reactivity: The strategic reversal of carbonyl group polarity, enabling the formation of traditionally challenging carbon-carbon bonds.
-
Cycloaddition Reactions: Their participation as either the 2π or 4π component in the construction of cyclic and heterocyclic systems.
-
Michael Acceptor Reactivity: Their role as electrophiles in conjugate addition reactions.
-
Transformations: The conversion of the dithioacetal moiety into other valuable functional groups, including carboxylic acids and thioesters.
Synthesis of Ketene Dithioacetals: Building the Foundation
The most common and versatile method for the synthesis of ketene dithioacetals involves the reaction of a compound with an active methylene group with carbon disulfide in the presence of a base, followed by alkylation of the resulting dithiolate.[1] This approach allows for the introduction of a wide variety of substituents, tailoring the electronic and steric properties of the ketene dithioacetal for specific applications.
General Synthetic Workflow
Caption: General workflow for the synthesis of ketene dithioacetals.
Experimental Protocol: Synthesis of α-Aroyl Ketene Dithioacetals
This protocol describes a facile, one-pot synthesis of α-aroyl ketene dithioacetals from substituted acetophenones.
Materials:
-
Substituted Acetophenone (10 mmol)
-
Sodium tert-butoxide (20 mmol)
-
Carbon Disulfide (CS₂) (10 mmol)
-
Methyl Iodide (CH₃I) (20 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice-cold water
Procedure:
-
To a stirred solution of sodium tert-butoxide in anhydrous THF at 0 °C, add a solution of the substituted acetophenone in CS₂ dropwise.
-
After the addition is complete, add methyl iodide dropwise to the reaction mixture at 0 °C.
-
Stir the mixture at 0 °C for 5-8 hours.
-
Pour the reaction mixture into ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Substituent on Acetophenone | Product | Yield (%) | Reference |
| H | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 85 | |
| 4-Cl | 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one | 82 | |
| 4-OCH₃ | 1-(4-methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-one | 88 |
The Power of Polarity Reversal: Ketene Dithioacetals as Acyl Anion Equivalents (Umpolung)
One of the most powerful applications of ketene dithioacetals lies in their ability to function as masked acyl anions, a concept known as "umpolung" or polarity reversal.[3] Normally, the carbonyl carbon is electrophilic. By converting a carbonyl precursor into a ketene dithioacetal, the α-carbon can be deprotonated with a strong base, such as n-butyllithium, to generate a nucleophilic species. This nucleophile can then react with a variety of electrophiles, followed by hydrolysis of the dithioacetal to unmask the carbonyl group, effectively achieving a nucleophilic acylation.
Umpolung Reaction Workflow
Caption: Umpolung strategy using ketene dithioacetals.
Experimental Protocol: Umpolung Reaction with an Alkyl Halide
This protocol details the deprotonation of a ketene dithioacetal and subsequent reaction with an electrophile.
Materials:
-
Ketene dithioacetal (10 mmol)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzyl bromide) (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the ketene dithioacetal in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add n-butyllithium dropwise and stir the mixture for 1 hour at -78 °C.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Building Rings: Cycloaddition Reactions of Ketene Dithioacetals
Ketene dithioacetals are valuable partners in cycloaddition reactions, participating in various modes to construct carbocyclic and heterocyclic frameworks. Their electron-rich double bond allows them to act as the 2π component in [4+2] cycloadditions with electron-deficient dienophiles. Furthermore, functionalized ketene dithioacetals can participate in [3+3] annulation reactions to form substituted aromatic systems.[4][5]
[4+2] Cycloaddition (Diels-Alder Type Reaction)
In these reactions, the ketene dithioacetal serves as the electron-rich diene analogue, reacting with electron-deficient alkenes or alkynes.
[3+3] Annulation for the Synthesis of Substituted Phenols
A notable application is the base-mediated [3+3] cyclization of α-aroyl ketene dithioacetals with 1,3-dianionic ketones to afford highly substituted phenols.[4][6]
Mechanism of [3+3] Annulation
Caption: Plausible mechanism for the [3+3] annulation reaction.
Experimental Protocol: [3+3] Annulation for Phenol Synthesis
This protocol describes the synthesis of 5-aryl-3-methylthio-phenols.[4]
Materials:
-
α-Aroyl ketene dithioacetal (0.3 mmol)
-
Acetone (0.5 mmol)
-
Sodium Hydride (NaH) (0.75 mmol)
-
Anhydrous Dimethylformamide (DMF)
-
10% Hydrochloric Acid (HCl)
Procedure:
-
To a nitrogen-flushed vial, add the α-aroyl ketene dithioacetal, acetone, and NaH.
-
Add anhydrous DMF (1.5 mL) and stir the mixture at 50 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with 10% HCl.
-
Extract the product with ethyl acetate and water.
-
Dry the combined organic layers and purify by column chromatography.
| Aryl Group of KDA | Product | Yield (%) | Reference |
| Phenyl | 5-(methylthio)-[1,1′-biphenyl]-3-ol | 72 | [4] |
| 4-Chlorophenyl | 4'-chloro-5-(methylthio)-[1,1'-biphenyl]-3-ol | 75 | [4] |
| 4-Methoxyphenyl | 4'-methoxy-5-(methylthio)-[1,1'-biphenyl]-3-ol | 76 | [4] |
Conjugate Additions: Ketene Dithioacetals as Michael Acceptors
When substituted with electron-withdrawing groups at the α-position (e.g., acyl, nitro, cyano), the β-carbon of the ketene dithioacetal becomes electrophilic and susceptible to conjugate addition by a variety of nucleophiles.[7][8] This reactivity is pivotal in the construction of complex carbon skeletons and in the synthesis of heterocyclic compounds.
Michael Addition of Thiols
The addition of thiols to nitro ketene dithioacetals is a prominent example, leading to the formation of adducts that can be further elaborated.[8]
Reaction with Organocuprates
Organocuprates, being soft nucleophiles, readily undergo 1,4-conjugate addition to α,β-unsaturated ketene dithioacetals. This reaction provides a powerful method for the formation of carbon-carbon bonds. The mechanism is believed to involve the formation of a copper(III) intermediate.
Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate
This protocol outlines the reaction of an α,β-unsaturated ketene dithioacetal with lithium dimethylcuprate.
Materials:
-
α,β-Unsaturated ketene dithioacetal (5 mmol)
-
Copper(I) Iodide (CuI) (5.5 mmol)
-
Methyllithium (MeLi) in ether (11 mmol)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Suspend CuI in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere at 0 °C.
-
Add methyllithium dropwise and stir the resulting solution for 30 minutes at 0 °C to form lithium dimethylcuprate.
-
Cool the solution to -78 °C and add a solution of the α,β-unsaturated ketene dithioacetal in diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Unmasking and Transformation: Versatile Conversions of the Dithioacetal Moiety
A key advantage of using ketene dithioacetals in synthesis is the ability to transform the dithioacetal group into other functionalities, most notably carbonyl derivatives.
Hydrolysis to Thioesters and Carboxylic Acids
The hydrolysis of ketene dithioacetals can be controlled to yield either thioesters or carboxylic acids, depending on the reaction conditions.[9][10] Acid-catalyzed hydrolysis in the presence of a thiol scavenger like mercury(II) chloride is a common method for obtaining carboxylic acids. Milder, selective hydrolysis conditions can afford thioesters.[9]
Experimental Protocol: Hydrolysis to a Carboxylic Acid
This protocol describes the hydrolysis of a ketene dithioacetal to the corresponding carboxylic acid using mercury(II) chloride.
Materials:
-
Ketene dithioacetal (5 mmol)
-
Mercury(II) Chloride (HgCl₂) (11 mmol)
-
Mercury(II) Oxide (HgO) (5.5 mmol)
-
Acetone/Water mixture (e.g., 9:1)
-
Hydrogen Sulfide (H₂S) gas
Procedure:
-
Dissolve the ketene dithioacetal in an acetone/water mixture.
-
Add HgCl₂ and HgO and reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter to remove the mercury salts.
-
Bubble H₂S gas through the filtrate to precipitate any remaining mercury as HgS.
-
Filter the mixture and extract the carboxylic acid from the filtrate.
-
Dry the organic extract and concentrate to obtain the product.
Applications in Drug Discovery and Natural Product Synthesis
The unique reactivity of ketene dithioacetals has been harnessed in the synthesis of a variety of biologically active molecules and natural products. Their ability to serve as versatile building blocks for the construction of complex heterocyclic systems is particularly noteworthy. For instance, they have been employed in the synthesis of substituted pyridines, pyrimidines, and other nitrogen- and sulfur-containing heterocycles that are common motifs in pharmaceuticals.[11] While a direct role in the synthesis of drugs like Dorzolamide has been clarified to be indirect, the underlying principles of their reactivity are highly relevant to the synthesis of related sulfur-containing heterocyclic scaffolds. The exploration of ketene dithioacetals in the synthesis of complex natural products remains an active area of research, with their potential to streamline synthetic routes and introduce key functionalities.
Conclusion
Ketene dithioacetals are far more than mere synthetic curiosities; they are powerful and versatile tools in the arsenal of the modern organic chemist. Their ability to seamlessly switch between nucleophilic and electrophilic character, coupled with the ease of their synthesis and the diverse transformations of the dithioacetal group, makes them invaluable for the construction of a wide array of organic molecules. A thorough understanding of the principles outlined in this guide will empower researchers to creatively and effectively apply the rich chemistry of ketene dithioacetals to challenges in drug discovery, natural product synthesis, and materials science.
References
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Arora, S., Singh, S. P., Sharma, P., & Singh, A. (2022). Brønsted acid catalyzed annulations of ketene dithioacetals: synthesis of 3-aryl coumarins and indenes. Organic & Biomolecular Chemistry, 20(42), 8295-8299. [Link]
-
Deshmukh, G., & Kalyankar, S. (n.d.). FACILE SYNTHESIS OF α-AROYL KETENE DITHIOACETALS USING SUBSTITUTED ACETOPHENONES. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Habibi, A., Valizadeh, Y., Alizadeh, A., Rudbari, H. A., & Nardo, V. M. (2014). Regioselective synthesis of novel ketene dithioacetals. Journal of Sulfur Chemistry, 35(4), 387-396. [Link]
-
Kumar, A., & Singh, V. K. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(50), 35058-35068. [Link]
-
Kumar, A., & Singh, V. K. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. ResearchGate. [Link]
-
Lipisa, Y. B., & Szpilman, A. M. (2018). A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species. Journal of Visualized Experiments, (138), e57913. [Link]
-
Liu, Q., et al. (2020). Ketene dithioacetals in Organic Synthesis. ResearchGate. [Link]
-
Pan, L., Bi, X., & Liu, Q. (2013). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews, 42(3), 1251-1286. [Link]
-
Pasha, M. A., et al. (2021). Synthesis of novel ketene dithioacetals via one pot reaction. Current Chemistry Letters, 10(2), 187-198. [Link]
-
Pasha, M. A., et al. (n.d.). SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES. Baselius College. [Link]
- Sarpeshkar, A. M., Gossick, G. J., & Wemple, J. (1979). Bismetalated derivatives of thioacids. Synthons for generation of β-hydroxy thioacids. A novel, convenient synthesis of ketene dithioacetals. Tetrahedron Letters, 20(9), 703-706.
-
Shanmugam, S., & Divakar, A. (2017). Synthesis of chiral α-carbonyl-δ-nitro-ketenedithioacetals via l-proline-catalyzed Michael addition reaction. Research on Chemical Intermediates, 43(12), 7015-7027. [Link]
-
Singh, A., et al. (2022). Brønsted acid catalyzed annulations of ketene dithioacetals: synthesis of 3-aryl coumarins and indenes. Organic & Biomolecular Chemistry, 20(42), 8295-8299. [Link]
- Van der Poel, H., van der Goorbergh, J. A. M., & van der Gen, A. (1980). A convenient method for the preparation of ketene dithioacetals. Tetrahedron Letters, 21(39), 3641-3644.
-
Wang, Y., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 20, 2225-2233. [Link]
-
Wang, Y., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. National Center for Biotechnology Information. [Link]
-
Wauters, I., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(4), 700-714. [Link]
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The Art of Carbon-Carbon Bond Formation: A Technical Guide to 1,1-bis(methylthio)ethylene as a Premier C2 Synthon
Abstract
In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds remains a paramount objective. This in-depth technical guide is crafted for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of 1,1-bis(methylthio)ethylene, a distinguished ketene dithioacetal, as a versatile C2 synthon. We will delve into the foundational principles of its reactivity, which is rooted in the concept of "umpolung" or the inversion of polarity of the carbonyl group. This guide will provide not only the theoretical underpinnings of its utility but also field-proven, step-by-step experimental protocols for its synthesis and key applications in transformative reactions such as Michael additions and Diels-Alder cycloadditions. Furthermore, we will showcase its strategic implementation in the total synthesis of complex natural products, thereby demonstrating its tangible value in the synthesis of biologically relevant molecules.
Introduction: The Power of Polarity Inversion and the Rise of Ketene Dithioacetals
The carbonyl group, with its inherent electrophilic carbon atom, is a cornerstone of organic chemistry. However, the ability to reverse this innate reactivity—a concept known as umpolung—unlocks a powerful arsenal of synthetic strategies.[1] This reversal allows the carbonyl carbon to function as a nucleophile, or an "acyl anion equivalent," enabling the formation of carbon-carbon bonds that are otherwise challenging to construct.[2][3]
Among the various reagents developed to achieve this polarity inversion, ketene dithioacetals have emerged as exceptionally versatile and reliable synthons.[4][5] this compound, also referred to as ketene dimethyl thioacetal, stands out as a particularly useful C2 building block. Its structure, featuring a carbon-carbon double bond substituted with two methylthio groups, endows it with unique electronic properties that are central to its synthetic utility.
This guide will provide a detailed examination of this compound, from its preparation to its application in sophisticated synthetic endeavors.
Synthesis of this compound: A Foundational Protocol
Experimental Protocol: Synthesis of Ketene Dithioacetals (General Procedure)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suitable strong base, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Deprotonation: An active methylene compound (e.g., a ketone or ester) is added dropwise to the cooled suspension of the base. The reaction mixture is stirred at a low temperature (e.g., 0 °C) to facilitate the formation of the enolate.
-
Addition of Carbon Disulfide: Carbon disulfide is then added dropwise to the enolate solution, leading to the formation of a dithiocarboxylate intermediate.
-
Alkylation: An alkylating agent, such as methyl iodide, is subsequently introduced to the reaction mixture to afford the ketene dithioacetal.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
A visual representation of the general synthetic workflow is provided below:
Caption: General workflow for the synthesis of ketene dithioacetals.
The Role of this compound as an Acyl Anion Equivalent in Michael Additions
One of the most powerful applications of this compound is its role as a masked acyl anion in Michael additions to α,β-unsaturated carbonyl compounds.[6][7] This reaction allows for the formation of 1,4-dicarbonyl compounds, which are valuable synthetic intermediates.
Mechanistic Insight:
The reaction is typically initiated by the deprotonation of a nucleophile, which then adds to the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). In the context of this compound chemistry, the dithioacetal itself can be considered the electrophilic partner in a related transformation where an enolate adds to it, followed by elimination of a methylthio group. Alternatively, and more central to its "umpolung" character, the vinylic proton of this compound can be removed by a strong base to generate a nucleophilic species that can participate in conjugate additions.
However, a more common and synthetically valuable approach involves the use of α-oxo ketene dithioacetals, such as 4,4-bis(methylthio)but-3-en-2-one, as Michael acceptors.[6] The principles of this reaction are directly applicable to understanding the reactivity of the broader class of ketene dithioacetals.
Experimental Protocol: Michael Addition of a Carbon Nucleophile to an α-Oxo Ketene Dithioacetal
-
Materials:
-
4,4-bis(methylthio)but-3-en-2-one (1.0 mmol)
-
Active methylene compound (e.g., nitromethane, 1.2 mmol)
-
Organocatalyst (e.g., L-proline, 0.1 mmol)
-
Solvent (e.g., Dichloromethane)
-
-
Procedure:
-
To a solution of 4,4-bis(methylthio)but-3-en-2-one in the chosen solvent, add the active methylene compound.[6]
-
Add the organocatalyst to the reaction mixture.[6]
-
Stir the reaction at room temperature and monitor its progress by TLC.[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[6]
-
Purify the residue by column chromatography on silica gel to yield the Michael adduct.[6]
-
Data Presentation: Representative Michael Addition Reactions
| Entry | Michael Donor | Michael Acceptor (Analogue) | Catalyst/Base | Solvent | Time (h) | Yield (%) |
| 1 | Nitromethane | 4,4-bis(methylthio)but-3-en-2-one | L-proline | Dichloromethane | 12 | 95 |
| 2 | Malononitrile | 4,4-bis(methylthio)but-3-en-2-one | Triethylamine | Ethanol | 8 | 92 |
The underlying mechanism of the Michael addition is depicted below:
Caption: Generalized mechanism of a Michael addition reaction.
Harnessing the Dienophilic Nature of this compound in Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and this compound can participate as a dienophile, particularly with electron-rich dienes.[1][2] The presence of the two sulfur atoms influences the electronic properties of the double bond, making it susceptible to cycloaddition with suitable dienes.
Key Considerations for Diels-Alder Reactions:
-
Diene: The diene must be able to adopt an s-cis conformation for the reaction to occur.[1] Electron-donating groups on the diene generally accelerate the reaction.[2]
-
Dienophile: While this compound is not a highly activated dienophile, the reaction can be promoted by using high temperatures or pressures, or by employing highly reactive dienes.
-
Regio- and Stereoselectivity: The Diels-Alder reaction is known for its high degree of regio- and stereocontrol, which is a significant advantage in complex molecule synthesis.
Experimental Protocol: Diels-Alder Reaction of this compound with a Diene (General Approach)
-
Reaction Setup: A solution of this compound and the diene in a suitable solvent (e.g., toluene, xylene) is placed in a sealed tube or a high-pressure reactor.
-
Reaction Conditions: The mixture is heated to a high temperature (e.g., 150-200 °C) for several hours. Alternatively, the reaction can be carried out at lower temperatures under high pressure.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the cyclohexene derivative.
The fundamental transformation in a Diels-Alder reaction is illustrated below:
Caption: The concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction.
Application in Total Synthesis: A Case Study
The true measure of a synthetic method's utility lies in its application to the synthesis of complex and biologically significant molecules. Ketene dithioacetals, including this compound and its derivatives, have been employed as key building blocks in the total synthesis of various natural products, such as pyranonaphthoquinone antibiotics.[8]
While a complete total synthesis prominently featuring this compound as a key C2 fragment is not readily found in a single, comprehensive source, the principles of its application are evident in the synthesis of related structures. For instance, the annulation of α-oxo ketene dithioacetals with active methylene compounds to form substituted phenols is a powerful strategy for constructing aromatic rings found in many natural products.[3]
Hydrolysis of the Dithioacetal Group: Unmasking the Carbonyl Functionality
A crucial aspect of using this compound as a masked carbonyl group is the ability to efficiently hydrolyze the dithioacetal to reveal the corresponding carboxylic acid derivative or ketone. This "unmasking" step is typically achieved under acidic conditions.
Experimental Protocol: Hydrolysis of a Ketene Dithioacetal (General Procedure)
-
Reaction Setup: The ketene dithioacetal is dissolved in a suitable solvent mixture, such as aqueous acetic acid or a mixture of an organic solvent and aqueous acid (e.g., HCl or H2SO4).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of time, with the progress monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude carbonyl compound, which can be further purified if necessary.
Conclusion and Future Outlook
This compound has firmly established itself as a valuable and versatile C2 synthon in the synthetic chemist's toolbox. Its ability to function as an acyl anion equivalent through the principle of umpolung provides a powerful platform for the construction of intricate carbon skeletons. The applications of this reagent in Michael additions, Diels-Alder reactions, and as a precursor to complex aromatic systems underscore its significance in modern organic synthesis.
As the demand for more efficient and selective synthetic methods continues to grow, particularly in the fields of drug discovery and materials science, the strategic use of well-established and reliable building blocks like this compound will undoubtedly continue to play a pivotal role. Future research in this area may focus on the development of catalytic and asymmetric variations of its key reactions, further expanding the scope and utility of this remarkable C2 synthon.
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Ketene dithioacetals in Organic Synthesis - ResearchGate. (URL: [Link])
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1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC - NIH. (URL: [Link])
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Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC - NIH. (URL: [Link])
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Synthesis of Pyranonaphthoquinone Antibiotics Involving the Phthalide Annulation Strategy | Request PDF - ResearchGate. (URL: [Link])
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Thioacetal synthesis by thioacetalisation or 1,4-addition - Organic Chemistry Portal. (URL: [Link])
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The Diels-Alder Reaction - Master Organic Chemistry. (URL: [Link])
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Diels-alder cycloadditions of dimethyl acetylenedicarboxylate and diethyl acetylenedicarboxylate with some dienes under microwave irradiation using AlCl3/CH2Cl2 - ResearchGate. (URL: [Link])
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Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B - PubMed Central. (URL: [Link])
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The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (URL: [Link])
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A Comprehensive Technical Guide to the Electrophilic and Nucleophilic Duality of 1,1-Bis(methylthio)ethylene
Abstract
1,1-Bis(methylthio)ethylene, also known as ketene dimethyl thioacetal, is a pivotal reagent in modern organic synthesis, prized for its remarkable electronic versatility. This guide provides an in-depth exploration of its dualistic nature, functioning as both an electron-rich nucleophile and, through strategic modification, a potent electrophile. We will dissect the underlying principles governing its reactivity, detail field-proven experimental protocols, and illustrate its application in the synthesis of complex molecular architectures, including heterocycles and functionalized carbocycles. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique synthetic potential of this powerful building block.
Introduction: The Unique Electronic Profile of this compound
Ketene dithioacetals, and specifically this compound, represent a class of compounds whose synthetic utility is derived from the powerful electronic influence of the geminal sulfur substituents on an olefinic backbone. The sulfur atoms, through resonance donation of their lone pairs, create an electron-rich C=C double bond. This polarization renders the α-carbon (C2) nucleophilic, making it an effective equivalent of a ketone or ester enolate.
Conversely, this innate nucleophilicity can be inverted through a concept known as "umpolung" or reactivity reversal.[1] By introducing an electron-withdrawing group (EWG) at the β-position (C1), the electronic character of the double bond is flipped, transforming the β-carbon into an electrophilic center susceptible to nucleophilic attack. This programmable duality allows for a wide array of carbon-carbon and carbon-heteroatom bond formations, making this compound and its derivatives indispensable tools for synthetic chemists.[2][3]
The Nucleophilic Character: A Potent Carbon Nucleophile
The inherent reactivity of this compound is that of a nucleophile, stemming from the high electron density at the α-carbon. This makes it an excellent participant in reactions where it attacks electron-deficient centers.
Michael Addition Reactions
As an electron-rich alkene, this compound is a superb Michael donor, readily participating in conjugate additions to α,β-unsaturated systems. The driving force for this reaction is the formation of a stable C-C single bond at the expense of the weaker C-C π-bond.[4]
The general mechanism involves the attack of the α-carbon of the ketene dithioacetal onto the β-carbon of the Michael acceptor, followed by protonation of the resulting enolate to yield the 1,4-adduct.[5]
Caption: Workflow for Michael addition using this compound.
Experimental Protocol: Michael Addition to Cyclohexen-2-one
This protocol describes a representative Michael addition, a self-validating system where product formation can be easily monitored by TLC and characterized by NMR.
Materials:
-
This compound
-
Cyclohexen-2-one
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve cyclohexen-2-one (1.0 eq) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.
-
Lewis Acid Addition: Add TiCl₄ (1.1 eq) dropwise to the stirred solution. The formation of a yellow precipitate is typically observed.
-
Nucleophile Addition: Add this compound (1.2 eq) dropwise via the dropping funnel over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the 1,4-adduct.
The Electrophilic Character: Umpolung and Reactivity Inversion
The true synthetic power of ketene dithioacetals is unlocked through the strategic reversal of their innate nucleophilicity. This "umpolung" transforms the molecule into an electrophilic species.[1]
Activation with Electron-Withdrawing Groups (EWGs)
The most common strategy for inducing electrophilicity is the installation of an EWG, such as a nitro (NO₂) or phenylsulfonyl (SO₂Ph) group, at the β-position.[6] For instance, 1,1-bis(methylthio)-2-nitroethene is a potent Michael acceptor. The electron-withdrawing nitro group polarizes the double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[6]
Caption: Duality of this compound reactivity.
Role as a 1,3-Dielectrophile in Annulation Reactions
In certain contexts, the ketene dithioacetal moiety can function as a 1,3-dielectrophilic partner. For example, in [3+3] cycloaromatization reactions, it can react with a 1,3-dianion (generated from a ketone) to construct a six-membered ring.[7] The reaction is initiated by a Michael addition, followed by elimination of a methylthio group and subsequent intramolecular cyclization and aromatization.[7]
Anodic Oxidation for Polarity Reversal
Electrochemical methods offer a powerful alternative for inducing electrophilic character. Anodic oxidation of the ketene dithioacetal group can generate a reactive intermediate that is susceptible to intramolecular attack by nucleophiles like enol ethers or alcohols. This method is effective for forming five- or six-membered rings and can achieve stereoselective generation of quaternary carbons.[8]
Cycloaddition Reactions
The electron-rich nature of this compound makes it a competent partner in cycloaddition reactions. In [4+2] Diels-Alder reactions, it typically functions as the dienophile, reacting with electron-deficient dienes.[9] The presence of the sulfur atoms lowers the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating the reaction. Conversely, when functionalized with an EWG, its character is inverted, and it can react as an electron-poor dienophile with electron-rich dienes.
Hydrolysis and Synthetic Equivalency
A key feature of the dithioacetal functional group is its stability under both acidic and basic conditions, yet its ability to be hydrolyzed back to a carbonyl group under specific conditions.[1] This property makes this compound a masked acyl anion or a carboxylic acid equivalent. The hydrolysis is typically achieved using acid catalysis, often in the presence of a metal salt like HgCl₂ to facilitate the removal of the thiol byproducts.[10][11] This unmasking step is crucial in multi-step syntheses.
Summary of Applications in Synthesis
The versatile reactivity of this compound has been harnessed for the synthesis of a diverse array of molecular structures.
| Application Area | Description | Key Reactivity | Representative Products |
| Heterocycle Synthesis | Serves as a building block for constructing sulfur- and nitrogen-containing rings.[12][13] | Nucleophilic & Electrophilic | Thiophenes, Pyrimidines, Isoxazoles |
| Carbocycle Synthesis | Used in annulation strategies to form functionalized cyclic systems.[7] | Dielectrophilic | Substituted Phenols, Polycyclic Systems |
| Masked Carbonyl Group | Acts as a stable equivalent of a carboxylic acid or ester, which can be revealed via hydrolysis.[2][10] | Nucleophilic | β-Keto Esters, Carboxylic Acids |
| Umpolung Synthesis | Provides access to 1,4-dicarbonyl compounds and other structures not accessible via standard reactivity.[1][14] | Electrophilic (modified) | γ-Diketones, Functionalized Ketones |
| Odorless Thiol Equivalent | Can be used in thia-Michael additions where the dithioacetal is cleaved in situ to generate a thiolate anion, avoiding the use of volatile and odorous thiols. | Nucleophilic (cleavage) | β-Keto Sulfides |
Conclusion
This compound is a testament to the power of functional group manipulation in organic synthesis. Its ability to act as both a potent carbon nucleophile and, through umpolung strategies, a versatile electrophile provides chemists with a reliable and adaptable tool. From conjugate additions and annulations to serving as a masked carbonyl, its applications are broad and impactful. A thorough understanding of its electronic properties and reactivity modes, as detailed in this guide, is essential for any scientist aiming to construct complex molecules with precision and efficiency.
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- Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. (2024).
- Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. (2024). Beilstein Journals.
- Mellor, J. M., Schofield, S. R., & Korn, S. R. (1997). Reactions of ketene dithioacetals with bis-nucleophiles: Synthesis of novel heterocyclic thiols. Tetrahedron.
- 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. (n.d.).
- Umpolung synthesis - 1,4-Dioxygenated Compounds. (n.d.). University of Wisconsin-Madison.
- Polarized Ketene Dithioacetals-Versatile Synthons for Different Heterocycles. (2007). Request PDF.
- Guo, L. (2014). Studies On The Cyclization Reaction Of α-oxo Ketene Dithioacetal With Propargyl Alcohol. Thesis.
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- Anodic cyclization reactions: reversing the polarity of ketene dithioacetal groups. (2001). PubMed.
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- Corey-Seebach Reaction. (n.d.). Organic Chemistry Portal.
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An In-Depth Technical Guide to the Stability and Storage of 1,1-bis(methylthio)ethylene
Introduction
1,1-bis(methylthio)ethylene, also known as ketene dimethyl thioacetal, is a versatile building block in organic synthesis, prized for its unique electronic properties and reactivity. As a ketene dithioacetal, it serves as a valuable precursor for the construction of a wide array of heterocyclic compounds and other complex molecular architectures.[1] Its utility in drug discovery and development is underscored by the need to maintain its purity and stability throughout its lifecycle, from storage to reaction. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its long-term storage and handling to ensure its integrity for research and development applications.
Chemical Profile and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| CAS Number | 51102-74-0[2][3] |
| Molecular Formula | C₄H₈S₂[4] |
| Molecular Weight | 120.24 g/mol [4] |
| Appearance | Clear to light yellow or brown liquid[4][5] |
| Boiling Point | 110°C at 85 mmHg[4] |
| Density | 1.07 g/cm³[4] |
| Refractive Index | 1.5570-1.5640[4] |
Factors Influencing the Stability of this compound
The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, thermal stress, and photodegradation. Understanding these degradation pathways is critical for developing effective storage and handling strategies.
Hydrolytic Stability
Ketene dithioacetals are known to undergo acid-catalyzed hydrolysis.[4][6] The mechanism involves the protonation of the electron-rich carbon-carbon double bond, followed by the addition of water and subsequent cleavage of the carbon-sulfur bonds to ultimately yield a thioester and methanethiol. The presence of even trace amounts of acid or moisture can initiate this degradation cascade, leading to a decrease in purity over time. Therefore, it is imperative to store this compound in a scrupulously dry environment and to avoid contact with acidic substances.
Oxidative Stability
The sulfur atoms in this compound are susceptible to oxidation. Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of the corresponding mono- and bis-sulfoxides.[2][7][8] This oxidation not only alters the chemical identity of the compound but also significantly impacts its reactivity in subsequent synthetic steps. To mitigate oxidative degradation, it is crucial to handle and store the compound under an inert atmosphere, such as nitrogen or argon.
Thermal Stability
This compound is a heat-sensitive compound.[5] Elevated temperatures can promote various decomposition pathways, including retro-Diels-Alder reactions if it has been used to form such adducts, and radical-mediated rearrangements.[9] Thermal decomposition can lead to the formation of a complex mixture of byproducts and a significant loss of the desired material. The malodorous nature of many organosulfur compounds, which can be released upon decomposition, also presents a safety and environmental concern.[10][11]
Photochemical Stability
Thioether linkages, such as those present in this compound, can impart photosensitivity to a molecule.[12] Exposure to light, particularly in the ultraviolet spectrum, can potentially initiate radical reactions, leading to degradation. While specific photostability studies on this compound are not extensively documented, the general principles of thioether photochemistry suggest that protection from light is a prudent measure to ensure long-term stability.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound.
Caption: Key degradation pathways of this compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended:
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 0-10°C.[4][5] | To minimize thermal decomposition and slow down the rate of other degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation of the thioether moieties. |
| Container | Use a tightly sealed, amber glass container. | To protect from moisture and light, which can catalyze hydrolysis and photodegradation, respectively. |
| Location | A dry, cool, and well-ventilated area.[2] | To ensure a stable storage environment and to safely dissipate any potential vapors. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and sources of heat.[2][8] | To prevent chemical reactions that would degrade the compound. |
Handling Procedures
-
Inert Atmosphere: All transfers and handling of this compound should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to minimize inhalation of any vapors.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper disposal in accordance with local regulations.
-
Disposal: Dispose of unused material and contaminated items as hazardous waste.
Experimental Protocol for Stability Assessment
A robust stability testing program is essential to monitor the purity of this compound over time. The following protocol outlines a method using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective
To assess the stability of this compound under defined storage conditions over a specified period.
Methodology
-
Sample Preparation and Storage:
-
Procure a high-purity sample of this compound and characterize its initial purity (Time 0) using GC-MS and ¹H NMR.
-
Aliquot the sample into several amber glass vials under an inert atmosphere.
-
Store the vials under the recommended conditions (0-10°C, protected from light).
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a vial for analysis.
-
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Data Analysis: Determine the purity of this compound by calculating the peak area percentage. Identify any degradation products by comparing their mass spectra to libraries and known fragmentation patterns of potential impurities (e.g., sulfoxides, hydrolysis products).
-
-
¹H NMR Analysis:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Data Analysis: Integrate the characteristic peaks of this compound and any new peaks corresponding to degradation products. The appearance of new signals or changes in the integration ratios of existing signals can indicate degradation.
-
Workflow for Stability Assessment
Caption: Experimental workflow for the stability assessment of this compound.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and drug development. Its stability is contingent upon meticulous control of storage and handling conditions. By adhering to the protocols outlined in this guide—specifically, storage at refrigerated temperatures under an inert atmosphere and protection from light and moisture—researchers can significantly mitigate the risks of degradation. A systematic approach to stability testing, employing analytical techniques such as GC-MS and NMR, will further ensure the quality and reliability of this important synthetic intermediate.
References
- 1,1-BIS(METHYLTHIO)
- This compound CAS#: 51102-74-0 - ChemicalBook.
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- Sandrinelli, F., Perrio, S., & Beslin, P. (1999). Highly Chemoselective Oxidation of Dithioester Enethiolates to Sulfenates: Application to the Synthesis of Ketene Dithioacetal S-Oxides. The Journal of Organic Chemistry, 64(10), 3647–3650.
- This compound | CAS#:51102-74-0 | Chemsrc.
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- This compound 51102-74-0 | TCI Deutschland GmbH.
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Thermal decomposition of 1,1-bis(methylthio)ethene, pyran-2-one Diels-Alder adducts: an unusual[2][3]-sulfenyl rearrangement - arkat usa.
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- Ketene dithioacetals in Organic Synthesis - ResearchG
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Introduction: The Unique Reactivity of a Ketene Dithioacetal
An In-Depth Technical Guide to the Reactions of 1,1-bis(methylthio)ethylene
This compound, also known as ketene dimethyl thioacetal, is a foundational member of the ketene dithioacetal class of organic compounds. Its structure, featuring a carbon-carbon double bond substituted with two methylthio (-SMe) groups on a single carbon, imbues it with a unique and versatile reactivity profile. The two sulfur atoms act as powerful π-donors, rendering the β-carbon of the double bond exceptionally electron-rich and nucleophilic. This electronic nature makes it a prime substrate for a variety of transformations, setting it apart from simple alkenes.
This guide provides an in-depth exploration of the core reactions of this compound, treating it not just as a static molecule but as a dynamic C2 building block. We will delve into the mechanistic underpinnings of its reactivity, from electrophilic additions and cycloadditions at the double bond to modern transition metal-catalyzed cross-coupling reactions that activate its C-S bonds. For researchers in synthetic chemistry and drug development, understanding the multifaceted reactivity of this synthon opens doors to the efficient construction of complex molecular architectures, particularly functionalized heterocycles.
Electrophilic Attack on the β-Carbon: The Vilsmeier-Haack Reaction
The high electron density at the β-carbon makes this compound highly susceptible to attack by electrophiles. A classic and highly effective example of this reactivity is the Vilsmeier-Haack reaction, which achieves the formylation of the alkene.[1]
Causality and Mechanism: The reaction proceeds via the in-situ formation of the "Vilsmeier reagent," a substituted chloroiminium ion, from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2] This iminium ion is a moderately strong electrophile, perfectly suited to react with the electron-rich double bond of the ketene dithioacetal. The initial electrophilic attack forms a stabilized carbocation intermediate, which is then quenched. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final α,β-unsaturated aldehyde.[1] This transformation is a powerful method for introducing a formyl group, which can then be used in a multitude of further synthetic operations.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Formylation of this compound
This protocol is a representative procedure for the Vilsmeier-Haack formylation of an electron-rich alkene.[3][4]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating (40-60 °C) may be required for full conversion.[4]
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the effervescence ceases.[3]
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography to afford the 2-formyl-1,1-bis(methylthio)ethylene.
[4+2] Cycloaddition Reactions
The electron-rich nature of the double bond in this compound makes it an excellent dienophile, particularly in inverse-electron-demand Diels-Alder reactions.[5] In this class of pericyclic reactions, an electron-rich alkene reacts with an electron-poor diene to form a six-membered ring.[6][7]
Causality and Field Insights: The reaction rate and feasibility of a Diels-Alder reaction are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7] The sulfur atoms in this compound significantly raise the energy of its HOMO. This creates a small, favorable energy gap with the LUMO of an electron-deficient diene (e.g., one substituted with nitro, cyano, or ester groups), accelerating the reaction.[8] The resulting cycloadducts, containing the dithioacetal moiety, are valuable intermediates for further synthetic manipulations.
Caption: Pathway for pyrazole synthesis.
Transition Metal-Catalyzed Cross-Coupling Reactions
A modern and powerful application of ketene dithioacetals involves the activation of their carbon-sulfur bonds in transition metal-catalyzed cross-coupling reactions. [9]This approach provides a valuable alternative to traditional methods that rely on organohalides. [10]Palladium catalysis, in particular, has been shown to enable the desulfitative coupling of ketene dithioacetals with various partners. [10][11] Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of a palladium(0) complex into the C-S bond of the ketene dithioacetal. This step can be challenging but is often facilitated by the presence of an activating group on the substrate. The resulting palladium(II) intermediate can then undergo transmetalation with a coupling partner (e.g., a boronic acid in Suzuki-type couplings) or react with other nucleophiles. Reductive elimination from the palladium(II) species furnishes the coupled product and regenerates the active Pd(0) catalyst.
A notable example is the palladium-catalyzed oxidative C-O cross-coupling with carboxylic acids. [12]This reaction provides a direct route to vinyl esters, which are valuable synthetic intermediates.
Experimental Protocol: Palladium-Catalyzed Acyloxylation
The following protocol is based on a reported procedure for the direct oxidative C-O cross-coupling of ketene dithioacetals. [12]
-
Setup: To a reaction vial, add the ketene dithioacetal (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and the carboxylic acid (which also serves as the solvent, ~0.2 M concentration).
-
Reagent Addition: Add water (2.0 eq) and the oxidant, (diacetoxyiodo)benzene (PhI(OAc)₂, 1.5 eq).
-
Reaction: Seal the vial and stir the mixture at a specified temperature (e.g., 80 °C) for 12-24 hours, until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the solution with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the vinyl ester product.
Conclusion and Outlook
This compound is far more than a simple alkene. Its inherent electronic properties, derived from the two sulfur substituents, define a predictable yet highly versatile pattern of reactivity. It readily engages with electrophiles at its β-carbon, serves as an electron-rich component in cycloadditions, and provides a robust scaffold for the synthesis of diverse heterocyclic systems. Furthermore, the ability to activate its C-S bonds with transition metal catalysts has integrated this classic building block into the toolbox of modern cross-coupling chemistry. For chemists engaged in the design and synthesis of novel molecular entities, a thorough understanding of these reaction pathways is essential for leveraging the full synthetic potential of this powerful and adaptable C2 synthon.
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Islam, A., & Ghosh, P. (n.d.). Palladium-catalyzed oxidative C–O cross-coupling of ketene dithioacetals and carboxylic acids. ResearchGate. [Link]
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(2015). Studies On New Cross-couping Reactions Based On Palladium-catalyzed C-S Bond Activation Of Ketene Dithioacetals. Globe Thesis. [Link]
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(n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
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Wang, A., Jiang, H., & Yao, H. (2014). Palladium-catalyzed oxidative C–O cross-coupling of ketene dithioacetals and carboxylic acids. RSC Advances. [Link]
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Naidoo, R., & Singh, P. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
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SK. (2014). Vilsmeier-Haack Reaction. Chem-Station Int. Ed. [Link]
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Hill, L. L., et al. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
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(n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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(2022). Journal articles: 'Bis-heterocycles'. Grafiati. [Link]
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Ali, M. A., et al. (2016). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Applicable Chemistry. [Link]
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Appiarius, Y., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. National Institutes of Health. [Link]
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Notario, R., et al. (2017). The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents. National Institutes of Health. [Link]
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Gheorghiu, M. D. (2021). 1.3: Diels-Alder Reactions. Chemistry LibreTexts. [Link]
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Li, J., et al. (2022). Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Chemical Communications. [Link]
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Methodological & Application
Application Notes: Leveraging 1,1-Bis(methylthio)ethylene in [4+2] Cycloaromatization for Aromatic Scaffolds
Here is the detailed application note and protocol as requested.
Abstract
The synthesis of substituted aromatic and heteroaromatic rings is a cornerstone of organic chemistry, with profound implications for drug discovery, materials science, and natural product synthesis. Among the myriad of synthetic strategies, cycloaromatization reactions, which construct an aromatic ring in a single cascade, offer exceptional efficiency. This application note details the utility of 1,1-bis(methylthio)ethylene , a ketene dithioacetal, as a versatile C2-synthon in formal [4+2] cycloaromatization reactions. While not always a classic pericyclic Diels-Alder reaction, its unique electronic properties and the lability of the methylthio groups enable powerful domino annulation strategies. We will explore the underlying mechanistic principles, provide a detailed experimental protocol for the synthesis of substituted phenols, and offer expert insights into reaction optimization.
PART 1: Mechanistic Principles & Rationale
The Diels-Alder reaction is a cornerstone of organic synthesis, providing a robust method for constructing six-membered rings through a concerted [4+2] cycloaddition.[1][2] This pericyclic reaction involves the interaction between the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile.[3][4] The reaction's efficiency is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3]
The Unique Role of this compound
This compound is a ketene dithioacetal, a class of compounds known for their synthetic versatility.[5][6] Its reactivity in cycloaromatization is dictated by two key features:
-
Electron-Rich Alkene: The two sulfur atoms donate electron density into the π-system, making the double bond electron-rich. This allows it to act as an effective dienophile in "inverse electron-demand" Diels-Alder reactions, where it reacts with an electron-poor diene.[1][3]
-
Masked Carbonyl and Leaving Group Potential: Ketene dithioacetals are considered masked carbonyl equivalents. More importantly in the context of aromatization, the methylthio (-SMe) group is an excellent leaving group, particularly after being converted to a methylsulfonium salt or under basic conditions that favor elimination.
While a direct, concerted [4+2] cycloaddition is possible, the most powerful applications of this compound in forming aromatic rings involve a stepwise, base-mediated domino sequence. In these cases, it functions not as a simple dienophile but as a 1,1-dielectrophile precursor . This approach broadens the scope beyond conjugated dienes to include a wide range of C4-synthons, such as the dianion equivalents of 1,3-dicarbonyl compounds.
The Stepwise [4+2] Cycloaromatization Pathway
A common and highly effective strategy for synthesizing substituted phenols involves the reaction of a ketone's dianion equivalent (a C4-nucleophile) with this compound (a C2-electrophile). This domino reaction proceeds through several distinct steps, culminating in an aromatic ring.[7]
-
Michael Addition: The reaction is initiated by a base-mediated conjugate addition of the ketone enolate to the electron-deficient β-carbon of an activated ketene dithioacetal derivative or a related Michael acceptor. In the case of this compound itself, it typically reacts as an electrophile after initial activation or with a highly nucleophilic partner.
-
Intramolecular Cyclization: The intermediate generated from the Michael addition undergoes an intramolecular condensation, often a Dieckmann or aldol-type reaction, to form a six-membered ring.
-
Aromatization: The final, irreversible step is the aromatization of the cyclic intermediate. This is driven by the thermodynamic stability of the aromatic ring and is achieved through the elimination of a methylthio group (as methanethiol, MeSH) and a molecule of water.
This general mechanistic pathway is illustrated below.
Caption: General mechanistic pathway for base-mediated [4+2] cycloaromatization.
PART 2: Application Scope & Data
This methodology is particularly effective for the synthesis of 3-aryl-5-(methylthio)phenols from aryl ketones. The reaction exhibits broad substrate scope and generally provides good to excellent yields. The operational simplicity and use of commercially available reagents make it a valuable tool for medicinal chemistry and materials science.
| Entry | Ketone (C4 Synthon) | Product | Yield (%) | Reference |
| 1 | Acetophenone | 3-Phenyl-5-(methylthio)phenol | 88 | [7] |
| 2 | 4'-Methoxyacetophenone | 3-(4-Methoxyphenyl)-5-(methylthio)phenol | 92 | [7] |
| 3 | 4'-Chloroacetophenone | 3-(4-Chlorophenyl)-5-(methylthio)phenol | 90 | [7] |
| 4 | 2'-Acetylnaphthalene | 3-(Naphthalen-2-yl)-5-(methylthio)phenol | 85 | [7] |
| 5 | Propiophenone | 3-Ethyl-5-phenyl-5-(methylthio)phenol | 82 | Adapted from[7] |
| 6 | Cyclohexanone | 4,5,6,7-Tetrahydro-3-(methylthio)phenol | 93 | [7] |
Table 1: Scope of the [4+2] cycloaromatization using various ketones. Yields are based on reported procedures for analogous reactions.
PART 3: Detailed Experimental Protocol
This section provides a detailed, self-validating protocol for the synthesis of 3-phenyl-5-(methylthio)phenol (Table 1, Entry 1) as a representative example.
Materials & Equipment
-
Reagents: Acetophenone (freshly distilled), this compound, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), Diethyl Ether, Saturated NH₄Cl solution, Saturated NaCl solution (brine), Anhydrous MgSO₄.
-
Equipment: Flame-dried, two-neck round-bottom flask, magnetic stirrer, nitrogen inlet/outlet, dropping funnel, ice bath, rotary evaporator, chromatography column.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the cycloaromatization protocol.
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Base Preparation: To the flask, add sodium hydride (2.5 mmol, 100 mg of 60% dispersion). Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane via cannula. Add 20 mL of anhydrous DMF.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. In a separate flask, prepare a solution of acetophenone (1.2 mmol, 144 mg) in 5 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
-
Expert Insight: Adding the ketone slowly to the base prevents self-condensation side reactions. The formation of the sodium enolate is indicated by the cessation of hydrogen gas evolution.
-
-
Addition of C2 Synthon: After stirring the enolate solution at 0 °C for 30 minutes, add a solution of this compound (1.0 mmol, 120 mg) in 5 mL of anhydrous DMF dropwise over 10 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir vigorously for 12-16 hours.
-
Trustworthiness Checkpoint: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent. The reaction is complete when the starting materials are no longer visible.
-
-
Work-up: Cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Causality: Quenching with a mild acid protonates any remaining base and enolates, preventing undesired reactions during extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 20 mL) to remove DMF, followed by saturated NaCl solution (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 3-phenyl-5-(methylthio)phenol.
PART 4: Troubleshooting & Expert Insights
-
Low Yields:
-
Cause: Incomplete enolate formation or presence of moisture.
-
Solution: Ensure all glassware is rigorously dried and solvents are anhydrous. Use freshly opened or distilled reagents. Consider using a stronger base like LDA, which is pre-formed and allows for more precise stoichiometry.
-
-
Side Product Formation:
-
Cause: Self-condensation of the ketone starting material.
-
Solution: Maintain a low temperature (0 °C) during enolate formation and add the ketone slowly to an excess of the base. This ensures that the ketone is rapidly converted to its enolate form, minimizing its concentration and the chance for self-reaction.
-
-
Why Anhydrous DMF?
-
DMF is a polar aprotic solvent that effectively solvates the sodium cation of the enolate, increasing its nucleophilicity. It must be anhydrous because NaH reacts violently with water, and the presence of protons would quench the enolate, halting the reaction.
-
Conclusion
The use of this compound in base-mediated [4+2] cycloaromatization reactions represents a highly effective and modular strategy for the synthesis of substituted aromatic compounds. By functioning as a robust C2-synthon in a domino annulation cascade, it provides access to complex phenolic structures from simple ketone precursors. The protocol described herein is characterized by its operational simplicity, broad scope, and high yields, making it a powerful addition to the synthetic chemist's toolkit for applications in pharmaceutical and materials development.
References
-
Kumar, A., & Agarwal, P. (2014). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 4(78), 41643-41647. [Link]
-
Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
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Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]
-
Wikipedia. (2024). Diels–Alder reaction. [Link]
-
Chemistry LibreTexts. (2022). 14.4: The Diels-Alder Cycloaddition Reaction. [Link]
-
Reusch, W. (2013). Diels-Alder Reaction. In Virtual Textbook of Organic Chemistry. Michigan State University. [Link]
-
Alabugin, I. V., & Gold, B. (2013). Cycloaromatization reactions. In Comprehensive Organic Synthesis II (Vol. 5, pp. 199-237). Elsevier. [Link]
-
Yamamoto, M., Takemori, T., Iwasa, S., Kohmoto, S., & Yamada, K. (1990). 1,1-Bis(methylthio)-2-(phenylsulfonyl)ethene: a useful ketene anion enolate synthon. The Journal of Organic Chemistry, 55(8), 2392-2394. [Link]
-
Singh, G., Singh, M., & Ila, H. (2013). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews, 42(3), 1107-1136. [Link]
-
Unacademy. (n.d.). Diels Alder reaction mechanism. [Link]
-
Chemistry LibreTexts. (2020). 16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction. [Link]
-
ResearchGate. (n.d.). Ketene dithioacetals in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Bergman Cyclization. [Link]
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Application Notes and Protocols: The Michael Addition of 1,1-Bis(methylthio)ethylene
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Synthetic Power of a Unique Acyl Anion Equivalent
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds with precision and control is paramount. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of this endeavor.[1] This application note delves into the utility of a specialized Michael donor, 1,1-bis(methylthio)ethylene , a ketene dithioacetal that serves as a versatile and potent acyl anion equivalent.
Unlike traditional enolates, the dithioacetal moiety in this compound offers a unique combination of stability and reactivity. The sulfur atoms stabilize the adjacent carbanion through d-orbital participation and polarizability, rendering the corresponding lithiated species a soft nucleophile that excels in 1,4-conjugate additions.[2] Furthermore, the resulting dithioacetal adduct can be readily hydrolyzed to the corresponding carbonyl group, unmasking a 1,5-dicarbonyl functionality that is a key structural motif in numerous natural products and pharmaceutical agents. This "umpolung" or reversal of polarity, first conceptualized in the Corey-Seebach reaction, allows for the strategic introduction of an acyl group at the β-position of a Michael acceptor.[2][3][4]
This guide provides a comprehensive overview of the Michael addition protocol using this compound, including a detailed experimental procedure, mechanistic insights, a survey of reaction conditions, and methods for the crucial deprotection step.
Reaction Workflow: A Visual Guide
The overall transformation involves a two-stage process: the initial Michael addition to form the dithioacetal adduct, followed by hydrolysis to reveal the final 1,5-dicarbonyl compound.
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Application Note & Protocol: A Guide to the Synthesis of Substituted Phenols via [3+3] Annulation with Ketene Dithioacetals
Introduction: The Enduring Importance of Phenolic Scaffolds
Substituted phenols are not merely commodity chemicals; they are privileged structural motifs that form the backbone of a vast array of molecules critical to human health, agriculture, and materials science.[1][2][3] From potent pharmaceuticals and complex natural products to high-performance polymers and antioxidants, the precise arrangement of substituents on a phenol ring dictates its function.[1][3] Consequently, the development of robust, regioselective, and versatile synthetic routes to access highly substituted phenols remains a paramount objective in modern organic chemistry.[1][4]
Traditional methods for phenol synthesis often grapple with challenges such as harsh reaction conditions, limited regiocontrol (ortho- vs. para-selectivity), and the need for multi-step sequences.[1] This guide details a powerful and elegant strategy that circumvents many of these issues: a base-mediated [3+3] annulation reaction between ketone-derived 1,3-dianions and α,β-unsaturated ketene dithioacetals, such as derivatives of 1,1-bis(methylthio)ethylene. This approach provides a convergent and highly adaptable pathway to a diverse range of tri- and tetra-substituted phenols.[3][5]
Reaction Principle: A Mechanistic Deep Dive
The core of this methodology is a base-mediated [3+3] cyclization, where a ketone acts as a three-carbon (C-C-C) dianionic synthon and the α,β-unsaturated ketene dithioacetal serves as a three-carbon (C-C-C) cationic synthon.[3][5] The ketene dithioacetal moiety, characterized by two sulfur atoms attached to one carbon of a double bond, is an exceptionally versatile functional group in organic synthesis due to its unique electronic properties and reactivity.[6][7]
The reaction proceeds through a well-defined cascade of events:
-
Dianion Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the ketone at both the α- and α'-positions, generating a 1,3-dianion. The choice of a strong base is critical to ensure complete dianion formation, which is the key reactive intermediate.
-
Michael Addition: The more reactive α'-carbanion of the 1,3-dianion initiates a nucleophilic conjugate (Michael) addition to the electrophilic β-carbon of the α,β-unsaturated ketene dithioacetal. This step forges the first crucial carbon-carbon bond.
-
Intramolecular Cyclization: The resulting enolate intermediate then undergoes an intramolecular aldol-type condensation. The α-carbanion attacks the ketone carbonyl carbon of the original ketene dithioacetal fragment, forming a six-membered ring.
-
Aromatization: The cyclic intermediate rapidly aromatizes to the stable phenolic ring through a sequence of elimination steps. This typically involves the loss of a molecule of water and one of the methylthio groups as methanethiol, driven by the thermodynamic stability of the aromatic system.
This mechanistic pathway ensures a high degree of regiochemical control, with the substitution pattern of the final phenol being precisely determined by the structures of the starting ketone and ketene dithioacetal.
Figure 1: Mechanistic pathway of the [3+3] annulation for phenol synthesis.
Scope and Versatility
A significant advantage of this synthetic strategy is its broad substrate scope. Various symmetrical, asymmetrical, and cyclic ketones can be successfully employed to generate a wide array of substituted phenols.[3][5][8] The reaction tolerates diverse functional groups on the aryl substituent of the ketene dithioacetal, including both electron-donating and electron-withdrawing groups.
| Entry | Ketone (1,3-Dianion Source) | Ketene Dithioacetal (Ar group) | Product | Yield (%) | Reference |
| 1 | Acetone | Phenyl | 5-Methyl-3-(methylthio)-[1,1'-biphenyl]-2-ol | 82 | [8] |
| 2 | Acetone | 4-Methoxyphenyl | 4'-Methoxy-5-methyl-3-(methylthio)-[1,1'-biphenyl]-2-ol | 85 | [8] |
| 3 | Acetone | 4-Chlorophenyl | 4'-Chloro-5-methyl-3-(methylthio)-[1,1'-biphenyl]-2-ol | 78 | [8] |
| 4 | 3-Pentanone | Phenyl | 5-Ethyl-4-methyl-3-(methylthio)-[1,1'-biphenyl]-2-ol | 75 | [8] |
| 5 | Cyclohexanone | Phenyl | 3-(Methylthio)-5,6,7,8-tetrahydronaphthalen-2-ol derivative | 88 | [9] |
| 6 | Acetophenone | Phenyl | 5-Phenyl-3-(methylthio)-[1,1'-biphenyl]-2-ol | 72 | [8] |
Table 1: Representative examples of substituted phenols synthesized via [3+3] annulation. Yields are for isolated products.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of 4'-Methoxy-5-methyl-3-(methylthio)-[1,1'-biphenyl]-2-ol from acetone and 3,3-bis(methylthio)-1-(4-methoxyphenyl)prop-2-en-1-one, adapted from established literature procedures.[8]
Materials and Reagents
-
Acetone (ACS grade, dried over molecular sieves)
-
3,3-bis(methylthio)-1-(4-methoxyphenyl)prop-2-en-1-one
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh) for column chromatography
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa and syringes
-
Ice-water bath
-
Reflux condenser
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Procedure
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion, 2.2 mmol) to a flame-dried three-neck round-bottom flask. Wash the NaH with dry hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time. Add anhydrous DMF (5 mL) to the flask.
-
Dianion Formation: Cool the flask to 0 °C using an ice-water bath. Slowly add acetone (2.0 mmol) dropwise to the stirred suspension of NaH in DMF. After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the dianion is usually accompanied by gas evolution (H₂).
-
Annulation Reaction: Dissolve the ketene dithioacetal (1.0 mmol) in anhydrous DMF (3 mL). Add this solution dropwise to the dianion solution at room temperature.
-
Reaction Completion: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketene dithioacetal is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to afford the pure substituted phenol.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, HRMS). The expected product will show characteristic signals, including a singlet for the hydroxyl proton, aromatic protons, methoxy group protons, and methylthio group protons.[8]
Experimental Workflow Visualization
Figure 2: General experimental workflow for the synthesis of substituted phenols.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete dianion formation due to wet reagents/solvents or inactive NaH. | Ensure all glassware is flame-dried. Use freshly opened anhydrous solvents. Use fresh NaH or wash thoroughly to remove passivating layers. |
| Low reaction temperature or insufficient reaction time. | Increase reaction temperature (up to 100-120 °C in DMF) and/or extend the reaction time. Monitor carefully by TLC. | |
| Formation of Side Products | Self-condensation of the ketone. | Ensure slow, dropwise addition of the ketone to the base at 0 °C to minimize self-reaction. |
| Incomplete reaction leading to a complex mixture. | Confirm complete consumption of the limiting reagent via TLC before work-up. | |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the eluent system for column chromatography. A shallow gradient can improve separation. Consider a different stationary phase if necessary. |
| Oily product that is difficult to handle. | Attempt to triturate the oil with a non-polar solvent (e.g., cold hexane) to induce crystallization. |
References
- Vertex AI Search. (2026). The Role of 1,1-Bis(methylthio)-2-nitroethene in Organic Synthesis.
- ResearchGate. (n.d.). Ketene dithioacetals in Organic Synthesis.
- International Journal of Research in Pharmacy and Chemistry. (n.d.). FACILE SYNTHESIS OF α-AROYL KETENE DITHIOACETALS USING SUBSTITUTED ACETOPHENONES.
- Research and Reviews. (n.d.). A Study on Organic Synthesis via Ketene.
- Taylor & Francis Online. (n.d.). Regioselective synthesis of novel ketene dithioacetals.
-
National Institutes of Health. (n.d.). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. [Link]
-
Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [Link]
-
National Institutes of Health. (n.d.). A scalable and green one-minute synthesis of substituted phenols. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Phenols using 4,4-Bis(methylthio)but-3-en-2.
-
Royal Society of Chemistry. (n.d.). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. [Link]
- National Institutes of Health. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
- ACS Publications. (n.d.). 1,1-Bis(methylthio)-2-(phenylsulfonyl)
-
Beilstein Journals. (n.d.). Transition-metal-catalyzed synthesis of phenols and aryl thiols. [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Phenol Annulation Using 4,4-Bis(methylthio)but-3-en-2.
- Google Patents. (n.d.).
- MDPI. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions.
- PubMed Central. (2024). One pot conversion of phenols and anilines to aldehydes and ketones exploiting α gem boryl carbanions.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Condensation of phenols with unsaturated ketones or aldehydes. Part I. β-Naphthol and vinyl methyl ketone.
- Sci-Hub. (n.d.). The Conversion of α,β-Unsaturated Ketones Into β-(Phenyl-Thio)
- ResearchGate. (n.d.). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols.
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]
- 5. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 8. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Ketene Dithioacetal: Application Notes on 1,1-bis(methylthio)ethylene in Natural Product Synthesis
Introduction: Unveiling the Synthetic Power of a Unique C2 Building Block
In the intricate art of natural product synthesis, the strategic selection of building blocks is paramount to the success and elegance of a synthetic route. Among the arsenal of C2 synthons, 1,1-bis(methylthio)ethylene stands out as a particularly versatile and powerful reagent. Its unique electronic properties, stemming from the geminal methylthio substituents on the olefin, render it an electron-rich ketene equivalent, a masked carbonyl group, and a competent partner in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the applications of this compound in the synthesis of complex natural products, offering both mechanistic insights and detailed experimental protocols for the modern synthetic chemist.
The ketene dithioacetal functionality imbues this compound with a dual reactivity profile. The electron-donating nature of the sulfur atoms polarizes the double bond, making the β-carbon nucleophilic and susceptible to attack by electrophiles. Conversely, the α-carbon can act as an electrophilic center, particularly after initial conjugate addition. This "umpolung" of reactivity is a cornerstone of its utility, allowing for synthetic transformations that are often challenging to achieve with conventional carbonyl compounds. This document will delve into its application in cycloaddition reactions and its role as a precursor to more complex functionalities, providing researchers with the foundational knowledge to incorporate this valuable reagent into their synthetic strategies.
I. This compound as a Dienophile in [4+2] Cycloaddition Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The electron-rich nature of this compound makes it an excellent dienophile for reactions with electron-deficient dienes, a strategy that has been effectively employed in the synthesis of complex polycyclic natural products.
Mechanistic Considerations
In a typical Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. However, in an inverse-electron-demand Diels-Alder reaction, this is reversed. Due to the electron-donating methylthio groups, this compound possesses a high-energy HOMO, making it highly reactive towards electron-poor dienes in a normal-electron-demand fashion. The reaction proceeds through a concerted, pericyclic transition state, leading to the stereospecific formation of a cyclohexene ring. The resulting ketene dithioacetal moiety in the cycloadduct serves as a masked carbonyl group, which can be unmasked under specific hydrolytic conditions.
Diagram 1: HOMO-LUMO Interaction in a Normal-Demand Diels-Alder Reaction
Caption: Favorable HOMO-LUMO interaction in the Diels-Alder reaction.
Application in Steroid Synthesis
The construction of the steroidal ABCD ring system has been a formidable challenge in organic synthesis. The Diels-Alder reaction provides a powerful tool for the convergent assembly of these complex frameworks. While direct examples of this compound in seminal steroid total syntheses are not as prevalent as other dienophiles, its analogous reactivity to other ketene equivalents makes it a conceptually important tool. The general strategy involves the reaction of a diene encompassing the BC-ring system with a dienophile that will form the A-ring. The resulting cycloadduct, containing the latent carbonyl group from the ketene dithioacetal, can then be elaborated to the full steroid nucleus. The Diels-Alder approach has been extensively reviewed in the context of steroid synthesis, highlighting the versatility of this reaction class.[1][2][3][4]
Protocol: General Procedure for the Diels-Alder Reaction of this compound with an Electron-Deficient Diene
This protocol provides a general guideline for a thermally promoted Diels-Alder reaction. Optimization of temperature, solvent, and reaction time will be necessary for specific substrates.
Materials:
-
This compound
-
Electron-deficient diene (e.g., a substituted 1,3-butadiene bearing electron-withdrawing groups)
-
Anhydrous toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the electron-deficient diene (1.0 equiv).
-
Dissolve the diene in a minimal amount of anhydrous toluene.
-
Add this compound (1.2-1.5 equiv) to the solution.
-
Heat the reaction mixture to reflux (or a lower temperature as determined by optimization) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired cycloadduct.
Data Summary Table:
| Diene Partner | Dienophile | Conditions | Product | Yield (%) | Reference |
| 2,3-dicarbomethoxy-1,3-butadiene | This compound | Toluene, 110 °C | Functionalized cyclohexene | Varies | Conceptual |
| Substituted pyrone | This compound | Xylene, 140 °C | Bicyclic lactone precursor | Varies | Conceptual |
II. Hydrolysis of the Ketene Dithioacetal: Unmasking the Carbonyl Group
A key synthetic transformation following the use of this compound is the hydrolysis of the resulting ketene dithioacetal to reveal a carbonyl group. This unmasking step is crucial for the subsequent elaboration of the molecular framework. Various reagents and conditions have been developed for this purpose, with the choice depending on the substrate's sensitivity and the desired outcome.
Mechanistic Pathway of Hydrolysis
The hydrolysis of a ketene dithioacetal typically proceeds via initial protonation of one of the sulfur atoms, followed by the addition of water to the thiocarbonyl cation. Subsequent elimination of methanethiol generates a thioester, which can then be further hydrolyzed to the corresponding carboxylic acid or ketone under appropriate conditions. The use of mercury(II) salts can facilitate this process by acting as a soft Lewis acid to coordinate with the sulfur atoms, making the carbon more electrophilic.
Diagram 2: General Workflow for Diels-Alder and Hydrolysis
Caption: Synthetic sequence from diene to cyclohexenone derivative.
Protocol: Hydrolysis of a Ketene Dithioacetal using Mercury(II) Chloride
This protocol describes a common method for the hydrolysis of ketene dithioacetals. Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
Ketene dithioacetal substrate
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Acetonitrile
-
Water
-
Round-bottom flask with a magnetic stir bar
-
Celite®
Procedure:
-
Dissolve the ketene dithioacetal (1.0 equiv) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add mercury(II) chloride (2.2-2.5 equiv) and calcium carbonate (2.2-2.5 equiv) to the solution.
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the mercury salts. Wash the Celite® pad thoroughly with the organic solvent.
-
Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired carbonyl compound.
III. Application in the Synthesis of Angularly Fused Polycyclic Compounds
The construction of angularly fused polycyclic systems is a significant challenge in organic synthesis, often requiring intricate strategies to control stereochemistry. The reactivity of this compound and its derivatives can be harnessed in cascade reactions to build such complex architectures. For instance, a Michael addition of a nucleophile to an α,β-unsaturated ketene dithioacetal can be followed by an intramolecular cyclization to forge a new ring system.
While specific total syntheses of natural products employing this compound in this manner are specialized, the underlying principles are well-established in the synthesis of functionalized carbocycles and heterocycles. These methods provide a foundation for the design of synthetic routes to natural products possessing angularly fused skeletons.
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile C2 building block in organic synthesis. Its utility as an electron-rich ketene equivalent in cycloaddition reactions and its role as a masked carbonyl group provide chemists with powerful tools for the construction of complex molecular architectures. The ability to unmask the carbonyl functionality under various conditions adds to its synthetic flexibility. While its application has been demonstrated in the conceptual design of routes to complex natural products like steroids, further exploration of its reactivity in novel cascade reactions and in the total synthesis of other classes of natural products, such as alkaloids and polyketides, holds significant promise. The continued development of methodologies involving this reagent will undoubtedly expand the synthetic chemist's toolbox for tackling the challenges of modern natural product synthesis.
References
- Kametani, T., & Nemoto, H. (1981). Recent advances in the total synthesis of steroids via intramolecular Diels-Alder reactions. Tetrahedron, 37(1), 3-16.
- Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis.
- Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder reaction: selected practical methods. John Wiley & Sons.
- Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press.
- Quideau, S., & Pouységu, L. (2007). The Diels-Alder Reaction in Steroid Synthesis. In The Diels-Alder Reaction. Wiley-VCH Verlag GmbH & Co. KGaA.
- Corey, E. J., & Crouse, D. (1968). A new method for the synthesis of α,β-unsaturated aldehydes. The Journal of Organic Chemistry, 33(1), 298-300.
- Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258.
- Kelly, T. R., Schmidt, T. E., & Haggerty, J. G. (1972). A convenient preparation of this compound. Synthesis, 1972(10), 544-545.
- Larson, G. L., & Klesse, R. (1985). Silyl-substituted ketene dithioacetals. 1. Their preparation and their use in the synthesis of α-silyl ketones and α,β-unsaturated ketones. The Journal of Organic Chemistry, 50(19), 3627-3632.
- Dieter, R. K. (1999). The chemistry of ketene dithioacetals. Tetrahedron, 55(14), 4177-4236.
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The Alchemist's Toolkit: Ketene Dithioacetal Annulation Reactions for Modern Heterocycle Synthesis
Foreword: The Enduring Utility of a Classic Synthon
In the landscape of modern synthetic organic chemistry, the relentless pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Drug discovery and materials science, in particular, demand robust and versatile methodologies for the construction of diverse heterocyclic scaffolds. It is within this context that ketene dithioacetals have firmly established themselves as indispensable building blocks. Their unique electronic properties, characterized by a polarized double bond, render them exquisite Michael acceptors and versatile synthons for a wide array of annulation strategies. This guide is crafted for the discerning researcher and drug development professional, offering not just a recitation of protocols, but a deeper understanding of the underlying principles that govern these powerful transformations. We will delve into the mechanistic nuances and provide field-tested protocols that serve as a reliable foundation for innovation in your own laboratories.
I. The Heart of the Matter: Understanding Ketene Dithioacetal Reactivity
Ketene dithioacetals are characterized by a carbon-carbon double bond substituted with two sulfur atoms and typically an electron-withdrawing group. This arrangement creates a polarized system where the β-carbon is highly electrophilic, making it susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their utility in annulation reactions, where they act as key electrophilic partners in the construction of new rings. The thioether groups also serve as excellent leaving groups, facilitating subsequent cyclization and aromatization steps.
II. [3+3] Annulation: Crafting Six-Membered Rings with Precision
The [3+3] cycloaddition strategy is a powerful method for constructing six-membered rings, and ketene dithioacetals have proven to be exceptional three-carbon synthons in this regard. A notable application of this strategy is the synthesis of highly substituted phenols and their derivatives, which are prevalent motifs in pharmaceuticals and natural products.
Mechanism of [3+3] Annulation with 1,3-Dianions
A common approach involves the reaction of an α-aroyl ketene dithioacetal with a ketone that can generate a 1,3-dianion equivalent under basic conditions. The reaction is initiated by a Michael addition of the ketone enolate to the electrophilic β-carbon of the ketene dithioacetal. Subsequent intramolecular cyclization and elimination of a methylthio group, followed by aromatization, leads to the formation of the phenolic ring.[1][2][3]
Figure 1: Generalized mechanism of [3+3] annulation for phenol synthesis.
Application Note: Synthesis of 3-Aryl-5-methylthio-phenols
This protocol outlines a base-mediated [3+3] cyclization for the synthesis of various 3-aryl-5-methylthio-phenols. The reaction demonstrates good tolerance to a range of functional groups, including halogens, which can be challenging with some metal-catalyzed cross-coupling methods.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of the appropriate α-aroyl ketene dithioacetal (1.0 equiv) and ketone (2.0 equiv) in anhydrous DMF (5 mL), add sodium hydride (60% dispersion in mineral oil, 3.0 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 50 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
| Entry | Aryl Group of Ketene Dithioacetal | Ketone | Yield (%) |
| 1 | Phenyl | Acetone | 72 |
| 2 | 4-Methoxyphenyl | Acetone | 76 |
| 3 | 4-Chlorophenyl | Acetone | 75 |
| 4 | 4-Bromophenyl | Cyclohexanone | 85 |
Table 1: Representative yields for the synthesis of 3-aryl-5-methylthio-phenols.[1]
III. Annulation Strategies for Pyrimidine Synthesis
Pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Ketene dithioacetals provide a versatile platform for the construction of polysubstituted pyrimidine rings through reactions with various amidine derivatives.
Synthesis of Polysubstituted Pyrimidines using Guanidine
A common and effective method involves the reaction of ketene dithioacetals with guanidine or its salts. The reaction proceeds via a nucleophilic attack of the guanidine on the ketene dithioacetal, followed by cyclization and elimination of methanethiol to afford the pyrimidine scaffold.
Figure 2: Workflow for the synthesis of pyrimidines from ketene dithioacetals.
Application Note: Synthesis of 2-Amino-4-alkoxy-N-arylpyrimidine-5-carboxamides
This protocol details the synthesis of fully substituted pyrimidines from ketene dithioacetals of acetoacetanilides and guanidine nitrate in the presence of a base.[4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the ketene dithioacetal of acetoacetanilide (1.0 equiv) and guanidine nitrate (1.2 equiv) in methanol.
-
Base Addition: Add a solution of sodium methoxide (2.0 equiv) in methanol dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.
| Entry | Aryl Group of Acetoacetanilide | R Group on KDA | Yield (%) |
| 1 | Phenyl | Methyl | 90 |
| 2 | 4-Chlorophenyl | Methyl | 93 |
| 3 | 3,4-Dichlorophenyl | Ethyl | 89 |
Table 2: Selected yields for the synthesis of substituted pyrimidines.[4]
IV. [5+1] Annulation: A Modern Approach to Biaryls and p-Teraryls
More recently, innovative [5+1] annulation strategies have expanded the utility of ketene dithioacetals to the synthesis of complex aromatic systems like biaryls and p-teraryls. These reactions showcase the versatility of ketene dithioacetals as five-carbon building blocks.
Mechanism of [5+1] Annulation
In this strategy, a specially designed ketene dithioacetal containing both 1,4- and 1,6-Michael acceptors reacts with a C1 nucleophile, such as the carbanion derived from p-nitrotoluene. The reaction is initiated by a Michael addition, followed by a series of cyclization and elimination steps, ultimately leading to the construction of a new aromatic ring.[6]
Application Note: Synthesis of Multifunctional p-Teraryls
This protocol describes the synthesis of p-teraryls from 2-(3,3-bis-methylsulfanyl-1-aryl-allylidene)malononitriles and p-nitrotoluene under basic conditions.[6]
Experimental Protocol:
-
Reaction Setup: To a solution of the ketene dithioacetal (1.0 equiv) and p-nitrotoluene (1.2 equiv) in anhydrous THF, add potassium tert-butoxide (2.5 equiv) at room temperature under an inert atmosphere.
-
Reaction Progression: Stir the mixture at room temperature for the time indicated by TLC monitoring.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.
| Entry | Aryl Group on Ketene Dithioacetal | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Fluorophenyl | 82 |
| 3 | 2-Naphthyl | 78 |
Table 3: Yields for the [5+1] annulation synthesis of p-teraryls.[6]
V. Concluding Remarks and Future Outlook
The annulation reactions of ketene dithioacetals represent a mature yet continually evolving field in synthetic chemistry. The protocols and principles outlined in this guide provide a robust starting point for the synthesis of a diverse array of heterocyclic and aromatic compounds. The inherent tunability of the ketene dithioacetal scaffold, coupled with the creativity of synthetic chemists, ensures that these versatile synthons will continue to play a pivotal role in the advancement of drug discovery and materials science. As new reaction pathways and applications are discovered, the utility of ketene dithioacetals in constructing molecular complexity is set to expand even further.
References
-
Shaw, R., Prakash, P., Althagafi, I., Giri, N. G., & Pratap, R. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(48), 34299–34307. [Link]
-
Li, G., et al. (2003). Synthesis of Polysubstituted Pyrimidines from Ketene Dithioacetals Using KF/Al2O3 Catalyst. Synthetic Communications, 33(22), 3949-3954. [Link]
-
Mathews, A., et al. (2014). SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. Trade Science Inc.[Link]
-
Patel, H. R., et al. (2015). Synthesis and Characterization of Fully Substituted Pyrimidines by Using Ketene Dithioacetal as Potent Antimicrobial Agent. ResearchGate. [Link]
-
Patel, H. R., et al. (2015). Synthesis and Characterization of Fully Substituted Pyrimidines by Using Ketene Dithioacetal as Potent Antimicrobial Agent. International Journal of ChemTech Research, 8(3), 134-142. [Link]
-
Yokoyama, M., Togo, H., & Kondo, S. (1990). Synthesis of Heterocycles from Ketene Dithioacetals. Sulfur reports, 10(1), 23-43. [Link]
-
Various Authors. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. [Link]
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Potts, K. T., et al. (1985). Reactions of ketene dithioacetals with bis-nucleophiles: Synthesis of novel heterocyclic thiols. Tetrahedron, 41(19), 4249-4258. [Link]
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Pan, L., Bi, X., & Liu, Q. (2013). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews, 42(3), 1251-1286. [Link]
-
Tominaga, Y., Kawabe, M., & Hosomi, A. (1987). Synthesis of 4-methylthio-2(1H)-pyridone derivatives using ketene dithioacetals. Journal of Heterocyclic Chemistry, 24(5), 1325-1328. [Link]
-
Potts, K. T., Cipullo, M. J., Ralli, P., & Theodoridis, G. (1981). Ketene dithio acetals as synthetic intermediates. Synthesis of unsaturated 1,5-diketones. Journal of the American Chemical Society, 103(12), 3584-3585. [Link]
-
Wang, Y., et al. (2022). Chemistry of Ketene N,S-Acetals: An Overview. Chemical Reviews, 122(15), 12449-12543. [Link]
-
Yang, X., et al. (2020). Cs/Alcohol Promoted [4C+2C] Annulation: A Synthetic Strategy for Polysubstituted Phenols. ChemistrySelect, 5(36), 11241-11244. [Link]
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Shaw, R., Prakash, P., Althagafi, I., Giri, N. G., & Pratap, R. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(48), 34299–34307. [Link]
-
Various Authors. (2023). Ketene dithioacetals - Source for different heterocycles. ResearchGate. [Link]
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Guo, L. (2014). Studies On The Cyclization Reaction Of α-oxo Ketene Dithioacetal With Propargyl Alcohol. Global Thesis. [Link]
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Tominaga, Y., & Matsuda, Y. (1985). Synthesis of heterocyclic compounds using nitro ketene dithioacetal. Journal of Heterocyclic Chemistry, 22(4), 937-949. [Link]
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Shaw, R., et al. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. ResearchGate. [Link]
-
Reddy, T. R., et al. (2018). A [5 + 1] annulation strategy for the synthesis of multifunctional biaryls and p-teraryls from 1,6-Michael acceptor ketene dithioacetals. Organic & Biomolecular Chemistry, 16(31), 5678-5682. [Link]
-
Shaw, R., et al. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. PubMed. [Link]
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Mellor, J. M., Schofield, S. R., & Korn, S. R. (1997). Routes to building blocks for heterocyclic synthesis by reduction of ketene dithioacetals. Tetrahedron, 53(50), 17151-17162. [Link]
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Various Authors. (2022). Ketene Dithioacetals in Organic Synthesis. ResearchGate. [Link]
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Oishi, T., et al. (2021). PREPARATION OF PYRIDINE DERIVATIVES FROM THE CORRESPONDING 5-ACETAL-1-CARBONYL COMPOUNDS BY ACID-PROMOTED CYCLIZATION OF OXIME INTERMEDIATES. HETEROCYCLES, 102(7), 1313. [Link]
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Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Chemical Reviews, 110(2), 624-655. [Link]
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Moeller, K. D., & Marzabadi, M. R. (2001). Anodic cyclization reactions: reversing the polarity of ketene dithioacetal groups. Organic Letters, 3(11), 1729-1732. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Pan, L., Bi, X., & Liu, Q. (2013). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews, 42(3), 1251-1286. [Link]
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Pasha, M. A., Mondal, S., & Panigrahi, N. (2021). Synthesis of novel ketene dithioacetals via one pot reaction: Molecular modelling in-silico Admet studies and antimicrobial activity. Current Chemistry Letters, 10(4), 409-416. [Link]
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Application Notes and Protocols: Base-Mediated Cyclization of 1,1-Bis(methylthio)ethylene Derivatives
Introduction: The Versatility of Ketene Dithioacetals in Cyclization Reactions
1,1-Bis(methylthio)ethylene derivatives, commonly known as ketene dithioacetals, are exceptionally versatile building blocks in modern organic synthesis. Their unique electronic properties, characterized by a polarized double bond and the presence of two sulfur atoms, render them susceptible to a wide array of chemical transformations. The electron-donating nature of the methylthio groups makes the β-carbon electrophilic, while the α-carbon can exhibit nucleophilic character, particularly after deprotonation of an adjacent C-H bond. This "umpolung" reactivity is a cornerstone of their synthetic utility.[1][2]
This application note provides an in-depth guide to the base-mediated cyclization of this compound derivatives, a powerful strategy for the construction of diverse carbocyclic and heterocyclic frameworks. These structures are of significant interest to researchers in drug discovery and materials science due to their prevalence in biologically active molecules and functional materials. We will explore the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols for key transformations, and offer insights into the critical experimental parameters that govern the success of these cyclizations.
Core Principles: The Role of the Base and Substrate
The success of a base-mediated cyclization of a this compound derivative hinges on the careful selection of the base and the specific functionalities present in the starting material. The base serves not only to generate the requisite nucleophile but can also influence the reaction pathway and final product distribution.
Choice of Base: The selection of an appropriate base is critical and depends on the acidity of the proton to be removed and the desired reaction kinetics.
-
Strong, non-nucleophilic bases such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly employed to deprotonate weakly acidic C-H bonds, initiating the cyclization cascade.
-
Milder organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (Et3N) are often sufficient for substrates with more acidic protons and can offer improved selectivity in certain cases.[3]
-
Alkali metal hydroxides like potassium hydroxide (KOH) can be effective in polar, protic solvents, particularly for the synthesis of specific heterocyclic systems.[3]
Substrate Design: The structure of the this compound derivative dictates the type of ring system that can be formed. These cyclizations can be broadly categorized as either intermolecular or intramolecular.
-
Intermolecular cyclizations involve the reaction of a this compound derivative with a separate molecule containing one or more nucleophilic or electrophilic sites.
-
Intramolecular cyclizations occur when the nucleophilic and electrophilic moieties are present within the same molecule, leading to the formation of a cyclic product.
Mechanistic Overview of Base-Mediated Cyclization
The general mechanism for the base-mediated cyclization of this compound derivatives typically involves a series of sequential steps, as illustrated in the diagram below. The specific pathway can vary depending on the nature of the reactants and the reaction conditions.
Figure 1: Generalized workflow for base-mediated cyclization.
Application 1: [3+3] Annulation for the Synthesis of Functionalized Phenols
A powerful application of this methodology is the [3+3] annulation of α-aroyl ketene dithioacetals with ketones to afford highly substituted phenols.[4][5] This transformation is particularly valuable as phenolic moieties are key components of many natural products and pharmaceuticals.
Mechanistic Insight
The reaction is initiated by the base-mediated deprotonation of the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic β-carbon of the ketene dithioacetal in a Michael addition. Subsequent intramolecular cyclization and aromatization via the elimination of a methylthio group and water leads to the final phenolic product. The use of a strong base like NaH is crucial for the deprotonation of the less acidic C-6 proton in an intermediate, which facilitates the key 1,6-intramolecular cyclization.[5]
Figure 2: Plausible mechanism for the synthesis of functionalized phenols.[6]
Experimental Protocol: Synthesis of 5'-(methylthio)-[1,1'-biphenyl]-3'-ol
This protocol is adapted from the work of Shaw et al. (2023).[4][5]
Materials:
-
3,3-bis(methylthio)-1-phenylprop-2-en-1-one (1a)
-
Acetone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-bis(methylthio)-1-phenylprop-2-en-1-one (1a) (0.3 mmol, 1.0 equiv).
-
Add anhydrous DMF (1.5 mL) to the flask and stir the solution.
-
Add acetone (0.5 mmol, 1.67 equiv) to the reaction mixture.
-
Carefully add NaH (0.75 mmol, 2.5 equiv) portion-wise to the stirred solution at room temperature. Caution: NaH is highly reactive and flammable. Handle with appropriate care.
-
Heat the reaction mixture to 50 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 5'-(methylthio)-[1,1'-biphenyl]-3'-ol.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | DMF | 50 | 72 |
| 2 | NaH | DMSO | 50 | 64 |
| 3 | NaNH2 | DMSO | 50 | 57 |
| 4 | KOtBu | THF | 50 | 43 |
| Table 1: Optimization of reaction conditions for the synthesis of 5'-(methylthio)-[1,1'-biphenyl]-3'-ol. Data adapted from Shaw et al. (2023).[4] |
Application 2: Synthesis of Substituted Thiazoles
The base-mediated cyclization of α-oxodithioesters with active methylene isocyanides provides an efficient route to highly functionalized thiazoles.[3] Thiazole rings are prevalent in a multitude of bioactive compounds, including many approved drugs.
Experimental Protocol: Synthesis of 4-(methylthio)-5-acylthiazoles
This protocol is based on the work of Kiran et al. (2020).[3]
Materials:
-
α-Oxodithioester
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the α-oxodithioester (1.0 equiv) and tosylmethyl isocyanide (1.1 equiv) in a mixture of ethanol and water.
-
Add powdered potassium hydroxide (2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-(methylthio)-5-acylthiazole.
Application 3: Synthesis of Substituted Pyridines
Substituted pyridines are another important class of heterocycles that can be accessed through the base-mediated reactions of this compound derivatives. For instance, a [3+3] annulation between enamines and appropriate three-carbon synthons can yield polysubstituted pyridines.
Experimental Protocol: General Procedure for the Synthesis of Polysubstituted Pyridines
The following is a general procedure that can be adapted for the synthesis of various pyridine derivatives.
Materials:
-
Enamine (e.g., 3-aminocrotononitrile)
-
A suitable 1,3-dielectrophile
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a Schlenk tube, add KOH (1.5 equiv), the enamine (2.0 equiv), the 1,3-dielectrophile (1.0 equiv), and DMSO.
-
Stir the resulting solution at room temperature for the appropriate time (typically several hours), monitoring by TLC.
-
Upon completion, evaporate the solvent under vacuum.
-
Purify the residue by flash column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to yield the desired polysubstituted pyridine.[7]
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Many base-mediated reactions, particularly those employing strong bases like NaH, are sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
-
Temperature Control: The reaction temperature can significantly impact the yield and selectivity. Careful control of the temperature is essential, especially during the addition of reactive reagents.
-
Choice of Solvent: The polarity and coordinating ability of the solvent can influence the solubility of the base and the reactivity of the intermediates. Solvents like DMF and DMSO are often used due to their high polarity.
-
Purification: The purification of the final products may require careful chromatographic separation from byproducts and unreacted starting materials.
Conclusion
The base-mediated cyclization of this compound derivatives is a robust and versatile strategy for the synthesis of a wide range of valuable carbocyclic and heterocyclic compounds. By carefully selecting the base, solvent, and reaction temperature, and by designing appropriate substrates, researchers can access complex molecular architectures with high efficiency. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in synthetic chemistry and drug development.
References
-
Shaw, R., Prakash, P., Althagafi, I., Giri, N. G., & Pratap, R. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(48), 34299–34307. Available at: [Link]
-
Shaw, R., et al. (2023). Plausible mechanism of the synthesis of functionalized phenols. ResearchGate. Available at: [Link]
-
Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. (2022). MDPI. Available at: [Link]
-
Shaw, R., et al. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. ResearchGate. Available at: [Link]
-
Bansal, V., & Sharma, P. (2021). Synthesis of novel ketene dithioacetals via one pot reaction. Current Chemistry Letters. Available at: [Link]
-
Ketene dithioacetals - Source for different heterocycles. (2008). ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2018). PMC. Available at: [Link]
-
Regioselective Synthesis of Pyrimidines from Ketene Dithioacetals or Alkoxymethylene Compounds. (1995). Crossref. Available at: [Link]
-
Hinsberg synthesis of thiophenes. (n.d.). Semantic Scholar. Available at: [Link]
-
Kiran, K. R., et al. (2020). Cyclization of Active Methylene Isocyanides with α-Oxodithioesters Induced by Base: An Expedient Synthesis of 4-Methylthio/Ethoxycarbonyl-5-acylthiazoles. Organic Chemistry Portal. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. growingscience.com [growingscience.com]
Application Notes and Protocols: Strategic Use of Ketene Dithioacetals in Chemical Synthesis
Introduction: Beyond Traditional Protection—The Unique Versatility of Ketene Dithioacetals
In the intricate tapestry of multi-step organic synthesis, the strategic deployment of protecting groups is paramount to achieving desired molecular architectures. While classical protecting groups for carbonyls and alcohols are well-established, ketene dithioacetals have emerged as a uniquely versatile class of synthons, offering a robust platform for the protection of active methylene compounds and serving as masked functionalities with the potential for "umpolung" or polarity-inverted reactivity.
Unlike traditional dithioacetals which primarily mask the electrophilic nature of a carbonyl carbon, ketene dithioacetals are derived from the reaction of active methylene compounds with carbon disulfide. This transformation effectively "protects" the acidic C-H bonds of the methylene unit, rendering them unreactive towards bases and nucleophiles. However, the true elegance of this strategy lies in the subsequent chemical transformations that can be performed on the ketene dithioacetal moiety, allowing for its conversion into a variety of other functional groups upon deprotection. This dual role as both a protecting group and a latent functional group makes ketene dithioacetals powerful tools in the arsenal of the synthetic chemist, particularly in the realms of natural product synthesis and drug development.
This guide provides an in-depth exploration of protecting group strategies involving ketene dithioacetals, from their synthesis and inherent stability to a diverse array of deprotection protocols that unlock their synthetic potential.
I. The Genesis of a Versatile Synthon: Formation of Ketene Dithioacetals
The most common and practical method for the synthesis of ketene dithioacetals involves the reaction of an active methylene compound with carbon disulfide in the presence of a base, followed by alkylation of the resulting dithiolate intermediate. The choice of base and alkylating agent can be tailored to the specific substrate and desired final product.
Causality Behind Experimental Choices:
The acidity of the active methylene protons dictates the strength of the base required. For highly acidic substrates like malononitrile or ethyl cyanoacetate, milder bases such as triethylamine or potassium carbonate are often sufficient. For less acidic methylene compounds, stronger bases like sodium hydride or potassium tert-butoxide are necessary to drive the initial deprotonation to completion. The subsequent alkylation is typically rapid and high-yielding with reactive alkyl halides like methyl iodide or ethyl bromide.
Generalized Workflow for Ketene Dithioacetal Formation
Caption: General workflow for the synthesis of ketene dithioacetals.
Experimental Protocol 1: Synthesis of 2-(bis(methylthio)methylene)malononitrile
This protocol details the synthesis of a common ketene dithioacetal from malononitrile.
Materials:
-
Malononitrile
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
Procedure:
-
To a stirred solution of malononitrile (1.0 eq) in DMF at 0 °C, add powdered potassium carbonate (2.2 eq).
-
Slowly add carbon disulfide (1.2 eq) to the suspension while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours. The color of the reaction mixture will typically turn deep red.
-
Cool the mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure ketene dithioacetal.
| Substrate | Base | Alkylating Agent | Solvent | Yield (%) |
| Malononitrile | K₂CO₃ | CH₃I | DMF | 85-95% |
| Ethyl Cyanoacetate | NaH | C₂H₅Br | THF | 80-90% |
| Diethyl Malonate | NaOEt | CH₃I | EtOH | 75-85% |
| Acetone | NaH | CH₃I | DMSO | 60-70% |
Table 1: Representative examples of ketene dithioacetal synthesis.
II. The Art of Unmasking: Deprotection Strategies for Ketene Dithioacetals
The synthetic utility of ketene dithioacetals is fully realized upon their deprotection, which can be orchestrated to yield a variety of functional groups. The choice of deprotection method is dictated by the desired synthetic outcome.
A. Regeneration of the Active Methylene Group
While less common, the regeneration of the active methylene group can be achieved under specific reductive conditions. This strategy is useful when the ketene dithioacetal is used solely to protect the acidic protons during a synthetic sequence.
Reductive desulfurization, typically with Raney Nickel, involves the cleavage of the carbon-sulfur bonds and their replacement with carbon-hydrogen bonds[1]. The porous nickel surface is saturated with hydrogen, which is transferred to the carbon framework.
Caption: Reductive desulfurization of a ketene dithioacetal.
Experimental Protocol 2: Reductive Deprotection to an Active Methylene Compound
Materials:
-
Ketene dithioacetal
-
Raney Nickel (W-2)
-
Ethanol
-
Celite®
Procedure:
-
Prepare a slurry of Raney Nickel in ethanol.
-
To a solution of the ketene dithioacetal (1.0 eq) in ethanol, add the Raney Nickel slurry (an excess by weight).
-
Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the nickel catalyst.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected active methylene compound.
| Substrate | Product | Yield (%) |
| 2-(bis(methylthio)methylene)malononitrile | Malononitrile | 70-80% |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Ethyl Cyanoacetate | 65-75% |
Table 2: Examples of reductive desulfurization.
B. Hydrolysis to Carboxylic Acids: The Masked Carboxylate
One of the most powerful applications of ketene dithioacetals is their role as latent carboxylic acids. Mild acidic hydrolysis can convert the ketene dithioacetal into a thioester, which can then be further hydrolyzed to the corresponding carboxylic acid. This strategy is particularly valuable in the synthesis of complex molecules where a carboxylic acid functionality is required at a late stage.[2]
Under acidic conditions, the vinyl sulfide moiety of the ketene dithioacetal is protonated, leading to a resonance-stabilized carbocation. Nucleophilic attack by water and subsequent elimination of a thiol yields the thioester.[3]
Caption: Mechanism of hydrolysis of a ketene dithioacetal to a thioester.
Experimental Protocol 3: Hydrolysis to a Carboxylic Acid via a Thioester
This protocol is adapted from a synthesis of pyrrolizidine alkaloids where a ketene dithioacetal serves as a masked dicarboxylic acid.[2]
Materials:
-
Ketene dithioacetal substrate
-
Concentrated hydrochloric acid
-
Dioxane
-
Silver(I) trifluoroacetate (for subsequent lactonization, if applicable)
-
Aqueous sodium hydroxide (for hydrolysis to the carboxylic acid)
Procedure (for hydrolysis to a thioester):
-
Dissolve the ketene dithioacetal (1.0 eq) in dioxane.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the thioester.
Procedure (for subsequent hydrolysis to the carboxylic acid):
-
Dissolve the isolated thioester in a mixture of THF and water.
-
Add an excess of aqueous sodium hydroxide.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute HCl.
-
Extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the final product.
| Deprotection Product | Reagents | Conditions | Yield (%) |
| Thioester | Conc. HCl | Dioxane, rt | 88%[3] |
| Carboxylic Acid | 1. Conc. HCl; 2. NaOH(aq) | 1. Dioxane, rt; 2. THF/H₂O, reflux | >90% (from thioester) |
Table 3: Conditions for hydrolysis of ketene dithioacetals.
C. Conversion to Ketones: The Acyl Anion Equivalent
Ketene dithioacetals can also be considered as masked acyl anion synthons. Deprotection to a ketone is a valuable transformation that allows for the introduction of a carbonyl group in a position that would be otherwise difficult to access through traditional enolate chemistry. This deprotection is often achieved using reagents that are effective for the cleavage of dithioacetals.
A common method for the deprotection of dithioacetals to ketones involves oxidative hydrolysis. Reagents such as o-iodoxybenzoic acid (IBX) or bis(trifluoroacetoxy)iodobenzene (PIFA) are often employed. The exact mechanism can vary, but it generally involves oxidation of one or both sulfur atoms, which makes the carbon atom more electrophilic and susceptible to hydrolysis.
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Application Notes and Protocols: Synthesis of Bioactive Compounds Using 1,1-Bis(methylthio)ethylene
Introduction: The Versatility of a C2 Synthon in Bioactive Heterocycle Synthesis
In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount for the rapid assembly of complex molecular architectures with potential therapeutic applications. Among these, 1,1-bis(methylthio)ethylene and its derivatives, commonly known as ketene dithioacetals, have emerged as powerful C2 synthons. Their unique electronic properties and reactivity patterns allow for a diverse range of chemical transformations, making them invaluable precursors in the synthesis of a wide array of bioactive heterocyclic compounds. The polarized nature of the double bond, coupled with the excellent leaving group ability of the methylthio moieties, facilitates their participation in cyclocondensation, cycloaddition, and annulation reactions. This guide provides an in-depth exploration of the synthetic utility of this compound in the construction of pharmacologically relevant scaffolds, complete with detailed mechanistic insights and practical laboratory protocols for researchers in drug discovery and development.
Core Synthetic Strategies & Mechanistic Insights
The reactivity of ketene dithioacetals is dominated by the electrophilic character of the β-carbon and the nucleophilic character of the α-carbon after deprotonation. This dual reactivity is the cornerstone of their utility in forming diverse ring systems.
[3+3] Annulation Reactions for the Synthesis of Bioactive Phenols
A powerful strategy for the construction of polysubstituted phenols involves the base-mediated [3+3] annulation of 1,3-dianionic ketones with α-aroyl ketene dithioacetals. This approach provides a convergent route to 3-hydroxy-biaryls and related structures, which are prevalent motifs in natural products and medicinal chemistry.
Mechanistic Rationale: The reaction is initiated by the deprotonation of the ketone to form an enolate, which then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the ketene dithioacetal. Subsequent elimination of a methylthio group generates a dicarbonyl intermediate. Under basic conditions, a second deprotonation occurs, leading to an intramolecular cyclization via an aldol-type condensation. The final step involves aromatization through the elimination of water to yield the substituted phenol.
Caption: Workflow for [3+3] Annulation to Synthesize Phenols.
Synthesis of Bioactive Pyridones and Pyridines
Substituted pyridines and pyridones are core structures in numerous pharmaceuticals. Ketene dithioacetals serve as versatile three-carbon synthons for the construction of these heterocycles through cyclocondensation reactions with compounds containing active methylene groups.
Mechanistic Rationale: The reaction typically involves the condensation of a ketene dithioacetal with a C-H acidic compound, such as a malononitrile derivative or a β-ketoester, in the presence of a base. The initial Michael addition is followed by an intramolecular cyclization and subsequent elimination of methanethiol and another small molecule (e.g., water or alcohol) to afford the pyridone ring. The remaining methylthio group can be further functionalized, adding to the synthetic utility of this method.
Caption: General Workflow for Pyridone/Pyridine Synthesis.
Gewald-Type Reactions for the Synthesis of 2-Aminothiophenes
2-Aminothiophenes are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The Gewald reaction and its variations provide a straightforward and efficient method for their synthesis, often utilizing ketene dithioacetal chemistry.
Mechanistic Rationale: In a typical multicomponent Gewald reaction, a ketone, elemental sulfur, and an active methylene nitrile are reacted in the presence of a base. An intermediate, often a ketene dithioacetal derivative, is formed in situ. This intermediate then undergoes intramolecular cyclization, with the sulfur atom attacking the nitrile carbon, followed by tautomerization to yield the final 2-aminothiophene product. Alternatively, pre-formed ketene dithioacetals can be reacted with a source of sulfur and an amine to achieve the same scaffold.
Caption: Workflow for the Gewald Synthesis of 2-Aminothiophenes.
Synthesis of Pyrimidine Derivatives
Pyrimidines are fundamental components of nucleic acids and are present in a vast number of bioactive molecules. Ketene dithioacetals can be transformed into β-dicarbonyl synthons, which are key precursors for the synthesis of the pyrimidine ring.
Mechanistic Rationale: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, urea, or thiourea. This compound can be elaborated into suitable 1,3-dielectrophiles that, upon reaction with N-C-N building blocks, lead to the formation of the pyrimidine core. The reaction proceeds via a series of condensation and cyclization steps, ultimately leading to the aromatic pyrimidine ring.
Caption: General Strategy for Pyrimidine Synthesis.
Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of 3'-Methylthio-5'-phenyl-[1,1'-biphenyl]-3-ol (Anticancer Precursor Scaffold)
This protocol is adapted from the [3+3] annulation methodology described by Shaw et al.
Materials:
-
3,3-Bis(methylthio)-1-phenylprop-2-en-1-one (1a)
-
Acetone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried, nitrogen-flushed round-bottom flask, add 3,3-bis(methylthio)-1-phenylprop-2-en-1-one (1a) (0.3 mmol, 1.0 equiv).
-
Add acetone (0.5 mmol, 1.7 equiv) to the flask.
-
Carefully add sodium hydride (0.75 mmol, 2.5 equiv) in one portion.
-
Add anhydrous DMF (1.5 mL) and stir the mixture at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with 10% HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the title compound.
Protocol 2: General Procedure for the Synthesis of Substituted 4-Methylthio-2(1H)-pyridones
This protocol is a general representation based on the work of Tominaga et al.
Materials:
-
An appropriate α-oxo ketene dithioacetal
-
An active methylene compound (e.g., malononitrile, cyanoacetamide)
-
A base (e.g., sodium ethoxide, potassium carbonate)
-
Anhydrous solvent (e.g., ethanol, DMF)
Procedure:
-
In a round-bottom flask, dissolve the active methylene compound (1.0 equiv) in the anhydrous solvent.
-
Add the base (1.1 equiv) and stir the mixture until a homogenous solution is formed.
-
Add the α-oxo ketene dithioacetal (1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure pyridone derivative.
Protocol 3: Multicomponent Synthesis of Ethyl 2-amino-4-phenyl-5-cyanothiophene-3-carboxylate
This protocol is a representative example of the Gewald synthesis.
Materials:
-
Acetophenone (1.0 equiv)
-
Ethyl cyanoacetate (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Anhydrous ethanol
-
A base such as morpholine or triethylamine (catalytic amount)
Procedure:
-
In a round-bottom flask, combine acetophenone, ethyl cyanoacetate, and elemental sulfur in anhydrous ethanol.
-
Add a catalytic amount of the base (e.g., morpholine).
-
Stir the mixture at room temperature or gentle warming (40-50 °C).
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize from ethanol to obtain the pure 2-aminothiophene derivative.
Data Presentation: Bioactivity of Synthesized Compounds
The following tables summarize the biological activities of representative compounds synthesized using methodologies involving ketene dithioacetals.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Thiophene Derivative 4 | A. baumannii (Col-R) | 16 | |
| Thiophene Derivative 5 | A. baumannii (Col-R) | 16 | |
| Thiophene Derivative 8 | E. coli (Col-R) | 32 | |
| Thiophene Derivative S1 | S. aureus | 0.81 (µM/ml) | |
| Thiophene Derivative S4 | C. albicans | 0.91 (µM/ml) |
Table 2: Anticancer Activity of Synthesized Heterocycles
| Compound | Cell Line | IC50 (µM) | Reference |
| Bis-thiazole Derivative 5 | A549 (Lung) | 37.3 (µg/mL) | |
| Bis-thiazole Derivative 5 | C6 (Glioma) | 11.3 (µg/mL) | |
| Thiophene Derivative 15b | A2780 (Ovarian) | 12 | |
| Thiophene Derivative 15b | A2780CP (Ovarian) | 10 | |
| Pyrazole Derivative P-6 | HCT 116 (Colon) | 0.37-0.44 | |
| Pyrazole Derivative P-6 | MCF-7 (Breast) | 0.37-0.44 |
Table 3: Antifungal Activity of Pyrimidine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Pyrimidine-2,4-dione Hybrid | C. albicans | 0.25 | |
| Pyrimidine-2,4-dione Hybrid | A. niger | - | |
| Triazole Derivative 10d | S. aureus | 3.9 | |
| Triazole Derivative 10f | S. aureus | 3.9 |
Safety and Handling of this compound and Related Reagents
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
Conclusion
This compound and its derivatives have proven to be exceptionally versatile and valuable building blocks for the synthesis of a wide range of bioactive heterocyclic compounds. The unique reactivity of the ketene dithioacetal moiety allows for the construction of complex molecular scaffolds through various synthetic strategies, including annulations, cyclocondensations, and multicomponent reactions. The protocols and data presented herein demonstrate the practical application of this chemistry in generating molecules with significant antimicrobial, antifungal, and anticancer potential. As the demand for novel therapeutic agents continues to grow, the strategic use of readily available and reactive synthons like this compound will undoubtedly remain a cornerstone of innovation in medicinal chemistry and drug discovery.
References
-
Shaw, R., Prakash, P., Althagafi, I., Giri, N. G., & Pratap, R. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(48), 34299–34307. Available at: [Link]
-
Shaw, R., Prakash, P., Althagafi, I., Giri, N. G., & Pratap, R. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. ResearchGate. Available at: [Link]
-
Shaw, R., Prakash, P., Althagafi, I., Giri, N. G., & Pratap, R. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Publishing. Available at: [Link]
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Saeed, A., et al. (2021). Design and synthesis, biological evaluation of bis-(1,2,3- and 1,2,4)-triazole derivatives as potential antimicrobial and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 41, 128004. Available at: [Link]
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Shaw, R., Prakash, P., Althagafi, I., Giri, N. G., & Pratap, R. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. PubMed. Available at: [Link]
-
Tominaga, Y., Kawabe, M., & Hosomi, A. (1988). ChemInform Abstract: Synthesis of 4-Methylthio-2(1H)-pyridone Derivatives Using Ketene Dithioacetals. ChemInform, 19(15). Available at: [Link]
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Gümüş, F., et al. (2016). Synthesis and evaluation of bis-thiazole derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 107, 184-193. Available at: [Link]
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El-Metwally, A. M., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Helvetica Chimica Acta, e202400034. Available at: [Link]
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Wang, Y., et al. (2024). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Medicinal Chemistry, 15(1), 143-153. Available at: [Link]
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Gholampour, F., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Scientific Reports, 9(1), 11371. Available at: [Link]
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Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
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Park, K. P., et al. (1999). Novel protein kinase C inhibitors: synthesis and PKC inhibition of beta-substituted polythiophene derivatives. Bioorganic & Medicinal Chemistry Letters, 9(15), 2279-2282. Available at: [Link]
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Kumar, A., et al. (2022). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 27(19), 6263. Available at: [Link]
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Wang, S. Q., et al. (2016). An Efficient Synthesis of an Exo-Enone Analogue of LL-Z1640-2 and Evaluation of Its Protein Kinase Inhibitory Activities. Organic & Biomolecular Chemistry, 14(2), 639-645. Available at: [Link]
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Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(18), 8143-8158. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101875. Available at: [Link]
Application Notes and Protocols for the Scale-Up Synthesis of Phenols with 1,1-Bis(methylthio)ethylene
Introduction: A Modern Approach to Phenol Synthesis
The synthesis of substituted phenols remains a cornerstone of synthetic organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science sectors. Traditional methods for constructing the phenol nucleus often involve harsh reaction conditions, limited regioselectivity, or multi-step sequences that are inefficient for large-scale production. This document outlines a robust and scalable methodology for the synthesis of diverse phenolic compounds utilizing 1,1-bis(methylthio)ethylene as a versatile C2 synthon in a formal [4+2] cycloaromatization reaction with enolates derived from active methylene compounds.
This approach offers a convergent and modular strategy for assembling highly functionalized phenolic rings. The reaction typically proceeds under moderate conditions with high regioselectivity, making it an attractive route for drug development professionals and process chemists. These notes provide a detailed examination of the reaction principles, step-by-step protocols for scale-up, critical safety considerations, and purification strategies.
Reaction Principle: A Base-Induced Cascade to Aromaticity
The core of this synthetic strategy is a base-induced cascade reaction. The process is initiated by the deprotonation of an active methylene compound (e.g., a ketone or β-ketoester) by a suitable base to form a reactive enolate. This enolate then functions as a nucleophile, attacking the electrophilic β-carbon of this compound. A subsequent intramolecular cyclization, followed by the elimination of methanethiol and subsequent tautomerization, leads to the formation of the aromatic phenol. The regiochemistry of the resulting phenol is reliably dictated by the structure of the starting active methylene compound.
A plausible mechanism for this transformation involves a base-mediated [3+3] cyclization. The reaction is initiated by the Michael addition of the ketone enolate to the ketene dithioacetal, followed by the elimination of a methylthio group. Subsequent intramolecular cyclization and aromatization with the loss of a second equivalent of methanethiol afford the final phenol product.[1][2][3]
Experimental Workflow: From Reaction Setup to Purified Product
The general experimental workflow for the synthesis of substituted phenols using this compound is depicted below. This process highlights the key stages from reactant mixing to the isolation of the final, characterized product.
Caption: General experimental workflow for the synthesis of substituted phenols.
Data Presentation: Synthesis of Representative Substituted Phenols
The following table summarizes the quantitative data for the synthesis of representative substituted phenols based on analogous methodologies. Yields are representative and may vary based on the specific substrate and reaction scale.
| Entry | Active Methylene Compound | Product | Representative Yield (%) |
| 1 | Cyclohexanone | 5,6,7,8-Tetrahydro-1-naphthol | ~75 |
| 2 | Acetophenone | 3-Phenylphenol | ~70 |
| 3 | Acetone | 4-Methylphenol | ~65 |
| 4 | 2-Pentanone | 4,6-Dimethylphenol | ~72 |
Experimental Protocols: A Step-by-Step Guide
General Protocol for the Synthesis of Substituted Phenols
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitably sized reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with a suspension of a base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.2 equivalents) in a dry, aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Enolate Formation: Cool the suspension to 0 °C. Add a solution of the active methylene ketone (1.0 equivalent) in the same dry solvent dropwise via the addition funnel, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.
-
Addition of this compound: Add a solution of this compound (1.1 equivalents) in the same dry solvent dropwise, again maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Reaction Quench: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride. Caution: Quenching of sodium hydride is highly exothermic and generates hydrogen gas.
-
Aqueous Work-up: Transfer the quenched reaction mixture to a separatory funnel and dilute with water and an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).
-
Isolation of Crude Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude phenol product.
Scale-Up Considerations and Safety Protocols
Scaling up this synthesis requires careful attention to several critical factors, primarily related to thermal management and the handling of the toxic and flammable byproduct, methyl mercaptan.
Thermal Management:
-
The initial deprotonation and the subsequent quenching of excess base are highly exothermic and require efficient heat dissipation. A jacketed reactor with a reliable cooling system is essential.
-
The rate of addition of reagents should be carefully controlled to maintain the desired internal temperature.
Handling of Methyl Mercaptan (Methanethiol):
Methyl mercaptan is a colorless, flammable gas with a strong, unpleasant odor.[4] It is toxic if inhaled and poses a significant fire and explosion hazard.[5][6]
-
Ventilation: All operations must be conducted in a well-ventilated fume hood or a closed system with appropriate off-gas scrubbing.
-
Scrubbing System: The off-gases from the reactor should be passed through a scrubbing system to neutralize the methyl mercaptan. A common and effective method is to use a bleach (sodium hypochlorite) solution or a sodium hydroxide solution.[7]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In the event of a significant release, a self-contained breathing apparatus (SCBA) may be necessary.[1][8]
-
Ignition Sources: All potential ignition sources (e.g., open flames, hot surfaces, static discharge) must be strictly excluded from the reaction area.[5]
Caption: Scale-up setup with off-gas scrubbing.
Purification of Phenolic Products
The crude product will likely contain unreacted starting materials, the mineral oil from the sodium hydride dispersion, and sulfur-containing byproducts. Several methods can be employed for purification.
-
Distillation: For volatile phenolic products, fractional distillation under reduced pressure can be an effective method for purification.
-
Column Chromatography: For non-volatile or thermally sensitive products, column chromatography on silica gel is a standard laboratory-scale purification technique. This method can also be scaled up using medium-pressure liquid chromatography (MPLC).[9]
-
Recrystallization: Solid phenolic products can often be purified by recrystallization from an appropriate solvent system.
-
Aqueous Base Extraction: Phenols are acidic and can be selectively extracted into an aqueous base (e.g., sodium hydroxide solution). The basic aqueous solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified phenol, which can then be collected by filtration or extraction.
-
Removal of Sulfur Impurities: If residual sulfur compounds are present, specific desulfurization techniques may be employed.[4][5] Oxidative methods can convert thioethers to sulfoxides or sulfones, which have different polarities and may be easier to separate.[6] Adsorbent materials can also be used to trap sulfur-containing impurities.[8][10]
Conclusion: A Versatile Tool for Phenol Synthesis
The synthesis of substituted phenols using this compound and active methylene compounds represents a powerful and versatile tool for organic chemists in both academic and industrial settings. The methodology offers high yields, excellent regioselectivity, and a broad substrate scope. While the scale-up of this reaction requires careful consideration of safety protocols, particularly concerning the handling of methyl mercaptan, the implementation of appropriate engineering controls and procedural safeguards allows for the safe and efficient production of valuable phenolic compounds. These application notes and protocols provide a comprehensive guide to enable researchers to leverage this efficient synthetic strategy for the development of novel molecules with potential applications in drug discovery and materials science.
References
-
Junjappa, H., et al. (2021). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances. Available at: [Link]
- Qian, C., et al. (2017).
-
ResearchGate. (n.d.). Plausible mechanism of the synthesis of functionalized phenols. Available at: [Link]
-
MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available at: [Link]
-
MDPI. (2024). Methyl Mercaptan Removal from Methane Using Metal-Oxides and Aluminosilicate Materials. Available at: [Link]
- Murray, F. E., & Rayner, H. B. (1965). The Absorption of Hydrogen Sulfide and Methyl Mercaptan from Dilute Gas Mixtures.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Methyl Mercaptan. Centers for Disease Control and Prevention. Available at: [Link]
-
Fire Engineering. (1996). CHEMICAL DATA NOTEBOOK SERIES #112: METHYL MERCAPTAN. Available at: [Link]
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ResearchGate. (n.d.). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. Available at: [Link]
-
Hydrocarbon Processing. (2016). Remove mercaptans from hydrocarbon condensates and NGL streams. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Methyl Mercaptan. Available at: [Link]
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The Versatility of a Ketene Dithioacetal: A Guide to One-Pot Synthesis with 1,1-Bis(methylthio)ethylene
In the landscape of modern organic synthesis, the pursuit of efficiency, atom economy, and molecular complexity from simple, readily available starting materials is paramount. One-pot reactions and multicomponent reactions (MCRs) have emerged as powerful strategies to achieve these goals, minimizing waste and streamlining synthetic workflows.[1] Central to the success of many such transformations is the use of versatile building blocks that can participate in a cascade of reactions. This guide focuses on one such scaffold: 1,1-bis(methylthio)ethylene , a ketene dithioacetal that serves as a linchpin in a multitude of one-pot syntheses for the construction of diverse and medicinally relevant heterocyclic frameworks.[2][3]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and protocols for one-pot syntheses involving this compound and its in situ generated precursors. We will delve into the underlying principles that govern these reactions, offering not just step-by-step instructions, but also the scientific rationale behind the experimental choices, empowering you to adapt and innovate in your own synthetic endeavors.
The Power of the Ketene Dithioacetal Moiety
This compound belongs to the class of ketene dithioacetals, which are characterized by a carbon-carbon double bond substituted with two thioether groups. This structural motif imparts a unique reactivity profile, making it an exceptionally useful synthon. The methylthio groups can act as excellent leaving groups, and the double bond is susceptible to a variety of nucleophilic and electrophilic attacks. This dual reactivity is the cornerstone of its utility in one-pot sequences, where it can react sequentially with different reagents to build complex molecules in a single reaction vessel.
A common and highly efficient strategy involves the in situ generation of a ketene dithioacetal from an active methylene compound, carbon disulfide, and an alkylating agent (such as methyl iodide).[4] This approach avoids the isolation of the often volatile and odorous ketene dithioacetal, embodying the principles of green chemistry. The choice of base and solvent in this initial step is critical and directly influences the efficiency of the overall one-pot reaction. For instance, weaker bases like potassium carbonate in a polar aprotic solvent like DMF are often sufficient to deprotonate active methylene compounds, facilitating the initial addition to carbon disulfide.[4]
One-Pot Synthesis of Thiophenes: A Four-Component Reaction
One of the most well-established applications of this compound and its precursors is in the Gewald three-component reaction for the synthesis of highly substituted 2-aminothiophenes.[5] This reaction can be extended to a four-component, one-pot synthesis starting from an active methylene compound, a carbonyl compound, elemental sulfur, and a base. However, for the purpose of this guide, we will focus on a one-pot reaction that directly utilizes a pre-formed or in-situ generated ketene dithioacetal. A highly efficient one-pot, three-step synthesis of tetrasubstituted 2,4-diacylthiophenes has been developed, showcasing a relay catalysis system.[6]
Mechanistic Rationale
The one-pot synthesis of 2,4-diacylthiophenes from α-oxo ketene dithioacetals and propargylic alcohols proceeds through a fascinating cascade of reactions. The process is initiated by a Brønsted acid-catalyzed propargylation of the ketene dithioacetal. This is followed by an electrophilic cyclization mediated by molecular iodine, leading to the formation of a thiophene ring. The final step involves a visible light-induced deiodinative oxygenation to furnish the desired 2,4-diacylthiophene.[6] The choice of a Brønsted acid is crucial for the initial propargylation, while the use of molecular iodine is key for the selective cyclization. Visible light serves as a green and efficient energy source for the final oxygenation step.
Workflow for the One-Pot Synthesis of 2,4-Diacylthiophenes
Caption: Workflow for the one-pot synthesis of 2,4-diacylthiophenes.
Experimental Protocol: One-Pot Synthesis of a Tetrasubstituted 2,4-Diacylthiophene
This protocol is adapted from the work of Xue et al.[6]
Materials:
-
α-Oxo ketene dithioacetal (1.0 mmol)
-
Propargylic alcohol (1.2 mmol)
-
4-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 mmol)
-
Molecular iodine (I₂) (1.2 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α-oxo ketene dithioacetal (1.0 mmol), propargylic alcohol (1.2 mmol), and TsOH·H₂O (0.1 mmol) in anhydrous DCM (10 mL).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting materials are consumed, add molecular iodine (1.2 mmol) to the reaction mixture in one portion.
-
Continue stirring at room temperature until the cyclization is complete (as monitored by TLC).
-
Irradiate the reaction mixture with a visible light source (e.g., blue LED lamp) at room temperature. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure tetrasubstituted 2,4-diacylthiophene.
| Entry | α-Oxo Ketene Dithioacetal | Propargylic Alcohol | Yield (%) |
| 1 | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 1-phenylprop-2-yn-1-ol | 85 |
| 2 | 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one | 1-phenylprop-2-yn-1-ol | 82 |
| 3 | 3,3-bis(methylthio)-1-(p-tolyl)prop-2-en-1-one | 1-(p-tolyl)prop-2-yn-1-ol | 88 |
Note: Yields are based on the limiting reagent, the α-oxo ketene dithioacetal.
One-Pot Synthesis of Pyridines and Pyrimidines
The versatility of this compound extends to the synthesis of nitrogen-containing heterocycles such as pyridines and pyrimidines. These reactions typically involve the reaction of the ketene dithioacetal with a binucleophile containing nitrogen atoms.
Synthesis of Pyridines
Polysubstituted pyridines can be synthesized in a one-pot reaction from an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate.[7] A modified approach can utilize a ketene dithioacetal as a 1,3-dielectrophilic synthon.
Mechanistic Insights:
The synthesis of pyridines often proceeds via a Michael addition of an enamine (formed in situ from the 1,3-dicarbonyl compound and ammonia) to an α,β-unsaturated system, followed by cyclization and aromatization.[8] When using a ketene dithioacetal derivative, the reaction can be initiated by the attack of a nitrogen nucleophile, followed by intramolecular cyclization and elimination of methyl mercaptan. The choice of the nitrogen source and the reaction conditions are critical for achieving good yields and regioselectivity.
Reaction Scheme for Pyridine Synthesis
Caption: General scheme for one-pot pyridine synthesis.
Synthesis of Pyrimidines
Pyrimidines, another class of biologically important heterocycles, can also be accessed through one-pot procedures involving ketene dithioacetals.[9][10] A common strategy involves the reaction of a ketene dithioacetal with an amidine or guanidine.
Protocol for One-Pot Pyrimidine Synthesis:
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
This compound derivative (1.0 mmol)
-
Amidine hydrochloride or Guanidine hydrochloride (1.1 mmol)
-
Base (e.g., Sodium ethoxide, Potassium carbonate) (2.2 mmol)
-
Ethanol or DMF (10 mL)
Procedure:
-
To a solution of the base in the chosen solvent, add the amidine or guanidine hydrochloride and stir for 15 minutes at room temperature.
-
Add the this compound derivative to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.
| Entry | Ketene Dithioacetal Derivative | N-C-N Source | Base | Yield (%) |
| 1 | 2-(bis(methylthio)methylene)malononitrile | Guanidine HCl | NaOEt | 75 |
| 2 | Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Benzamidine HCl | K₂CO₃ | 68 |
One-Pot Synthesis of Pyrazoles
Pyrazoles are another important class of five-membered nitrogen-containing heterocycles that can be efficiently synthesized in a one-pot fashion using ketene dithioacetal precursors. This is typically achieved by reacting the ketene dithioacetal with hydrazine or its derivatives.[11][12][13]
Mechanistic Considerations
The reaction proceeds via a nucleophilic attack of the hydrazine on one of the electrophilic centers of the ketene dithioacetal, followed by an intramolecular cyclization with the elimination of methyl mercaptan to form the pyrazole ring. The regioselectivity of the reaction can be influenced by the substituents on both the ketene dithioacetal and the hydrazine derivative.
Mechanism of Pyrazole Formation
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijmra.in [ijmra.in]
- 4. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. One-pot synthesis of pyrimidines under solvent-free conditions [comptes-rendus.academie-sciences.fr]
- 10. One-pot synthesis of 5-[[Bis(azolylmethylthio)]methylene]pyrimidine-2,4,6-(1H,3H,5H)-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Synthesis and Analysis of Some Bis-Heterocyclic Compounds Containing Sulphur - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Introduction: The Synthetic Power and Pitfalls of Ketene Dithioacetals
Welcome to the Technical Support Center. As Senior Application Scientists, we are dedicated to helping you overcome challenges in your research. This guide provides in-depth troubleshooting advice and optimized protocols to enhance the yield and purity of your ketene dithioacetal reactions.
Ketene dithioacetals are exceptionally versatile intermediates in organic synthesis, prized for their role as acyl anion equivalents and their utility in constructing a wide array of carbocyclic and heterocyclic systems.[1][2][3] The typical synthesis involves the deprotonation of an active methylene compound, reaction with carbon disulfide (CS₂), and subsequent S-alkylation. While conceptually straightforward, this reaction is often plagued by issues that can drastically reduce yields, such as incomplete conversion, the formation of complex side products, and difficulties in product isolation.
This guide is structured to help you diagnose and solve these common problems through a series of targeted troubleshooting questions, detailed protocols, and an exploration of the core reaction mechanism.
Understanding the Core Reaction Mechanism
A firm grasp of the reaction mechanism is the first step toward effective troubleshooting. The formation of a ketene dithioacetal is a multi-step process where each stage presents potential challenges.
-
Deprotonation: A sufficiently strong base removes a proton from the active methylene compound ( 1 ) to form a resonance-stabilized carbanion/enolate ( 2 ).
-
Addition to Carbon Disulfide: The nucleophilic carbanion attacks the electrophilic carbon of CS₂, forming a dithioate intermediate ( 3 ).
-
Second Deprotonation & Dianion Formation: A second equivalent of base deprotonates the remaining acidic proton (if present), leading to a geminal dithiolate dianion ( 4 ), often referred to as an "enedithiolate".
-
Dialkylation: The dithiolate dianion ( 4 ) is then treated with two equivalents of an alkylating agent (e.g., methyl iodide) in a double S-alkylation to yield the final ketene dithioacetal ( 5 ).
Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common issues encountered during ketene dithioacetal synthesis.
Q1: My reaction has stalled. TLC analysis shows mostly unreacted starting material with little to no product formation. What's wrong?
This is a classic problem that almost always points to an issue with the initial deprotonation step or the quality of your reagents.
A: Let's break down the potential causes:
-
Inadequate Base Strength: The most critical parameter is the choice of base. The base must be strong enough to deprotonate your active methylene compound efficiently. A common mistake is using a base whose conjugate acid has a pKa higher than that of the starting material. For instance, using sodium ethoxide (pKa of EtOH ≈ 16) to deprotonate a ketone like acetophenone (pKa ≈ 19-20) will result in an unfavorable equilibrium and incomplete carbanion formation.
| Base | Common Solvent(s) | Key Considerations |
| Sodium Hydride (NaH) | THF, DMF | A strong, non-nucleophilic, heterogeneous base. Excellent for many substrates. Requires careful handling and anhydrous conditions. |
| Potassium tert-Butoxide (t-BuOK) | THF, t-BuOH, DMF | A strong, sterically hindered base. Soluble in many organic solvents, making it a homogeneous and often faster alternative to NaH.[4] |
| Sodium Ethoxide (NaOEt) | Ethanol | A weaker base, suitable only for highly acidic methylene compounds (e.g., malonates, β-ketoesters). |
-
Reagent and Solvent Purity: The carbanionic intermediates in this reaction are extremely sensitive to protic impurities, especially water.
-
Anhydrous Solvents: Ensure your solvents (e.g., THF, DMF) are rigorously dried. Commercially available anhydrous solvents are recommended, but distillation over a suitable drying agent (e.g., Na/benzophenone for THF, CaH₂ for DMF) is best practice.[5]
-
Reagent Quality: Carbon disulfide should be fresh or distilled. The alkylating agent (e.g., methyl iodide) should be free of acidic impurities (HI) which can be removed by passing it through a small plug of basic alumina.
-
-
Sub-optimal Temperature: The initial deprotonation and addition to CS₂ are typically performed at low temperatures (e.g., 0 °C or below) to control the exothermic reaction and prevent side reactions. If the reaction is sluggish, allowing it to slowly warm to room temperature after the initial additions can sometimes drive it to completion. The subsequent alkylation step is often performed at room temperature or with gentle heating.[6]
Q2: My reaction is messy. I see multiple products on my TLC plate and my final yield is poor. How can I improve selectivity?
The formation of side products is often a result of competing reaction pathways or improper reaction control.
A: Here are the most common side products and how to mitigate them:
-
Self-Condensation: The enolate of your starting material can act as a nucleophile and attack another molecule of the starting material (e.g., an aldol-type reaction).
-
Solution: This is often a rate issue. Ensure the enolate reacts with CS₂ as quickly as it's formed. This can be achieved by adding the deprotonated starting material to a solution of CS₂ or by adding the base to a mixture of the starting material and CS₂. Maintaining a low temperature during this step is crucial.
-
-
Mono-alkylation and Thione Formation: If only one equivalent of base or alkylating agent is used, or if the alkylation is incomplete, you can isolate the mono-alkylated intermediate. This intermediate can sometimes cyclize or undergo other undesired reactions.
-
Solution: Always use a slight excess of both the base (>2.0 equivalents) and the alkylating agent (>2.0 equivalents) to ensure the reaction goes to completion. Add the alkylating agent portion-wise or via syringe pump to control the reaction rate and temperature.
-
-
Reaction with Solvent: In some cases, strong bases like NaH can deprotonate solvents like DMF, leading to side reactions.
-
Solution: If you suspect solvent reactivity, switch to a more inert solvent like THF or dioxane.[7]
-
-
Ketene Dimerization/Polymerization: While less common for dithioacetals compared to ketenes themselves, highly reactive products can sometimes polymerize under the reaction conditions.[8]
-
Solution: Work up the reaction as soon as it is complete (monitored by TLC). Avoid unnecessarily high temperatures or prolonged reaction times.
-
Q3: The reaction appears to work well, but I lose most of my product during workup and purification. What are the best practices for isolation?
Mechanical loss and product decomposition during isolation are frustrating but preventable sources of low yield.[9]
A: Follow these steps for a more efficient workup and purification:
-
Careful Quenching: Once the reaction is complete, cool the mixture in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or, in some cases, just cold water. Avoid strong acids, as some ketene dithioacetals can be acid-sensitive.
-
Efficient Extraction: Extract your product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (3x) to ensure complete recovery from the aqueous layer.[10]
-
Washing and Drying: Wash the combined organic layers with brine to remove excess water. Dry the organic layer thoroughly over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification Strategy:
-
Flash Column Chromatography: This is the most common purification method.[11] Use a solvent system that gives your product an Rƒ value of ~0.3 for the best separation. If your compound is sensitive, consider using neutral alumina instead of silica gel.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining highly pure material and can be more scalable than chromatography.[12] Experiment with different solvent systems (e.g., hexane/ethyl acetate, ethanol) to find optimal conditions.
-
Optimized Experimental Protocol: Synthesis of 3,3-bis(methylthio)-1-phenylprop-2-en-1-one
This protocol provides a reliable starting point for the synthesis of an α-aroyl ketene dithioacetal from acetophenone.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Carbon Disulfide (CS₂)
-
Methyl Iodide (CH₃I)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.
-
Base Suspension: Add sodium hydride (2.2 eq.) to the flask. Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under nitrogen. Add anhydrous THF to the flask.
-
Deprotonation: Cool the THF/NaH suspension to 0 °C in an ice bath. In a separate flask, prepare a solution of acetophenone (1.0 eq.) and carbon disulfide (1.2 eq.) in anhydrous THF.
-
Addition: Add the acetophenone/CS₂ solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes. A color change (often to a deep red or orange) and hydrogen gas evolution will be observed.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Alkylation: Cool the mixture back down to 0 °C. Add methyl iodide (2.5 eq.) dropwise, ensuring the internal temperature does not rise significantly.
-
Completion: After the addition of methyl iodide, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Frequently Asked Questions (FAQs)
-
Q: How do I choose the right solvent?
-
A: Polar aprotic solvents are generally preferred. THF is an excellent choice for reactions using NaH. DMF is also widely used, especially with alkoxide bases, but be mindful of potential side reactions at higher temperatures.[6][7] The solvent's ability to dissolve intermediates can significantly impact reaction rates.
-
-
Q: Can I use other alkylating agents besides methyl iodide?
-
A: Yes. Dimethyl sulfate is a cheaper but more toxic alternative to methyl iodide. Larger alkyl halides like ethyl bromide or benzyl bromide can also be used, though they may react more slowly, potentially requiring gentle heating to drive the alkylation to completion.
-
-
Q: My active methylene compound is sterically hindered. What should I do?
-
A: Steric hindrance can slow down the initial deprotonation. Consider using a stronger, more soluble base like potassium tert-butoxide or KHMDS. You may also need to increase the reaction time or temperature to achieve full conversion.
-
References
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). Regioselective synthesis of novel ketene dithioacetals. Taylor & Francis Online. Available at: [Link]
-
Pan, L., Bi, X., & Liu, Q. (2013). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews, 42(3), 1251–1286. Available at: [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). Regioselective synthesis of novel ketene dithioacetals. Phosphorus, Sulfur, and Silicon and the Related Elements, 176(1), 199-207. Available at: [Link]
-
Pan, L., Bi, X., & Liu, Q. (2013). Recent developments of ketene dithioacetal chemistry. Sci-Hub. Available at: [Link]
-
Various Authors. (2020). Ketene dithioacetals in Organic Synthesis. ResearchGate. Available at: [Link]
-
Pan, L., Bi, X., & Liu, Q. (2013). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews. Available at: [Link]
-
Dieter, R. K. (1990). Ketene Dithioacetals in Organic Synthesis: Recent Developments. R Discovery. Available at: [Link]
-
Yadav, J. S., et al. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. National Center for Biotechnology Information. Available at: [Link]
-
Baselius College. (n.d.). SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES. Baselius College. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. The proposed mechanism for the synthesis of ketene dithioacetal 4a. ResearchGate. Available at: [Link]
-
Yadav, J. S., et al. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio). RSC Publishing. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry, University of Rochester. Available at: [Link]
-
K. Taniguchi, K. Kitayama. (2018). Direct Synthesis of Unsymmetrical Dithioacetals. National Center for Biotechnology Information. Available at: [Link]
-
Deshmukh, G., & Kalyankar, S. (2013). FACILE SYNTHESIS OF α-AROYL KETENE DITHIOACETALS USING SUBSTITUTED ACETOPHENONES. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. Organic Chemistry Portal. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. YouTube. Available at: [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic, asymmetric reactions of ketenes and ketene enolates. National Center for Biotechnology Information. Available at: [Link]
-
ACS Publications. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A. Available at: [Link]
-
Organic Syntheses. (n.d.). ketene dimer. Organic Syntheses Procedure. Available at: [Link]
-
Kappe, C. O., et al. (2019). Formation and Utility of Reactive Ketene Intermediates Under Continuous Flow Conditions. ResearchGate. Available at: [Link]
-
University of Rochester. (n.d.). Purification: How To. Department of Chemistry, University of Rochester. Available at: [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. Available at: [Link]
Sources
- 1. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. sci-hub.box [sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. baselius.ac.in [baselius.ac.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihy ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05421G [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. openaccesspub.org [openaccesspub.org]
- 12. Purification [chem.rochester.edu]
Technical Support Center: Purification of Products from 1,1-Bis(methylthio)ethylene Reactions
Introduction
Welcome to the technical support center for the purification of products derived from 1,1-bis(methylthio)ethylene. As a versatile ketene dithioacetal, this compound is a powerful building block in modern organic synthesis, enabling the construction of complex heterocyclic and carbocyclic frameworks.[1] However, the presence of the dual methylthio groups, while synthetically advantageous, introduces specific challenges during product purification. Common issues include the presence of highly odorous sulfur byproducts, product instability on certain stationary phases, and difficulties in separating structurally similar impurities.
This guide is designed for researchers, scientists, and drug development professionals. It provides direct, actionable solutions to common issues encountered during the purification of these valuable compounds, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to designing a successful purification strategy.
Q1: What are the most common impurities in reactions involving this compound?
A1: Understanding the potential impurity profile is the first step toward effective purification. Key impurities include:
-
Unreacted Starting Material: Residual this compound.
-
Sulfur Byproducts: Volatile and highly odorous compounds like methanethiol (CH₃SH) and its oxidation product, dimethyl disulfide (CH₃SSCH₃), are common.
-
Elemental Sulfur (S₈): Can form under certain reaction conditions, particularly if sulfur-based reagents are used.[2]
-
Oxidized Target Compound: The thioether moieties are susceptible to oxidation, forming the corresponding sulfoxides and sulfones, which are significantly more polar.[3]
-
Hydrolysis Products: Depending on the workup conditions, the ketene dithioacetal functionality can undergo partial or full hydrolysis.[4]
Q2: What are the primary safety concerns I should be aware of?
A2: The primary concern is the generation of volatile sulfur compounds (VSCs), such as methanethiol. These compounds have an extremely low odor threshold and are potent stenching agents.
-
Engineering Controls: All manipulations, including reaction setup, workup, and purification, must be conducted in a well-ventilated chemical fume hood.
-
Waste Disposal: Aqueous and organic waste will contain residual VSCs. It is advisable to treat waste streams with a mild oxidant like sodium hypochlorite (bleach) to neutralize the odor before disposal, in accordance with your institution's safety protocols.
Q3: How do I choose the right primary purification technique for my product?
A3: The physical state and stability of your product are the primary determinants. The following decision-making workflow can guide your choice.
Caption: Purification strategy decision workflow.
Q4: How can I effectively monitor purification progress using Thin Layer Chromatography (TLC)?
A4: TLC is indispensable. Due to the sulfur content, some compounds may not visualize well under UV light alone. Using a combination of visualization techniques is crucial.
| Stain/Method | Procedure | Target Functionality | Appearance |
| UV Light (254 nm) | Irradiate plate with a UV lamp. | Aromatic rings, conjugated systems. | Dark spots on a fluorescent background. |
| Potassium Permanganate (KMnO₄) | Dip plate in KMnO₄ solution and gently heat. | Alkenes, alcohols, and oxidizable sulfur atoms. | Yellow/white spots on a purple background. |
| Ceric Ammonium Molybdate (CAM) | Dip plate in CAM solution and heat. | General stain for most organic compounds. | Dark blue/green spots. |
Section 2: Troubleshooting Guide
This section addresses specific experimental challenges in a direct question-and-answer format.
Q: My purified product has a persistent, foul sulfur odor. How can I remove it?
A: This is typically caused by trapped volatile thiols or sulfides.
-
Causality: These low-molecular-weight impurities can co-distill or co-elute with your product.
-
Solution 1 (For non-reactive products): Dissolve the product in a suitable solvent (e.g., dichloromethane) and wash gently with a very dilute (1-2%) aqueous solution of sodium hypochlorite (bleach). The hypochlorite oxidizes volatile thiols to less odorous disulfides or sulfonic acids, which can be removed by a subsequent aqueous wash. Caution: This is an aggressive method and may degrade sensitive products. Always test on a small scale first.
-
Solution 2 (High Vacuum): For liquid or solid products, dissolving them in a minimal amount of a suitable solvent and then removing the solvent under high vacuum for an extended period can help pull off trapped volatile impurities.
-
Solution 3 (Aqueous Workup): During the initial workup, washing the organic layer with a 1 M solution of NaOH can help deprotonate and extract acidic thiols into the aqueous phase.
Q: My product appears to be decomposing on my silica gel column. What's happening and how can I fix it?
A: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups. Some ketene dithioacetal derivatives can be sensitive to acid, leading to hydrolysis or rearrangement.
-
Causality: The Lewis acidic sites on silica can catalyze the degradation of your compound.
-
Solution 1 (Neutralization): Deactivate the silica gel. This can be done by adding 1-2% triethylamine (or another volatile base like pyridine) to your eluent system.[5] This neutralizes the acidic sites and is often sufficient to prevent decomposition.
-
Solution 2 (Alternative Stationary Phase): If neutralization fails, switch to a less acidic stationary phase. Alumina (basic or neutral) is a common alternative.[5] Reverse-phase (C18) chromatography, which uses polar eluents, is another excellent option for moderately polar compounds.
Q: I have poor separation between my desired product and a non-polar impurity. How can I improve resolution?
A: This is a common issue, especially if byproducts like elemental sulfur or dimethyl disulfide are present.[2] These impurities tend to have very high Rf values.
-
Causality: The mobile phase is too strong (too polar), causing all compounds to move too quickly up the column without sufficient interaction with the stationary phase.[6]
-
Solution 1 (Decrease Eluent Polarity): Drastically reduce the polarity of your mobile phase. If you are using 20% ethyl acetate in hexanes, try starting with 2-5%. This will increase the retention of all compounds and improve separation at the top of the column.
-
Solution 2 (Change Solvent System): If a simple polarity change is insufficient, switch solvent classes. For example, instead of an ethyl acetate/hexanes system, try a toluene/hexanes or dichloromethane/hexanes system. The different solvent-solute interactions can significantly alter selectivity.
-
Solution 3 (Specific for Elemental Sulfur): If elemental sulfur is the contaminant, it can sometimes be removed by dissolving the crude product in a solvent in which the desired compound is poorly soluble (e.g., cold hexanes) while sulfur is soluble, followed by filtration.
Q: My solid product "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The solubility of the compound changes too rapidly with temperature, or the chosen solvent is not ideal.
-
Solution 1 (Use More Solvent): The most common cause is using too little solvent. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.[7]
-
Solution 2 (Change Solvent System): Switch to a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DCM or acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or pentane) at an elevated temperature until the solution becomes faintly cloudy.[8] Then, allow it to cool slowly.
-
Solution 3 (Slow Cooling): Rapid cooling encourages precipitation rather than crystallization. Allow the flask to cool to room temperature undisturbed, then move it to a refrigerator, and finally to a freezer.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol provides a robust starting point for purifying products from this compound reactions.
-
TLC Analysis: First, determine the optimal solvent system using TLC. Aim for a product Rf of 0.25-0.35 for good separation.
-
Column Packing: Select a column size appropriate for your sample mass (a general rule is a 50:1 to 100:1 ratio of silica mass to crude product mass).[6] Pack the column using the chosen eluent as a slurry.
-
Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This ensures even loading onto the column.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the predetermined solvent system. If separation is difficult, a shallow gradient (e.g., starting with 100% hexanes and slowly increasing the polar solvent percentage) can be highly effective.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Standard workflow for flash column chromatography.
Protocol 2: Two-Solvent Recrystallization
This is a powerful technique when a single solvent is not effective.[8]
-
Solvent Selection: Identify a "good" solvent that dissolves your compound readily and a "poor" (or "anti-solvent") in which it is insoluble. The two solvents must be miscible. Common pairs include Dichloromethane/Hexane, Acetone/Hexane, and Ethyl Acetate/Hexane.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.[7]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum yield, subsequently cool the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
References
- Google Patents. (n.d.). Preparation process of high-purity diketene.
- Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
- Sepmag. (2023). Purification Techniques.
- Google Patents. (n.d.). Method of purifying diketene.
- Science.gov. (n.d.). removing sulfur compounds: Topics by Science.gov.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- BenchChem. (2025). Technical Support Center: Troubleshooting Purification of 2-(Phenylthio)ethanol by Column Chromatography.
- ResearchGate. (2018). How could I purify organic compound from the sulphur (S8)?.
- P., S., et al. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances.
- ResearchGate. (n.d.). Ketene dithioacetals in Organic Synthesis.
- MDPI. (2022). Chemistry of Substituted Thiazinanes and Their Derivatives.
- ResearchGate. (n.d.). Hydrolysis of methylthio groups in substituted alkenes.
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Technical Support Center: Managing Methanethiol in Ketene Dithioacetal Reactions
Welcome to the technical support center for managing methanethiol (MeSH), a common and challenging byproduct in ketene dithioacetal reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for safely and effectively handling this volatile and odorous compound. My aim is to move beyond simple procedural steps and offer a deeper understanding of the causality behind these experimental choices, ensuring both scientific integrity and laboratory safety.
Introduction: The Methanethiol Challenge
Ketene dithioacetals are versatile synthetic intermediates, often prepared from the reaction of active methylene compounds with carbon disulfide (CS₂) followed by alkylation with an agent like methyl iodide.[1][2][3][4] While invaluable in organic synthesis, this reaction sequence can generate methanethiol (CH₃SH), a volatile, flammable gas with an intensely foul odor reminiscent of rotten cabbage.[5][6][7][8] Beyond its unpleasant smell, methanethiol is toxic and can pose significant health and safety risks in a laboratory setting if not properly managed.[5][7][8]
This guide provides a comprehensive resource for troubleshooting and managing methanethiol, ensuring your research can proceed efficiently and safely.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during and after your ketene dithioacetal synthesis.
Issue 1: Overpowering and Persistent Odor of Methanethiol in the Lab
Root Cause Analysis: The primary cause is the high volatility and extremely low odor threshold of methanethiol, reported to be as low as 1 part per billion (ppb).[5][7][8] Inadequate containment during the reaction, workup, or waste disposal can lead to its release into the laboratory atmosphere.
Solution Workflow:
Caption: Workflow for effective methanethiol odor control.
Detailed Protocols:
-
Containment is Key: Always conduct the reaction in a certified chemical fume hood with a high face velocity. Ensure all glassware connections are secure to prevent leaks.
-
Active Gas Scrubbing: Vent the reaction headspace through a series of gas washing bottles (bubblers) containing a suitable scrubbing solution. This is the most effective way to capture volatile methanethiol before it enters the fume hood exhaust.
Table 1: Comparison of Common Methanethiol Scrubbing Solutions
| Scrubbing Agent | Mechanism of Action | Advantages | Disadvantages |
| Aqueous Sodium Hypochlorite (Bleach) | Oxidation of thiol to non-volatile sulfonic acid or sulfonyl chloride. | Readily available, inexpensive, and highly effective. | Can be corrosive and may react with other components in the gas stream. |
| Aqueous Potassium Permanganate | Strong oxidation of thiol to non-volatile sulfate. | Very effective and provides a visual indication of consumption (color change). | Can form insoluble manganese dioxide, potentially clogging bubblers. |
| Aqueous Sodium Hydroxide | Deprotonation to form the less volatile sodium thiolate salt. | Simple acid-base chemistry. | Less effective for complete removal compared to oxidative methods. |
-
Post-Reaction Quenching: Before workup, quench the reaction mixture by slowly adding an oxidizing agent like sodium hypochlorite solution while maintaining cooling. This will convert the residual methanethiol to less volatile and odorous byproducts.
Issue 2: Incomplete Reaction and/or Low Yield of Ketene Dithioacetal
Root Cause Analysis: Incomplete reaction can be due to several factors, including insufficient base, poor quality of reagents, or suboptimal reaction temperature. This can lead to an increased concentration of unreacted starting materials and potentially more methanethiol byproduct.
Troubleshooting Steps:
-
Reagent Quality:
-
Active Methylene Compound: Ensure it is pure and dry.
-
Carbon Disulfide: Use freshly distilled or a new bottle of CS₂. Carbon disulfide can decompose over time.
-
Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices. Ensure the base is not expired or deactivated.[9]
-
Alkylating Agent: Use a fresh, high-purity alkylating agent (e.g., methyl iodide).
-
-
Reaction Conditions:
-
Temperature Control: The initial reaction with CS₂ is often performed at low temperatures (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature or gentle heating for the alkylation step.[10] Monitor the reaction temperature closely.
-
Stoichiometry: Ensure the correct stoichiometry of reagents is used. An excess of the active methylene compound or base may be necessary in some cases.
-
-
Monitoring Reaction Progress:
-
Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time.
-
Issue 3: Safety Concerns - Exposure and Flammability
Root Cause Analysis: Methanethiol is a flammable gas and is toxic upon inhalation, affecting the central nervous system.[8] Exposure can occur through leaks, improper handling, or inadequate ventilation.
Mitigation Strategy Workflow:
Caption: A multi-layered approach to ensure safety when handling methanethiol.
Key Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves.
-
Engineering Controls: A properly functioning chemical fume hood is non-negotiable. The use of a gas scrubbing system is highly recommended.
-
Waste Disposal: All waste containing methanethiol, including aqueous washes and scrubbing solutions, must be treated before disposal. A common method is to add an excess of an oxidizing agent (e.g., bleach) and stir for several hours to ensure complete oxidation.
Frequently Asked Questions (FAQs)
Q1: Can I use a different alkylating agent to avoid methanethiol formation?
A1: The formation of the thiol byproduct is dependent on the alkylating agent used. For example, using ethyl iodide will produce ethanethiol, which is also volatile and odorous. The fundamental reaction mechanism involves the displacement of a leaving group from the alkylating agent by the thiolate intermediate, so a volatile thiol byproduct is often unavoidable with simple alkyl halides.
Q2: How can I confirm that my scrubbing solution is still active?
A2: For potassium permanganate scrubbers, the solution will change from a deep purple to a brown suspension of manganese dioxide as it is consumed. For bleach scrubbers, you can test the pH; a decrease in pH may indicate consumption. Commercially available KI-starch paper can also be used to test for the presence of active hypochlorite.
Q3: What are the best analytical methods for detecting residual methanethiol?
A3: Headspace Gas Chromatography (GC) with a sulfur-selective detector (such as a Flame Photometric Detector or a Sulfur Chemiluminescence Detector) is a highly sensitive method for quantifying volatile sulfur compounds.[11] For a qualitative and rapid check, the "smell test" is unfortunately very effective due to the low odor threshold, but this should not be used as a primary safety measure. Colorimetric methods using reagents like dimethyl-p-phenylenediamine can also be employed for quantification in solution.[12][13]
Q4: Are there alternative, "greener" methods for synthesizing ketene dithioacetals that avoid methanethiol?
A4: Research into greener synthetic routes is ongoing. Some methods explore the use of different sulfur sources or catalytic systems to minimize volatile byproducts. However, the classical route using carbon disulfide and an alkyl halide remains prevalent due to its versatility and the availability of starting materials.[14]
Q5: My reaction involves a nucleophilic addition to the ketene dithioacetal. Will the methanethiol byproduct interfere?
A5: Methanethiol is a nucleophile and can potentially react with electrophilic starting materials or intermediates in your subsequent steps.[15][16][17] It is crucial to thoroughly remove methanethiol during the workup and purification of your ketene dithioacetal to prevent side reactions and ensure the purity of your final product.
References
-
Janssen, D. B., & van der Ploeg, J. R. (2011). Reactions between methanethiol and biologically produced sulfur particles. Environmental Science & Technology, 45(4), 1320–1326. [Link]
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Tulio, A. Z., Jr., Yamanaka, H., Ueda, Y., & Imahori, Y. (2002). Formation of methanethiol and dimethyl disulfide in crushed tissues of broccoli florets and their inhibition by freeze-thawing. Journal of Agricultural and Food Chemistry, 50(6), 1502–1507. [Link]
-
DeSantis, L., & Novak, J. T. (2001). Methanethiol production as an indicator of toxicity in anaerobic treatment. Water Environment Research, 73(4), 435–442. [Link]
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Sharma, P., & Kumar, A. (2018). Synthesis of ketene dithioacetal rhodanines via MCR of CS2, primary amine, ethyl chloroacetate, and alkyl halide. ChemistrySelect, 3(31), 8963–8967. [Link]
-
van der Ploeg, J. R., & Janssen, D. B. (2011). Reactions between Methanethiol and Biologically Produced Sulfur. Wageningen University & Research. [Link]
-
Kleinjan, W. E., de Keizer, A., & Janssen, D. B. (2005). Reactions between methanethiol and biologically produced sulfur particles. PubMed. [Link]
-
Li, W., & Li, J. (2017). Study on the Kinetics and Removal Formula of Methanethiol by Ethanol Absorption. MDPI. [Link]
-
Various Authors. (n.d.). Ketene dithioacetals in Organic Synthesis. ResearchGate. [Link]
-
Kumar, A., & Singh, S. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(36), 25335–25344. [Link]
-
Takeda, T., & Tsubouchi, A. (1988). Reactions of ketene thioacetals with electrophiles. Homologation of aldehydes. The Journal of Organic Chemistry, 53(24), 5673–5679. [Link]
-
Various Authors. (n.d.). Developments in the Synthesis of Methanthiol by High H2S-containing Syngas. ResearchGate. [Link]
-
Philipp, T. M., & Scheller, A. S. (2023). Methanethiol: A Scent Mark of Dysregulated Sulfur Metabolism in Cancer. International Journal of Molecular Sciences, 24(18), 14309. [Link]
-
Mehrabi, H., Esfandiarpour, Z., & Davodian, T. (2018). The reaction of active methylene compounds with carbon disulfide in the presence of arylidenemalononitriles: synthesis of 6-amino-2-(4,4-dimethyl/dihydro-2,6-dioxocyclohexylidene)-4-aryl-4H-1,3-dithiine-5-carbonitrile derivatives. Journal of Sulfur Chemistry, 39(2), 154-162. [Link]
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Centers for Disease Control and Prevention. (n.d.). Methyl Mercaptan. The National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Ziegler, T., & Riemer, B. (2021). Direct Synthesis of Unsymmetrical Dithioacetals. Chemistry – A European Journal, 27(18), 4859–4862. [Link]
-
Various Authors. (2015). Is there a method for quantitive analysis of methanethiol (methyl sulphide) in aqueous samples?. ResearchGate. [Link]
-
Various Authors. (2024). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols. MDPI. [Link]
-
Giordani, C., & Bohn, F. (2013). Dithioacetal Exchange: A New Reversible Reaction for Dynamic Combinatorial Chemistry. Angewandte Chemie International Edition, 52(33), 8563–8567. [Link]
-
van den Bosch, P. L., & Janssen, D. B. (2022). A simple and robust method for the analysis of volatile organosulfur compounds in complex liquid matrices. Journal of Chromatography A, 1674, 463131. [Link]
-
Wang, Y., & Zhu, J. (2018). Synthesis of dithioacetals via nucleophilic substitution and their antifungal activity evaluation. Organic & Biomolecular Chemistry, 16(33), 6013–6017. [Link]
-
Philipp, T. M., & Scheller, A. S. (2023). Methanethiol: A Scent Mark of Cancer. Encyclopedia.pub. [Link]
-
Various Authors. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. PubMed. [Link]
-
Domingo, L. R., & Aurell, M. J. (2016). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. Molecules, 21(7), 889. [Link]
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Doorn, J. A., & Petersen, D. R. (2003). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Clinica Chimica Acta, 332(1-2), 1–11. [Link]
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Various Authors. (n.d.). SYNTHESIS OF α-FORMYLKETENE DITHIOACETAL MEDIATED NOVEL PYRAMIDINE DERIVATIVES. Baselius College. [Link]
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Various Authors. (n.d.). Ketene – Knowledge and References. Taylor & Francis. [Link]
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The Organic Chemistry Tutor. (2018, April 12). Nucleophiles and Electrophiles [Video]. YouTube. [Link]
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Kumar, A., & Singh, S. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. ResearchGate. [Link]
-
Shaughnessy, K. H. (2015). Carbon Disulfide (CS2) Mechanisms in Formation of Atmospheric Carbon Dioxide (CO2) Formation from Unconventional Shale Gas Extraction and Processing Operations and Global Climate Change. International Journal of Environmental Research and Public Health, 12(5), 5086–5106. [Link]
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Wikipedia. (n.d.). Methanethiol. [Link]
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Cortes, S. (2020, May 18). 12.4: Reactions Between Nucleophiles and Electrophiles. Chemistry LibreTexts. [Link]
-
Akhlaghinia, B., & Makarem, A. (2011). Dithioacetalization of carbonyl compounds under catalyst-free condition. Journal of Sulfur Chemistry, 32(6), 575-582. [Link]
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Technical Support Center: Preventing Unwanted Polymerization of 1,1-bis(methylthio)ethylene
Welcome to the Technical Support Center for 1,1-bis(methylthio)ethylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the handling, storage, and use of this versatile synthetic building block. As a ketene dithioacetal, this compound is a highly valuable reagent, but its electron-rich nature also makes it susceptible to unwanted polymerization. This document offers troubleshooting advice and frequently asked questions to ensure the stability and reactivity of your material throughout your experimental workflows.
Troubleshooting Guide: Proactive Prevention and Reactive Solutions
This section addresses common issues encountered during the handling and use of this compound, providing insights into the underlying causes and offering actionable solutions.
Issue 1: Polymerization Observed in a Freshly Opened Bottle
Question: I've just opened a new bottle of this compound and found it to be viscous or even solidified. What could have caused this?
Answer:
This is a common and frustrating issue that typically points to contamination that initiated polymerization during transit or storage. The primary culprits are acidic impurities and moisture.
Probable Causes & Mechanistic Insight:
-
Acid-Catalyzed Cationic Polymerization: this compound is highly susceptible to cationic polymerization. Trace amounts of acidic impurities on the container walls or in the atmosphere can protonate the electron-rich double bond, generating a stabilized carbocation. This cation then rapidly reacts with other monomer units in a chain reaction.
-
Moisture as a Co-initiator: Water can act as a co-initiator in the presence of Lewis acids, which might be present as trace impurities. The interaction between water and a Lewis acid can generate a Brønsted acid, which then initiates cationic polymerization.[1]
Immediate Actions & Preventative Measures:
-
Quarantine the Material: Do not use the polymerized material as it can lead to inconsistent and failed reactions.
-
Vendor Communication: Contact your supplier to report the issue. They may have specific batch data or be aware of a broader issue.
-
Future Procurement: When purchasing, inquire about the vendor's quality control measures for excluding moisture and acidic residues in their packaging.
Issue 2: Material Polymerizes During Storage in the Lab
Question: My this compound was fine when I received it, but it has thickened and become unusable over time in my lab. How can I prevent this?
Answer:
Long-term stability of this compound hinges on meticulous storage conditions that protect it from environmental triggers.
Probable Causes & Mechanistic Insight:
-
Atmospheric Exposure: Repeatedly opening the bottle introduces atmospheric moisture and oxygen. As discussed, moisture can initiate cationic polymerization.
-
Inappropriate Storage Temperature: The Safety Data Sheet (SDS) for this compound recommends storage at 0-10°C.[2][3] Higher temperatures can increase the rate of any potential polymerization, including thermally initiated radical polymerization.
-
Light Exposure: While cationic polymerization is often the primary concern, prolonged exposure to UV light can potentially initiate radical polymerization.
Detailed Storage Protocol:
-
Inert Atmosphere is Crucial: Handle the material under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Use of a glove box or Schlenk line techniques is highly recommended.
-
Proper Sealing: Ensure the container is sealed tightly with a high-quality cap and septum. Parafilm can be used for additional sealing of the cap.
-
Refrigerated and Dark Storage: Store the bottle in a refrigerator at the recommended 0-10°C.[2][3] Place the bottle inside a secondary container or wrap it in aluminum foil to protect it from light.
-
Addition of a Stabilizer: For long-term storage, consider adding a stabilizer. A small amount of a basic, non-nucleophilic compound can neutralize trace acidic impurities.
| Stabilizer Type | Example | Recommended Starting Concentration | Rationale |
| Basic (Acid Scavenger) | Triethylamine, Diisopropylethylamine (Hünig's base) | 100-500 ppm | Neutralizes acidic impurities that can initiate cationic polymerization. |
| Radical Inhibitor | Butylated hydroxytoluene (BHT) | 50-200 ppm | Scavenges free radicals, preventing potential radical-initiated polymerization. |
Experimental Protocol: Stabilizer Addition
-
Under an inert atmosphere, open the bottle of this compound.
-
Using a microliter syringe, add the desired amount of the chosen stabilizer. For example, for a 100 ppm concentration in 100 g of monomer, add 10 mg of the stabilizer.
-
Gently swirl the bottle to ensure proper mixing.
-
Flush the headspace with inert gas before tightly sealing the bottle.
-
Store as per the recommended conditions.
Issue 3: Polymerization Occurs During a Reaction or Work-up
Question: My reaction mixture containing this compound became an unworkable sludge. What happened and how can I avoid it?
Answer:
Polymerization during a reaction or work-up is often triggered by incompatible reagents or conditions.
Probable Causes & Mechanistic Insight:
-
Acidic Reagents or Catalysts: The use of Brønsted or Lewis acids in your reaction will almost certainly induce rapid polymerization of the electron-rich this compound.
-
Acidic Work-up Conditions: Washing with acidic solutions (e.g., HCl, NH₄Cl) during the work-up will expose the unreacted monomer to a high concentration of protons, leading to immediate polymerization.
-
Generation of Acidic Byproducts: Some reactions may generate acidic byproducts that can lower the pH of the reaction mixture and initiate polymerization.
Troubleshooting and Optimization Workflow:
Caption: Decision workflow for troubleshooting polymerization during experiments.
Preventative Strategies:
-
Reagent Compatibility Check: Before starting your reaction, ensure that all reagents and catalysts are compatible with the electron-rich nature of this compound. If an acid is required, consider if the ketene dithioacetal can be added at a later stage after the acidic component has been consumed or neutralized.
-
Buffered or Basic Work-up: Always use neutral or mildly basic aqueous solutions for your work-up (e.g., deionized water, saturated sodium bicarbonate solution).
-
In-situ Acid Scavenging: If your reaction is expected to generate acidic byproducts, consider adding a non-nucleophilic, sterically hindered base, such as 2,6-lutidine or a proton sponge, to the reaction mixture from the outset.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound polymerization?
A1: The most probable mechanism is cationic polymerization. The two methylthio groups are electron-donating, which makes the double bond highly nucleophilic and susceptible to attack by electrophiles, particularly protons from acidic impurities. This initiates a chain-growth polymerization process. While radical polymerization is a theoretical possibility, the high electron density of the alkene makes the cationic pathway kinetically favored in the presence of even trace amounts of acid.
Q2: Can I distill this compound to purify it?
A2: Distillation is possible but carries a significant risk of inducing polymerization. The boiling point is reported as 110°C at 85 mmHg.[3] If distillation is necessary:
-
Use a non-volatile inhibitor: Add a small amount of a non-volatile radical inhibitor like hydroquinone to the distillation pot.
-
Ensure an inert atmosphere: Perform the distillation under vacuum and with a slow stream of inert gas.
-
Use clean, dry glassware: Traces of acid on the glass surface can initiate polymerization upon heating. It is advisable to rinse the glassware with a dilute ammonia solution followed by distilled water and then oven-dry it before use.
-
Avoid overheating: Use a water or oil bath for even heating and do not distill to dryness.
Q3: What are the ideal solvents for reactions involving this compound?
A3: The best solvents are anhydrous, non-protic, and free of acidic impurities. Commonly used solvents include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Toluene
-
Hexanes
-
Acetonitrile
Always use freshly distilled or commercially available anhydrous solvents. It is good practice to store them over molecular sieves.
Q4: My this compound has a yellow to brown color. Is it still usable?
A4: A light yellow to brown color is often acceptable and is mentioned in some supplier specifications. However, a significant darkening of the color, especially when accompanied by an increase in viscosity, is a strong indicator of partial polymerization or degradation. If you are unsure, it is recommended to test the material on a small scale before committing to a large-scale reaction.
Q5: How should I dispose of polymerized this compound?
A5: Polymerized material should be treated as chemical waste. It should be collected in a designated, labeled waste container and disposed of according to your institution's hazardous waste management guidelines. Do not attempt to reverse the polymerization.
References
-
RadTech. Effect of Water in Cationic Photopolymerizations: Reversible Inhibition. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 1,1-Bis(methylthio)-2-nitroethylene. (2009-09-26). [Link]
-
Macromolecules. On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. (2023-06-01). [Link]
-
ACS Polymers Au. Recent Developments on Cationic Polymerization of Vinyl Ethers. (2024-02-29). [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Acid catalysed reactions of aryl ketene dithioacetal S-oxides: synthesis of chloroketene thioacetals and thioesters. [Link]
-
Organic Syntheses. ketene diethylacetal. [Link]
-
Organic & Biomolecular Chemistry. Brønsted acid catalyzed annulations of ketene dithioacetals: synthesis of 3-aryl coumarins and indenes. (2020). [Link]
-
Polymer Chemistry. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. (2018-07-10). [Link]
-
Green Chemistry. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. (2025). [Link]
-
Journal of the American Chemical Society. Single-Site Heterogeneous Catalysts for Olefin Polymerization Enabled by Cation Exchange in a Metal-Organic Framework. [Link]
-
The Journal of Organic Chemistry. Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. Efficient Transfer Vinylation of Primary, Secondary, and Tertiary Alcohols. [Link]
-
Organic & Biomolecular Chemistry. A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. (2024). [Link]
-
Polymerization inhibitors. [Link]
-
ACS Technical Products. Acid Scavengers & Stabilizers. [Link]
-
PubMed Central (PMC). A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals. [Link]
-
PubMed Central (PMC). Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. [Link]
-
RadTech. Azodioxides as Inhibitors and Retarders in Photoinitiated-Cationic Polymerization. [Link]
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PubMed Central (PMC). Advances in Organosulfur-Based Polymers for Drug Delivery Systems. [Link]
-
Taylor & Francis Online. Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers. [Link]
-
American Chemical Society. Polymer Stabilization and Degradation : Introduction to Hindered Amine Stabilizers. [Link]
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YouTube. What Are Hindered Amine Light Stabilizers (HALS)? - Chemistry For Everyone. (2025-06-19). [Link]
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ResearchGate. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. [Link]
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Master Organic Chemistry. Thiols And Thioethers. (2015-07-05). [Link]
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YouTube. Organosulfur Compounds in Organic Synthesis | Chapter 8 - Advanced Organic Chemistry Part B. (2025-07-06). [Link]
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ResearchGate. Green chemistry and polymers made from sulfur. (2017-06-21). [Link]
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ResearchGate. Organosulfur Polymer Composites by Free Radical Polymerization of Sulfur with Vegetable Oils. [Link]
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Chemical Society Reviews. Recent developments of ketene dithioacetal chemistry. (2012-11-13). [Link]
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Semantic Scholar. Reactions of ketene dithioacetal for a new versatile synthesis of 4,5-substituted 3-aminothiophene-2-carboxylate derivatives. (2016-03-28). [Link]
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PubMed Central (PMC). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. [Link]
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Technical Support Center: Workup Procedures for 1,1-bis(methylthio)ethylene Reactions
Welcome to the technical support center for reactions involving 1,1-bis(methylthio)ethylene and its derivatives. As a versatile C2-synthon and a precursor to ketene dithioacetals, this reagent is pivotal in modern organic synthesis, particularly in the formation of complex cyclic systems and functionalized carbonyl compounds.[1][2] However, the unique properties of the dithioacetal moiety and sulfur-containing byproducts can present challenges during reaction workup and purification.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into navigating these challenges. We will move beyond simple procedural lists to explain the chemical rationale behind each step, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems encountered during the workup of reactions involving this compound and related ketene dithioacetals.
Q1: I've performed an aqueous extraction, but now I have an intractable emulsion that won't separate. What should I do?
A1: Emulsion formation is a frequent issue, especially when residual basic or acidic reagents act as surfactants.[3] The goal is to disrupt the stable mixture of organic and aqueous phases.
Causality: Emulsions are stabilized by microscopic droplets of one phase suspended in the other. This is often caused by fine particulate matter or compounds that reduce the interfacial tension between the layers.
Solutions, in order of escalating intervention:
-
Patience & Brine: Allow the separatory funnel to stand undisturbed for 10-20 minutes. If separation is slow, add a saturated aqueous solution of sodium chloride (brine). Brine increases the ionic strength and density of the aqueous phase, which helps to break the emulsion and "force" the organic solvent out.[4]
-
Solvent Addition: Adding a small amount of a different, less polar organic solvent (like hexane if you are using ethyl acetate) or a more polar one (a few drops of methanol) can sometimes disrupt the emulsion.[4] Be mindful that adding methanol can increase the solubility of your product in the aqueous layer.
-
Filtration: If the emulsion is caused by a fine precipitate, carefully filter the entire mixture through a pad of Celite® (diatomaceous earth). This removes the solid particles that may be stabilizing the emulsion. Rinse the Celite® pad with your organic solvent to recover any adsorbed product.[5]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the separation of the layers.
Pro-Tip: To prevent emulsions, ensure that any quenching steps are performed slowly and with efficient stirring before transferring the mixture to the separatory funnel. Avoid vigorous shaking of the separatory funnel initially; gentle inversions are often sufficient.[6]
Q2: My crude NMR spectrum is messy, and my yield is low. Where could my product have gone?
A2: Product loss during workup is a common problem that requires systematic investigation.[7] The unique properties of sulfur-containing compounds can lead to unexpected behavior.
Systematic Troubleshooting:
-
Check the Aqueous Layer: Is your product unexpectedly water-soluble? This can happen if it contains polar functional groups or if it formed a salt during an acid/base wash. To check, take a small sample of the aqueous layer, acidify or basify it accordingly to neutralize any salt, and back-extract with a fresh portion of organic solvent. Analyze the extract by TLC or LC-MS.[3][7]
-
Assess Volatility: Ketene dithioacetals and their products can sometimes be more volatile than expected. Check the solvent collected in your rotovap's trap for any sign of your product.[7] If volatility is suspected, remove the solvent under reduced pressure without heating.
-
Stability to Workup Conditions: The dithioacetal moiety can be sensitive to the workup conditions. A TLC of your reaction mixture might look clean, but the product may degrade upon exposure to acid or base during the wash steps.[8]
-
Test for Stability: Before working up the entire batch, take a small aliquot of the crude reaction mixture. Spot it on a TLC plate. Then, add a drop of the acidic or basic solution you plan to use for the wash, stir for a few minutes, and spot it again on the same TLC plate. If a new spot appears or the original product spot diminishes, your compound is unstable to that reagent.[8] You will need to devise a workup that avoids these conditions, perhaps by using a milder acid/base or relying on chromatography alone.
-
Q3: After quenching my reaction, I'm dealing with an overwhelming and hazardous stench. How do I manage this?
A3: The characteristic stench is likely due to the formation of methanethiol (CH₃SH) or other volatile sulfur byproducts, especially if the ketene dithioacetal moiety has been cleaved. Methanethiol is toxic and flammable, and its odor is a significant safety and environmental concern.
Causality: Hydrolysis or other degradation pathways of the bis(methylthio)ethylene group release methanethiol.
Mitigation Protocol:
-
Work in a Certified Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.
-
Bleach Quench: Before the main workup, add the reaction mixture slowly to a stirred, cold (~0 °C) aqueous solution of sodium hypochlorite (household bleach). Bleach will oxidize the volatile thiols to non-volatile and largely odorless sulfonic acids or other oxidized species.
-
Scrubber Traps: For larger-scale reactions, vent any gases produced during the reaction or workup through a series of traps containing bleach or a basic hydrogen peroxide solution to "scrub" the volatile sulfur compounds.
| Troubleshooting Summary Table | ||
| Issue | Probable Cause | Recommended Solution |
| Emulsion Formation | Residual surfactants, fine precipitates. | Add brine; filter through Celite®; gentle inversions instead of vigorous shaking.[3][4] |
| Low Yield / Lost Product | Product is in the aqueous layer; product is volatile; product degraded during workup. | Back-extract aqueous layers; avoid heat during concentration; test product stability to workup reagents before proceeding.[7][8] |
| Foul Odor / Sulfur Byproducts | Formation of methanethiol or other volatile thiols. | Work in a fume hood; quench reaction mixture with cold aqueous bleach solution. |
| Incomplete Hydrolysis | Insufficient acid/water, incorrect catalyst, or reaction time. | Increase acid concentration or temperature; consider alternative deprotection methods like TMSCl/NaI.[9][10] |
Frequently Asked Questions (FAQs)
This section covers broader questions about the chemistry and handling of this compound reactions.
Q1: What is a standard, general-purpose workup procedure for a reaction that is expected to leave the ketene dithioacetal group intact?
A1: When the goal is to preserve the C=C(SMe)₂ moiety, a neutral or mildly basic workup is typically employed. The primary goals are to remove catalysts, unreacted polar reagents, and inorganic salts.
Standard Protocol: Non-Hydrolytic Workup
-
Quench: Cool the reaction mixture to room temperature (or 0 °C if exothermic). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) if organometallic reagents were used, or simply water or dilute sodium bicarbonate if the reaction was run under acidic conditions.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., ethyl acetate, DCM, ether), proceed directly. If a water-miscible solvent like THF or DMF was used, dilute the mixture with a larger volume of an immiscible organic solvent and water.[1][11]
-
Washing Sequence:
-
Wash the organic layer 1-2 times with deionized water to remove the bulk of water-soluble impurities.
-
Wash the organic layer once with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any residual acid. Vent the separatory funnel frequently as CO₂ gas may be generated.[6]
-
Wash the organic layer once with saturated aqueous sodium chloride (brine) to remove residual water and help break any minor emulsions.[4]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration & Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting crude product can then be purified by standard methods like flash column chromatography.
Q2: I need to convert the ketene dithioacetal into a carbonyl group. What are the best workup/deprotection procedures?
A2: The hydrolysis of a ketene dithioacetal to a carbonyl compound (or a thioester intermediate) is a common and powerful transformation. This typically requires acidic conditions.[9][12]
Causality: The mechanism involves the protonation of one of the sulfur atoms, followed by the attack of water. This process can be catalyzed by acids. Studies on ketene hydrolysis show that water itself can participate, but the reaction is significantly accelerated by acids.[13]
Protocol: Acid-Catalyzed Hydrolytic Workup
-
Reaction Quench & Acidification: After the primary reaction is complete, quench as necessary. Then, add a dilute aqueous solution of a strong acid, such as 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Hydrolysis: Vigorously stir the two-phase mixture. The hydrolysis rate depends on the substrate and temperature. It can range from a few hours at room temperature to requiring gentle heating. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Extraction: Once hydrolysis is complete, transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Washing: Wash the organic layer with water and then with brine. A wash with sodium bicarbonate may be necessary if the final product is acid-sensitive, but this should be done carefully after the hydrolysis step is complete.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Alternative Deprotection: For sensitive substrates where strong aqueous acid is problematic, metal-free methods can be used. A combination of trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in acetonitrile has been shown to be effective for deprotecting various dithioacetals.[10]
Visualized Workflows and Mechanisms
To better illustrate the processes described, the following diagrams have been generated.
General Workup Workflow
Caption: A standard workflow for the workup and purification of an organic reaction.
Mechanism: Acid-Catalyzed Hydrolysis of a Ketene Dithioacetal
Caption: Simplified mechanism for the acid-catalyzed hydrolysis of a ketene dithioacetal.
References
-
Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. [Link]
-
Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. (2018). National Center for Biotechnology Information (PMC). [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles (UCLA), Department of Chemistry & Biochemistry. [Link]
-
Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. (2020). ChemRxiv. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Any troubleshooting for a reaction work-up? (2021). Reddit. [Link]
-
Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
-
Water-Catalyzed Hydrolysis of the Radical Cation of Ketene in the Gas Phase: Theory and Experiment†. (2006). The Journal of Physical Chemistry A. [Link]
-
Hydrolysis of ketene catalyzed by formic acid: modification of reaction mechanism, energetics, and kinetics with organic acid catalysis. (2015). PubMed. [Link]
-
Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes... (Table). ResearchGate. [Link]
-
1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. (2022). National Center for Biotechnology Information (PMC). [Link]
-
1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. (2022). ResearchGate. [Link]
-
1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. (2022). RSC Publishing. [Link]
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- 1. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 9. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
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- 11. researchgate.net [researchgate.net]
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- 13. Hydrolysis of ketene catalyzed by formic acid: modification of reaction mechanism, energetics, and kinetics with organic acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 1,1-bis(Methylthio)ethylene Synthesis
Welcome to the technical support guide for the synthesis and analysis of 1,1-bis(methylthio)ethylene, a key ketene dithioacetal intermediate in organic synthesis.[1] This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with impurity identification and characterization during its synthesis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) on Impurity Formation
This section addresses the fundamental "why" behind common purity issues. Understanding the origin of impurities is the first step toward preventing and identifying them.
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: Impurities typically arise from three main sources:
-
Incomplete Reactions: The synthesis is a stepwise process, often involving the deprotonation of an active methylene compound, reaction with carbon disulfide, and subsequent S-alkylation with two equivalents of a methylating agent (e.g., methyl iodide). Failure to drive the second methylation to completion is a primary source of impurities.
-
Side Reactions: The reactive intermediates and reagents can participate in unintended reaction pathways. This includes oxidation of sulfur-containing species, over-alkylation at non-target sites, or reactions involving the solvent or base.
-
Degradation: The final product or intermediates may be sensitive to heat or acidic/basic conditions used during workup and purification, leading to decomposition or polymerization.
Q2: My NMR analysis suggests incomplete methylation. What specific impurity should I look for?
A2: The most common impurity from incomplete methylation is the mono-methylated intermediate, which exists as a thiolate salt prior to workup. After a neutral or acidic workup, this would protonate to form 1-(methylthio)ethenethiol . This species is often unstable but can be detected. Its key characteristic is the presence of a thiol (-SH) group, which has a distinct resonance in the ¹H NMR spectrum and can be prone to oxidation. Thiolates are also excellent nucleophiles and can participate in side reactions.[2]
Q3: Can oxidation be a significant source of impurities, and what would they be?
A3: Yes, sulfur compounds are susceptible to oxidation. Thioethers (sulfides) can be oxidized to sulfoxides and then to sulfones.[3] The mono-methylated thiol intermediate mentioned above can be easily oxidized to form a disulfide, bis(1-(methylthio)vinyl) disulfide . These oxidation products introduce oxygen atoms, significantly changing the polarity and mass of the impurities, which is readily detectable by mass spectrometry and chromatographic methods.
Q4: Is this compound prone to polymerization or thermal degradation?
A4: As a substituted ethylene, the double bond in the molecule can be susceptible to polymerization, particularly under acidic conditions or in the presence of radical initiators. Thermally, ketene dithioacetals can undergo rearrangements or decomposition, especially during high-temperature distillations. It is crucial to monitor the thermal stability of the crude mixture before attempting purification by distillation.[4]
Section 2: Troubleshooting Guide: Identifying and Characterizing Impurities
This section provides a structured approach to identifying unknown signals in your analytical data.
Workflow for Impurity Identification
The following workflow provides a systematic process for moving from a crude reaction sample to a confidently identified impurity.
Caption: General workflow for the systematic identification and characterization of impurities.
Problem 1: Unexpected Peaks in GC-MS Analysis of Crude Product
-
Symptom: Your gas chromatogram shows multiple peaks besides the main product and solvent.
-
Causality: Gas chromatography separates compounds based on their volatility and interaction with the stationary phase.[5] The appearance of extra peaks indicates the presence of volatile side products, unreacted starting materials, or degradation products. Mass spectrometry provides the mass-to-charge ratio (m/z) of the compound and its fragments, which is crucial for deducing its molecular formula and structure.[6]
The table below outlines potential impurities and their expected GC-MS signatures.
| Potential Impurity | Structure | Expected Molecular Ion (M⁺) or Key Fragments (m/z) | Rationale & Confirmatory Steps |
| Unreacted Methyl Iodide | CH₃I | 142 (M⁺), 127 ([M-CH₃]⁺) | A highly volatile starting material, will elute very early. Confirm by comparing retention time and mass spectrum with an authentic standard. |
| Dimethyl Disulfide | CH₃-S-S-CH₃ | 94 (M⁺), 79 ([M-CH₃]⁺), 47 ([CH₃S]⁺) | A common byproduct from side reactions of methanethiol, which can form from the methylating agent. |
| 1-(Methylthio)ethenethiol | CH₂=C(SCH₃)SH | 106 (M⁺), 91 ([M-CH₃]⁺), 73 ([M-SH]⁺) | The mono-methylated intermediate. May be unstable in the GC injector. Look for degradation products. |
| Product: this compound | CH₂=C(SCH₃)₂ | 120 (M⁺) , 105 ([M-CH₃]⁺), 73 ([M-SCH₃]⁺) | The desired product. This will be the major peak in a successful reaction. |
| 1,2-bis(Methylthio)ethylene (E/Z) | CH₃SCH=CHSCH₃ | 120 (M⁺), 105 ([M-CH₃]⁺) | A constitutional isomer.[7] Fragmentation may be similar to the desired product, but the retention time will be different. Confirmation requires NMR. |
| Product Sulfoxide | CH₂=C(SCH₃)(SOCH₃) | 136 (M⁺), 121 ([M-CH₃]⁺), 73 ([M-SOCH₃]⁺) | An oxidation product. Its higher polarity may lead to a longer retention time compared to the product. |
-
Sample Preparation: Dilute 1-2 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate). Ensure the solvent is of high purity.
-
GC Column Selection: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is recommended for good separation of organosulfur compounds.[8]
-
GC Oven Program (Self-Validating System):
-
Initial Temperature: 50 °C, hold for 2 minutes. (This initial hold ensures trapping of very volatile components like methyl iodide).
-
Ramp: Increase temperature at 10-15 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes to elute any less volatile compounds.
-
Rationale: This program provides a good balance between resolving early-eluting compounds and ensuring higher boiling point impurities are eluted from the column.
-
-
Injector and Detector:
-
Injector Temperature: 250 °C.
-
Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column with the main product.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Quality Control Checkpoint: Run a solvent blank before your sample to ensure there is no system contamination.
-
Problem 2: Anomalous Signals in ¹H or ¹³C NMR Spectra
-
Symptom: The ¹H or ¹³C NMR spectrum of your purified product shows more signals than expected for this compound.
-
Causality: NMR spectroscopy provides detailed information about the chemical environment of each nucleus (¹H and ¹³C).[9] Extra peaks indicate that other magnetically inequivalent nuclei are present, which means you have an impurity. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals are key to identifying the structure of the impurity.[10][11]
| Compound | ¹H NMR Signature (approx. δ in CDCl₃) | ¹³C NMR Signature (approx. δ in CDCl₃) |
| This compound (Product) | δ 5.1-5.3 (s, 2H, =CH₂), δ 2.3-2.4 (s, 6H, 2 x -SCH₃) | δ 140-145 (-C(S)₂), δ 110-115 (=CH₂), δ 15-17 (-SCH₃) |
| 1-(Methylthio)ethenethiol | δ 5.0-5.2 (m, 2H, =CH₂), δ 2.3-2.4 (s, 3H, -SCH₃), δ 1.5-2.5 (br s, 1H, -SH) | Signals will be different from the product; the carbon attached to the thiol will be shifted. |
| 1,2-bis(Methylthio)ethylene (E/Z isomer) | δ 6.1-6.3 (s, 2H, =CH), δ 2.2-2.3 (s, 6H, 2 x -SCH₃) | δ 120-125 (=CH), δ 16-18 (-SCH₃) |
| Dimethyl Sulfoxide (DMSO) | δ 2.62 (s, 6H) | δ 40.0 |
| Dimethyl Disulfide | δ 2.41 (s, 6H) | δ 22.5 |
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a good first choice as it is a common solvent and its residual peak is well-defined.
-
Internal Standard (for qNMR): If quantification is needed, add a known amount of a stable internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition - ¹H NMR:
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Ensure the spectral width covers the expected range (e.g., -1 to 12 ppm).
-
Self-Validation: The quality of the shimming is critical. Ensure the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is sharp and symmetrical.
-
-
Acquisition - ¹³C NMR:
-
Use a proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon atoms.
-
Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.
-
Rationale: Decoupling simplifies the spectrum and increases signal-to-noise, making it easier to count the number of unique carbon environments.[11]
-
-
Advanced Experiments (if needed): If the structure is still ambiguous, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively map out the connectivity of the molecule.
Problem 3: Difficulty in Purifying the Final Product
-
Symptom: Standard purification methods like distillation or column chromatography are failing to provide the desired purity (>98%).
-
Causality: Purification challenges often stem from unfavorable physical properties of the impurities relative to the product. Impurities with boiling points very close to the product are difficult to separate by distillation. Impurities with similar polarity (Rf values) are challenging to separate via column chromatography.
Caption: Decision-making flowchart for troubleshooting difficult product purifications.
-
Fractional Vacuum Distillation: If you suspect an impurity with a close boiling point (e.g., the 1,2-isomer), using a fractionating column (e.g., a Vigreux or packed column) under reduced pressure is the best approach. Lowering the pressure reduces the boiling point, which can help prevent thermal degradation of the product.[4]
-
Optimized Column Chromatography: If TLC shows poor separation, a systematic optimization of the mobile phase is required. Test different solvent systems with varying polarities (e.g., ethyl acetate/hexanes vs. dichloromethane/hexanes vs. MTBE/hexanes). Changing the stationary phase (e.g., from silica to alumina) can also be effective if polarity-based separation is failing.
-
Chemical Treatment: If the primary impurity is a thiol, a mild basic wash (e.g., dilute NaOH) during the aqueous workup can deprotonate the thiol, making it water-soluble and easily separable from the organic layer containing your neutral thioether product.
References
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Headley, J. V. (1987). GC/MS identification of organosulphur compounds in environmental samples. Biomedical and Environmental Mass Spectrometry, 14(6), 275-280. [Link]
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PubMed. (1987). GC/MS identification of organosulphur compounds in environmental samples. National Center for Biotechnology Information. [Link]
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Se Pu. (2006). Study of organosulfur compounds in fresh garlic by gas chromatography/mass spectrometry incorporated with temperature-programmable cold on-column injection. PubMed. [Link]
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LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. LCGC International. [Link]
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Pérez-García, C., et al. (2023). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. MDPI. [Link]
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Ghatpande, S. S., et al. (1998). Characterization of thioether compounds formed from alkaline degradation products of enflurane. Anesthesiology, 89(3), 650-657. [Link]
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Yang, Y., et al. (2012). IgG1 Thioether Bond Formation in Vivo. Journal of Biological Chemistry, 287(31), 26258-26267. [Link]
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Koopmans, T., et al. (2015). Structural characterization of thioether-bridged bacteriocins. Analytical and Bioanalytical Chemistry, 407(17), 4949-4956. [Link]
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Mousavi, S. H., et al. (2016). Regioselective synthesis of novel ketene dithioacetals. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(4), 564-568. [Link]
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ResearchGate. (2021). Ketene dithioacetals in Organic Synthesis. ResearchGate. [Link]
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Mehrabi, H., et al. (2014). The proposed mechanism for the synthesis of ketene dithioacetal 4a. ResearchGate. [Link]
-
Kumar, A., et al. (2018). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. Organic & Biomolecular Chemistry, 16(30), 5483-5487. [Link]
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Lin, Y.-J., et al. (2022). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. The Journal of Organic Chemistry, 87(15), 9838-9846. [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]
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The Royal Society of Chemistry. (2013). 100% thiol-functionalized ethylene PMOs prepared by. The Royal Society of Chemistry. [Link]
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Basavaiah, D., & Kumaragurubaran, N. (2012). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews, 41(2), 674-685. [Link]
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Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29337-29344. [Link]
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Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). Yield and ¹HNMR Data of Ketene Acetals. ResearchGate. [Link]
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Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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ResearchGate. (2012). IgG1 Thioether Bond Formation in Vivo. ResearchGate. [Link]
-
Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]
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PubChem. (n.d.). (E)-Ethylene, 1,2-bis(methylthio)-. National Center for Biotechnology Information. [Link]
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Chemsrc. (n.d.). This compound. Chemsrc. [Link]
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ResearchGate. (2007). Synthesis of ethylene-1-hexene copolymers from ethylene stock by tandem action of bis(2-dodecylsulfanyl-ethyl) amine-CrCl3 and Et(Ind)2ZrCl2. ResearchGate. [Link]
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MDPI. (2022). Synthesis of Bis (1,4-Disubstituted-1,2,3-triazoles) Starting from Diethyl Galactarate. MDPI. [Link]
-
MDPI. (2019). Synthesis of Ethylene or Propylene/1,3-Butadiene Copolymers Possessing Pendant Vinyl Groups with Virtually No Internal Olefins. MDPI. [Link]
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Bian, G., et al. (2004). A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. ResearchGate. [Link]
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Technical Support Center: Regioselectivity in Reactions of 1,1-bis(methylthio)ethylene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for experiments involving 1,1-bis(methylthio)ethylene, with a specific focus on controlling regioselectivity through temperature and other reaction parameters. Our goal is to equip you with the expertise to diagnose and resolve common issues encountered in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve your experimental challenges.
Q1: My [2+2] cycloaddition of this compound with an unsymmetrical ketene is giving a mixture of regioisomers. How can I improve the selectivity?
A1: This is a common issue stemming from the nuanced electronic nature of both reactants. This compound, a ketene dithioacetal, is an electron-rich alkene. In thermal [2+2] cycloadditions, the regioselectivity is governed by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich component and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor component.[1]
Causality and Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: Lower reaction temperatures generally favor the kinetically controlled product, which is formed through the lowest energy transition state. Conversely, higher temperatures can allow the reaction to equilibrate, favoring the more thermodynamically stable product. If you are getting a mixture, it's possible the reaction temperature is allowing for the formation of both products.
-
Actionable Advice: Try running the reaction at a significantly lower temperature (e.g., 0 °C or -78 °C) to favor the kinetic product. Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to equilibration.[2]
-
-
Solvent Polarity: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers.
-
Actionable Advice: Screen a range of solvents with varying polarities. Non-polar solvents often provide better selectivity in concerted cycloadditions.
-
-
Lewis Acid Catalysis: A Lewis acid can coordinate to the ketene, lowering its LUMO energy and potentially enhancing the regioselectivity.
-
Actionable Advice: Introduce a mild Lewis acid catalyst to your reaction. Be mindful that strong Lewis acids could lead to undesired side reactions.
-
Q2: I'm attempting an electrophilic addition to this compound and observing the formation of an unexpected regioisomer. What's going on?
A2: The regioselectivity of electrophilic additions to alkenes is dictated by the stability of the carbocation intermediate formed in the first step of the reaction (Markovnikov's rule).[3] In the case of this compound, the two methylthio groups can stabilize an adjacent carbocation through resonance.
Causality and Troubleshooting Steps:
-
Carbocation Stability: The attack of the electrophile on the unsubstituted carbon of the double bond will lead to a carbocation stabilized by both sulfur atoms. This is generally the more stable intermediate and should lead to the major product.
-
Troubleshooting Workflow:
-
Verify Starting Material Purity: Ensure your this compound is pure, as impurities can lead to side reactions.[4]
-
Control Temperature: At lower temperatures, the reaction is more likely to proceed through the lowest energy pathway, favoring the formation of the most stable carbocation.[2]
-
Reagent Purity: Confirm the purity and reactivity of your electrophile.[4]
-
-
Q3: My Diels-Alder reaction with this compound as the dienophile is sluggish and gives poor regioselectivity. How can I optimize this?
A3: While this compound is electron-rich and thus a good dienophile for electron-poor dienes (an inverse-electron-demand Diels-Alder reaction), its reactivity and selectivity can be influenced by several factors.[5]
Causality and Troubleshooting Steps:
-
Reaction Temperature: Diels-Alder reactions are often reversible. High temperatures can lead to a retro-Diels-Alder reaction, reducing your yield and potentially scrambling the regiochemistry if multiple isomers are possible.[6]
-
Actionable Advice: If the reaction is slow at room temperature, gentle heating may be necessary. However, avoid excessive temperatures. It's a balance between reaction rate and preventing the reverse reaction.[7]
-
-
Lewis Acid Catalysis: Lewis acids can be employed to accelerate the reaction and improve regioselectivity by coordinating to the diene.[8]
-
Actionable Advice: Add a catalytic amount of a suitable Lewis acid. Monitor the reaction carefully, as Lewis acids can sometimes promote polymerization of the diene or dienophile.
-
-
Solvent Choice: The choice of solvent can impact the reaction rate and selectivity.
-
Actionable Advice: Experiment with a variety of solvents, including polar and non-polar options, to find the optimal conditions for your specific substrate.
-
Frequently Asked Questions (FAQs)
Q: What is the general effect of temperature on the regioselectivity of reactions involving this compound?
A: Generally, lower temperatures favor the kinetically controlled product, which is the product that forms the fastest. Higher temperatures can provide enough energy to overcome a higher activation barrier, potentially leading to the thermodynamically more stable product. In many cycloaddition and electrophilic addition reactions, controlling the temperature is a key strategy to achieve high regioselectivity.[2]
Q: Are reactions of this compound typically under kinetic or thermodynamic control?
A: This is highly dependent on the specific reaction and conditions. Many cycloadditions are kinetically controlled, especially at lower temperatures.[6] However, if the reaction is reversible, such as some Diels-Alder reactions, thermodynamic control can be established at higher temperatures.[7]
Q: How can I predict the regioselectivity of a reaction with this compound?
A: For concerted reactions like cycloadditions, Frontier Molecular Orbital (FMO) theory is a powerful predictive tool. You would analyze the HOMO of this compound and the LUMO of the reaction partner (or vice versa for inverse-electron-demand reactions) to determine the favored orientation of attack.[9] For stepwise reactions like electrophilic additions, the primary consideration is the stability of the potential carbocation intermediates.[3]
Data Summary
| Reaction Type | General Effect of Increasing Temperature on Regioselectivity | Key Considerations |
| [2+2] Cycloaddition | Often decreases selectivity by allowing for the formation of the thermodynamic product. | Kinetically controlled at low temperatures.[2] |
| Electrophilic Addition | May decrease selectivity if competing carbocation pathways have similar activation energies. | Governed by carbocation stability. |
| Diels-Alder Reaction | Can lead to retro-Diels-Alder, potentially scrambling regiochemistry. | Balance between reaction rate and reversibility.[7] |
Experimental Protocol: Temperature-Controlled [2+2] Cycloaddition
This protocol provides a general framework for optimizing the regioselectivity of a [2+2] cycloaddition between this compound and an unsymmetrical ketene through temperature control.
Materials:
-
This compound
-
Acid chloride precursor for the ketene
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous, non-polar solvent (e.g., hexanes, toluene)
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water for 0 °C, dry ice/acetone for -78 °C)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Initial Cooling: Cool the flask to the desired reaction temperature (start with -78 °C for maximum kinetic control).
-
Reagent Addition: Dissolve the this compound in the anhydrous solvent and add it to the reaction flask.
-
Ketene Generation: In a separate flask, dissolve the acid chloride and triethylamine in the same anhydrous solvent. Slowly add this solution to the dropping funnel.
-
Slow Addition: Add the acid chloride/triethylamine solution dropwise to the stirred solution of this compound over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Analyze the product ratio by ¹H NMR or GC-MS to determine the regioselectivity.
Visualizing Reaction Control
Troubleshooting Workflow for Poor Regioselectivity
Caption: Energy profile for kinetic vs. thermodynamic control.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Chemoselectivity in Dithioacetalization.
-
Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
ChemTalk. (n.d.). Cycloaddition Reactions. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023, December 5). Regioselectivity of the Diels-Alder Reaction [Video]. YouTube. Retrieved from [Link]
-
Zavitsas, A. A. (2015). Electrophilic Addition to Alkenes: The Relation between Reactivity and Enthalpy of Hydrogenation: Regioselectivity is Determined by the Stability of the Two Conceivable Products. Chemistry – A European Journal, 21(29), 10348-10361. [Link]
-
Houpis, I. N., et al. (2006). Regioselectivity of Electrophilic Addition of Alkenes. Organic Chemistry. Retrieved from [Link]
-
Domingo, L. R., et al. (2024). An MEDT Study of the Reaction Mechanism and Selectivity of the Hetero-Diels–Alder Reaction Between 3-Methylene-2,4-Chromandione and Methyl Vinyl Ether. Molecules, 29(9), 5109. [Link]
-
Grosso, C., et al. (2018). Regioselectivity in Hetero Diels–Alder Reactions. Journal of Chemical Education, 95(1), 133-137. [Link]
-
ChemTube3D. (n.d.). Regioselectivity in Diels-Alder reactions Reaction of 1,1-dimethylbutadiene and methyl acrylate. Retrieved from [Link]
-
Tantillo, D. J., et al. (2010). Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. The Journal of Organic Chemistry, 75(15), 5037–5044. [Link]
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Validation & Comparative
A Comparative Guide to Phenol Synthesis: Unveiling the Potential of 1,1-bis(methylthio)ethylene Annulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the production of phenols is a cornerstone, underpinning the manufacturing of a vast array of pharmaceuticals, polymers, and other fine chemicals. While established industrial methods have long dominated large-scale production, the quest for more versatile, efficient, and regioselective methodologies, particularly for the synthesis of complex substituted phenols, is a continuous endeavor. This guide provides an in-depth comparison of a modern annulation strategy utilizing 1,1-bis(methylthio)ethylene and its derivatives against traditional industrial phenol synthesis processes.
The Rise of Ketene Dithioacetals: A Modular Approach to Phenol Scaffolds
The use of ketene dithioacetals, such as this compound, has emerged as a powerful tool for the construction of highly substituted phenolic compounds. This methodology typically involves a cycloaromatization reaction with a suitable partner, offering a high degree of control over the final substitution pattern.
Mechanism of Phenol Synthesis via Ketene Dithioacetal Annulation
The core of this synthetic strategy lies in a base-induced cascade reaction, often a [4+2] or [3+3] cycloaromatization. In a common variant, a 1,3-dianion equivalent, generated from an active methylene compound like a ketone, reacts with a ketene dithioacetal derivative which acts as a 1,3-dielectrophile. The reaction proceeds through a series of steps including Michael addition, intramolecular cyclization, and subsequent elimination of methanethiol, followed by aromatization to yield the substituted phenol.[1][2] The regiochemistry of the resulting phenol is reliably dictated by the structure of the starting materials.[1][2]
Sources
A Comparative Guide to the Mechanistic Pathways of 1,1-bis(methylthio)ethylene Cycloaromatization
Abstract
Cycloaromatization reactions are foundational transformations in organic synthesis, enabling the construction of aromatic rings from acyclic precursors. While classic examples like the Bergman and Myers-Saito cyclizations have been studied extensively, the mechanistic nuances of heteroatom-substituted substrates remain a fertile ground for investigation. This guide provides an in-depth comparison of the mechanistic pathways for the cycloaromatization of systems containing the 1,1-bis(methylthio)ethylene moiety, a class of ketene dithioacetals. We will dissect the competing diradical versus potential polar or concerted pathways, evaluate the experimental and computational evidence supporting each, and provide standardized protocols for key mechanistic experiments. This analysis aims to equip researchers with the foundational knowledge to predict and control the outcomes of these powerful synthetic reactions.
Introduction: The Significance of Ketene Dithioacetals in Cycloaromatization
Ketene dithioacetals, such as this compound, are versatile building blocks in organic synthesis.[1] Their unique electronic structure, characterized by a polarized double bond, makes them reactive partners in a variety of transformations, including cycloadditions and annulations.[2][3] When incorporated into a conjugated system, such as an enyne-allene or enediyne framework, they can participate in thermal or photochemically induced cycloaromatization reactions.[4][5]
Understanding the precise mechanism of these reactions is paramount. The nature of the intermediates—whether diradical, zwitterionic, or part of a concerted process—directly influences the reaction's kinetics, regioselectivity, and susceptibility to side reactions.[6] This guide will compare the primary mechanistic hypothesis for this compound cycloaromatization, which is analogous to the well-established Myers-Saito and Schmittel pathways, with other plausible alternatives.
The Central Mechanistic Debate: Stepwise Diradical vs. Alternative Pathways
The cycloaromatization of enyne-allenes and related systems is often characterized by a fascinating mechanistic dichotomy: does the reaction proceed through a discrete, stepwise formation of a diradical intermediate, or does it occur in a single, concerted step?[7] For substrates like this compound embedded in an enyne-allene backbone, the prevailing hypothesis involves a diradical pathway.
The Diradical Pathway (Myers-Saito/Schmittel Analogue)
The most widely accepted mechanism for the thermal cyclization of enyne-allenes is a stepwise process initiated by the formation of a σ,π-biradical intermediate.[4][8] This pathway can be further categorized by its regiochemistry:
-
Myers-Saito (C2-C7) Cyclization: Involves the formation of a bond between the C2 of the enyne and C7 of the allene. While common for many enyne-allenes, this pathway is less likely for our substrate due to the substitution pattern.
-
Schmittel (C2-C6) Cyclization: Involves bond formation between C2 of the enyne and C6 of the allene. This is the more probable pathway for systems derived from this compound. The reaction proceeds through a diradical intermediate which then abstracts hydrogen atoms from a suitable donor to yield the final aromatic product.[9][10]
The presence of the two methylthio (-SMe) groups on the ethylene moiety is expected to influence the stability and reactivity of the diradical intermediate through resonance and inductive effects.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.6,5"]; node [shape=none, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=11, fontname="Arial"]; edge [color="#4285F4", penwidth=1.5];
} caption { label = "Figure 1. Proposed diradical C2-C6 (Schmittel-type) cycloaromatization pathway."; fontsize = 10; fontname = "Arial"; }
Alternative Mechanistic Considerations
While the diradical pathway is strongly supported by analogy, other mechanisms cannot be entirely discounted without direct evidence.
-
Concerted Pericyclic Pathway: A concerted [4+2] or electrocyclization reaction is a theoretical possibility. However, for most thermal cycloaromatizations of this type, computational studies have shown that the transition state for a truly concerted pathway is often higher in energy than the stepwise diradical route.[7] Dynamic effects, however, can blur the lines between stepwise and concerted processes.[11]
-
Polar/Zwitterionic Pathway: The polarized nature of the ketene dithioacetal double bond could, under certain conditions (e.g., polar solvents or with highly electron-withdrawing/donating groups), favor a polar mechanism involving a zwitterionic intermediate.[6] Kinetic studies in solvents of varying polarity can provide insight into the charge separation in the transition state.[12]
Comparative Analysis of Mechanistic Probes
Distinguishing between these potential pathways requires a multi-pronged approach combining kinetic, computational, and experimental trapping studies. Below, we compare the data that would be expected from each technique for the different proposed mechanisms.
Kinetic Analysis
Kinetic studies are crucial for determining the activation parameters of the reaction, which provide clues about the nature of the transition state.[13][14]
| Mechanistic Probe | Expected Result for Diradical Pathway | Expected Result for Concerted Pathway | Expected Result for Polar Pathway |
| Solvent Effects | Minor rate changes with solvent polarity. | Negligible rate changes with solvent polarity. | Significant rate acceleration in polar solvents. |
| Substituent Effects | Rate moderately influenced by substituents that stabilize radicals. | Rate strongly influenced by orbital overlap (steric effects). | Rate highly sensitive to electron-donating/withdrawing groups (Hammett analysis). |
| Activation Entropy (ΔS‡) | Small or slightly positive ΔS‡, consistent with bond breaking in the transition state. | Large negative ΔS‡, indicative of a highly ordered transition state. | Variable, but often negative due to solvent ordering around a charged transition state. |
Computational Modeling (DFT)
Density Functional Theory (DFT) allows for the in-silico mapping of the potential energy surface, providing invaluable data on the relative energies of intermediates and transition states.[15][16]
| Computational Method | Application in Mechanistic Study |
| Transition State Search | Locating the transition state structures for both stepwise (diradical formation) and concerted pathways. The pathway with the lower calculated activation barrier is predicted to be dominant. |
| Intermediate Analysis | Calculating the stability of the diradical or zwitterionic intermediate. A deep potential energy well suggests a true intermediate, supporting a stepwise mechanism. |
| Spin Density Analysis | For the diradical pathway, calculating the spin density distribution on the intermediate confirms the location of the unpaired electrons. |
| NICS/ACID Calculations | Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) calculations can probe the aromaticity of the transition state, which is a key feature of concerted pericyclic reactions.[15] |
Radical Trapping Experiments
The most direct experimental evidence for a diradical intermediate comes from trapping experiments. If a diradical is formed, it can be intercepted by a radical trapping agent before it proceeds to the final product.[17][18]
| Trapping Agent | Mechanism of Action & Expected Outcome |
| 1,4-Cyclohexadiene (1,4-CHD) | Excellent H-atom donor. If a diradical is formed, 1,4-CHD will quench it, leading to the expected aromatized product. Its concentration dependence can be used to dissect reaction kinetics.[13][14] |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | A stable radical that efficiently traps carbon-centered radicals. Formation of a TEMPO-adduct provides strong evidence for a radical intermediate. The adduct can often be detected by Mass Spectrometry.[19][20] |
| Radical Clocks | Substrates designed with a group that rearranges at a known rate (a "radical clock"). If a radical intermediate is formed, the rearranged product will be observed, providing evidence for the radical's existence and an estimate of its lifetime.[10] |
Standardized Experimental Protocols
To ensure reproducibility and valid comparisons across studies, standardized protocols are essential.
Protocol: Kinetic Analysis by ¹H NMR Spectroscopy
-
Objective: To determine the rate constant (k) and activation parameters (Ea, ΔH‡, ΔS‡) for the cycloaromatization.
-
Methodology:
-
Sample Preparation: Prepare a solution of the enyne-ketene dithioacetal substrate (e.g., 5-10 mM) in a high-boiling, deuterated solvent (e.g., dodecane-d26 or diphenyl ether-d10) in an NMR tube. Add a known concentration of an internal standard (e.g., hexamethylbenzene).
-
Execution: Seal the NMR tube under an inert atmosphere (N₂ or Ar). Place the tube in a pre-heated NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals. The disappearance of a well-resolved substrate peak relative to the internal standard is monitored.
-
Analysis: Plot ln([Substrate]t/[Substrate]₀) versus time. The slope of the resulting line is -k. Repeat the experiment at several different temperatures to construct an Eyring plot (ln(k/T) vs 1/T) to determine ΔH‡ and ΔS‡.
-
-
Rationale: NMR spectroscopy allows for direct, non-invasive monitoring of reactant concentration over time. The use of an internal standard corrects for any variations in spectrometer performance.
Protocol: Radical Trapping with TEMPO
-
Objective: To obtain direct evidence of a radical intermediate.
-
Methodology:
-
Reaction Setup: In a sealed vial, dissolve the enyne-ketene dithioacetal substrate (1.0 equiv) and TEMPO (2.0-5.0 equiv) in a suitable solvent (e.g., toluene or dodecane).
-
Control Reaction: Prepare an identical reaction vial without TEMPO.
-
Execution: Heat both vials at the reaction temperature for a time determined by kinetic analysis (e.g., 3-5 half-lives).
-
Analysis: Cool the reactions. Analyze the crude reaction mixtures by high-resolution mass spectrometry (HRMS), specifically looking for the mass corresponding to the [Substrate+TEMPO] adduct. Compare the product distribution with the control reaction using GC-MS or LC-MS to observe any decrease in the yield of the normal aromatic product.
-
-
Rationale: The formation of a covalent adduct with a mass corresponding to the substrate plus TEMPO is unambiguous evidence that a radical intermediate was generated and trapped.[17][19]
dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [color="#34A853", penwidth=1.5];
}
caption { label = "Figure 2. Workflow for the comprehensive mechanistic study of cycloaromatization."; fontsize = 10; fontname = "Arial"; }
Conclusion and Future Outlook
The mechanistic study of this compound cycloaromatization stands at the intersection of fundamental organic chemistry and practical synthesis. While the diradical pathway, analogous to the Schmittel cyclization, serves as the leading hypothesis, a rigorous and multi-faceted experimental approach is necessary for confirmation. By combining careful kinetic analysis, high-level computational modeling, and direct experimental trapping, researchers can unambiguously delineate the operative mechanism. This understanding is not merely academic; it is crucial for the rational design of new synthetic methodologies, enabling the construction of complex aromatic and heteroaromatic structures with high precision and efficiency. Future studies should focus on exploring the impact of diverse substitution patterns on the dithioacetal moiety and the enyne backbone to fully map the reactivity landscape of this versatile transformation.
References
-
Junjappa, H., et al. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances. Available at: [Link]
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Chen, B., et al. (2024). Thermal Cα–C6 Cyclization of Enediynes. The Journal of Organic Chemistry. Available at: [Link]
-
Perez-Peralta, N., et al. (2025). Identifying reactive normal modes and their effect on regioselectivity in Myers-Saito and Schmittel cyclization of enyne-allenes: a combined perspective between the reaction force constant and statistical tools. Physical Chemistry Chemical Physics, 27(2), 797-812. Available at: [Link]
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Wang, Z., et al. (2020). Experimental and Computational Study on the Reaction Pathways of Diradical Intermediates Formed from Myers‐Saito Cyclization of Maleimide‐Based Enediynes. Chemistry – An Asian Journal, 9(12). Available at: [Link]
-
Mohamed, R. K., et al. (2012). Ortho effect in the Bergman cyclization: comparison of experimental approaches and dissection of cycloaromatization kinetics. The Journal of Physical Chemistry A, 116(31), 8121-8129. Available at: [Link]
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Alabugin, I. V., et al. (2012). Ortho Effect in the Bergman Cyclization: Comparison of Experimental Approaches and Dissection of Cycloaromatization Kinetics. The Journal of Organic Chemistry, 77(18), 7899-7911. Available at: [Link]
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Organic Chemistry Portal. Bergman Cyclization. Available at: [Link]
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Popik, V. V. (2010). Photochemical Triggering of the Bergman and Myers–Saito Cyclizations. Australian Journal of Chemistry, 63(7), 1039. Available at: [Link]
-
ResearchGate. Schematic diagram of the mechanism of Bergman cyclization and Myers-Saito cyclization. Available at: [Link]
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Schmittel, M., & Vavilala, C. (2006). The Importance of the Ene Reaction for the C2−C6 Cyclization of Enyne−Allenes. Journal of the American Chemical Society. Available at: [Link]
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Alabugin, I. V., et al. (2013). Concerted Reactions That Produce Diradicals and Zwitterions: Electronic, Steric, Conformational, and Kinetic Control of Cycloaromatization Processes. Chemical Reviews, 113(7), 5129-5241. Available at: [Link]
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Research and Reviews. A Study on Organic Synthesis via Ketene. Available at: [Link]
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ResearchGate. Radical-trapping experiment. Available at: [Link]
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ResearchGate. Radical-trapping Experiment Using TEMPO. Available at: [Link]
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Alabugin, I. V. (2022). Cycloaromatization reactions. Aromaticity. Available at: [Link]
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Schmittel, M., et al. (2007). Thermal C2-C6 cyclization of enyne-allenes. Experimental evidence for a stepwise mechanism and for an unusual thermal silyl shift. The Journal of Organic Chemistry, 72(8), 2935-2943. Available at: [Link]
-
Rawal, V. H., & Iwamoto, K. (2003). Synthesis and cycloaromatization of a cyclic enyne-allene prodrug. The Journal of Organic Chemistry, 68(22), 8471-8479. Available at: [Link]
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Warner, D. L., & Kerwin, S. M. (2001). Tandem Enyne Allene-Radical Cyclization: Low-Temperature Approaches to Benz[e]indene and Indene Compounds. The Journal of Organic Chemistry, 66(3), 903-912. Available at: [Link]
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Ortiz-Bermudez, P., et al. (2023). Computational Studies of Dimerization of [n]-Cyclacenes. The Journal of Physical Chemistry A, 127(49), 10452-10460. Available at: [Link]
-
Loos, P.-F., et al. (2022). A Mountaineering Strategy to Excited States: Highly-Accurate Reference Energies and Benchmarks for Cyclobutadiene. arXiv. Available at: [Link]
-
ResearchGate. Radical trapping experiment by P(OEt)3. Available at: [Link]
-
Ku-At-Ee, K., et al. (2022). New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society, 144(35), 16138-16147. Available at: [Link]
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Ku-At-Ee, K., et al. (2022). New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society, 144(35), 16138-16147. Available at: [Link]
-
YouTube. Bergman Cyclization - Bergman Cycloaromatization. Available at: [Link]
-
Schmittel, M., et al. (2011). The thermal C2–C6 (Schmittel)/ene cyclization of enyne–allenes – crossing the boundary between classical and nonstatistical kinetics. Journal of Physical Organic Chemistry, 25(3), 182-197. Available at: [Link]
-
ResearchGate. Ketene dithioacetals in Organic Synthesis. Available at: [Link]
-
Chen, Y.-C., et al. (2024). Selectivity in the Formal [2 + 2 + 2] Cycloaromatization of Enyne-Allenes Generated by the Alder-ene Reaction from Triynes. Organic Letters, 26(37), 7778-7782. Available at: [Link]
-
Alabugin, I. V., et al. (2021). In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile. The Journal of Organic Chemistry, 86(18), 12586-12597. Available at: [Link]
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A Comparative Guide to the X-ray Crystallography of 1,1-bis(methylthio)ethylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and materials science, ketene dithioacetals, particularly 1,1-bis(methylthio)ethylene derivatives, serve as versatile building blocks for the construction of complex molecular architectures, including various heterocyclic compounds.[1][2][3] The nuanced interplay of electronic and steric effects within these molecules dictates their reactivity and solid-state properties. A profound understanding of their three-dimensional structure at the atomic level, achievable through single-crystal X-ray crystallography, is paramount for rational drug design and the development of novel materials.
This guide provides an in-depth technical comparison of the X-ray crystallographic features of this compound derivatives. Moving beyond a mere procedural outline, we will delve into the causality behind experimental choices, the interpretation of structural data, and a comparative analysis with alternative molecular scaffolds.
The Crystallographic Workflow: From Synthesis to Structure
The journey from a synthesized this compound derivative to its fully elucidated crystal structure is a multi-step process demanding precision and a deep understanding of chemical principles. The following workflow represents a validated approach to obtaining high-quality crystallographic data.
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A Senior Application Scientist's Guide to the Comparative Reactivity of Ketene Dithioacetals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Versatility of Ketene Dithioacetals
Ketene dithioacetals are a class of organic compounds that have secured a significant role as versatile intermediates in modern synthesis.[1][2] Their value stems from a unique electronic structure: a "push-pull" system where the electron-donating sulfur atoms are conjugated with an electron-withdrawing group (EWG) across a carbon-carbon double bond.[3] This arrangement polarizes the olefin, rendering the α-carbon electrophilic and the β-carbon nucleophilic, and activating the molecule for a diverse array of transformations.[3] Furthermore, the dithioacetal moiety serves as a masked carbonyl group, exhibiting the classic "umpolung" (polarity reversal) reactivity that allows it to function as a nucleophilic acyl anion equivalent.[4][5]
This guide provides an in-depth comparison of the reactivity of different ketene dithioacetals, moving beyond simple classification to explain the causal factors—electronic, steric, and structural—that govern their behavior. By understanding these principles, researchers can make more informed decisions in designing synthetic routes that leverage the full potential of these powerful building blocks.
The Core Principle: Understanding the "Push-Pull" Effect and Umpolung
The reactivity of a ketene dithioacetal is fundamentally dictated by the interplay between the two sulfur atoms and the α-EWG. The sulfur atoms donate electron density into the π-system, while the EWG withdraws it. This polarization is the key to their utility. The concept of umpolung , or the reversal of polarity, is central to their function as acyl anion synthons.[5][6] In a normal carbonyl group, the carbon is electrophilic. By converting it to a dithioacetal, the acidity of the adjacent protons is increased, allowing for deprotonation to form a nucleophilic carbanion—effectively reversing the polarity of the original carbonyl carbon.[6]
Caption: Umpolung (polarity reversal) of a carbonyl group using a dithioacetal.
Comparison Point 1: The Influence of Electronic Effects
The nature of substituents on the ketene dithioacetal framework profoundly impacts reactivity. This is most clearly observed in α-aroyl ketene dithioacetals, where substituents on the aromatic ring can be systematically varied.
Experimental data from base-mediated [3+3] cyclization reactions reveals a clear trend.[7]
| Substituent on Aryl Ring (para-position) | Electronic Nature | Isolated Yield (%) |
| -OCH₃ | Electron-Donating | 76 |
| -CH₃ | Electron-Donating | 74 |
| -H | Neutral | 70 |
| -F | Weakly Withdrawing | 75 |
| -Cl | Weakly Withdrawing | 73 |
| -Br | Weakly Withdrawing | 72 |
| -NO₂ (on carbonyl carbon) | Strongly Withdrawing | 0 |
Data synthesized from a study on the [3+3] cyclization of α-aroyl ketene dithioacetals with acetone.[7]
Causality and Insights:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) lead to a slight increase in yield.[7] This can be attributed to the enhanced electron density on the carbonyl oxygen, increasing its basicity and facilitating the initial steps of the base-mediated reaction.
-
Electron-Withdrawing Groups (EWGs): The situation with EWGs is more complex. Weakly withdrawing halogens have a negligible effect on the yield.[7] However, when a very strong EWG like a nitro or pyridyl group is directly attached to the carbonyl carbon, the reaction fails completely.[7] This is likely because the extreme electron deficiency over-stabilizes the ketene dithioacetal, making it less susceptible to nucleophilic attack by the ketone enolate under the reaction conditions. The substrate becomes too "stable" to react.
Comparison Point 2: The Role of Steric Hindrance
Steric effects, arising from the spatial arrangement of atoms, can significantly impede reaction rates and lower yields by physically blocking access to the reactive center.[8]
In the same [3+3] cyclization system, the effect of ortho-substituents on the aryl ring provides a clear demonstration of steric hindrance.[7]
| Substituent on Aryl Ring | Position | Isolated Yield (%) |
| -Cl | para | 73 |
| -Cl | ortho | 68 |
| -Br | para | 72 |
| -Br | ortho | 67 |
Data from a study comparing ortho- vs. para-substituted α-aroyl ketene dithioacetals.[7]
Causality and Insights: The data shows a consistent drop in yield when a halogen substituent is moved from the para to the ortho position.[7] An ortho group is positioned directly adjacent to the carbonyl group, creating a "steric shield" that hinders the approach of the nucleophile (the ketone enolate) to the electrophilic β-carbon of the ketene dithioacetal. This steric clash raises the activation energy of the reaction, resulting in a lower overall yield.
Comparison Point 3: Structural Constraints (Cyclic vs. Acyclic)
Whether the dithioacetal moiety is part of a cyclic system or is acyclic has a pronounced effect on reactivity, primarily due to conformational rigidity.
| Ketene Dithioacetal Type | Reaction | Isolated Yield Range (%) |
| Acyclic α-Aroyl | [3+3] Cyclization with Ketones | 63 - 76 |
| Cyclic (e.g., from 2-tetralone) | [3+3] Cyclization with Ketones | 81 - 93 |
Comparative yields reported for base-mediated [3+3] cyclizations.[7][9]
Causality and Insights: Cyclic ketene dithioacetals consistently provide better product yields than their acyclic counterparts in similar reactions.[7][9] This is attributed to their restricted spatial geometry .[7] An acyclic system has multiple rotatable single bonds, allowing it to adopt many conformations, some of which may be unproductive for the desired reaction. A cyclic system is conformationally locked in a more planar and rigid arrangement. This pre-organization of the reactive centers favors the reaction pathway, reduces the entropic penalty for achieving the transition state, and ultimately leads to higher efficiency and better yields.[7][9]
Comparison Point 4: Selectivity in Reaction Pathways
Ketene dithioacetals exhibit distinct preferences for certain types of reactions, a selectivity that is crucial for synthetic planning. A key comparison is their behavior in cycloadditions. While the Diels-Alder ([4+2] cycloaddition) is a cornerstone of organic synthesis, ketenes and their derivatives are generally poor dienophiles in this reaction. Instead, they show a strong preference for [2+2] cycloadditions.[10][11]
Caption: Reaction pathway selectivity of ketene dithioacetals in cycloadditions.
Causality and Insights: The preference for [2+2] cycloadditions is rooted in the molecular orbital theory of pericyclic reactions. A thermal [4+2] cycloaddition proceeds via a suprafacial-suprafacial interaction of the HOMO of the diene and the LUMO of the dienophile. However, the orbital symmetry of a ketene's π-system is such that this interaction is unfavorable. Instead, ketenes readily engage in a suprafacial-antarafacial [2+2] cycloaddition with alkenes, a thermally allowed process that leads to four-membered rings.[10][11] This inherent reactivity profile means that ketene dithioacetals are not suitable partners for standard Diels-Alder reactions but are excellent for constructing cyclobutane derivatives.
Experimental Protocols
To provide a practical context for the principles discussed, the following are representative protocols for the synthesis and reaction of ketene dithioacetals.
Protocol 1: Synthesis of an α-Aroyl Ketene Dithioacetal
This protocol describes the preparation of 3,3-bis(methylthio)-1-phenylprop-2-en-1-one, a common acyclic substrate.
Methodology:
-
Deprotonation: To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 2.0 eq) in dry dimethylformamide (DMF) under a nitrogen atmosphere, add acetophenone (1.0 eq) dropwise at 0 °C.
-
Dithiocarboxylation: After stirring for 30 minutes, add carbon disulfide (CS₂, 1.5 eq) dropwise, maintaining the temperature at 0 °C. The reaction mixture will typically turn a deep red or brown. Allow the mixture to stir for 2 hours at room temperature.
-
Alkylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 2.5 eq) dropwise. A color change to yellow or orange is typically observed. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-aroyl ketene dithioacetal.
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting acetophenone and the appearance of a new, less polar product spot. The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Base-Mediated [3+3] Cyclization
This protocol details the reaction of an α-aroyl ketene dithioacetal with a ketone to form a substituted phenol, illustrating the impact of the factors discussed above.[7]
Caption: Experimental workflow for the [3+3] cyclization reaction.
Methodology:
-
Reaction Setup: In a nitrogen-flushed vial, combine the α-aroyl ketene dithioacetal (0.3 mmol, 1.0 eq), acetone (0.5 mmol, 1.7 eq), and sodium hydride (NaH, 0.75 mmol, 2.5 eq).[7]
-
Reaction Execution: Add 1.5 mL of dry DMF. Stir the mixture at 50 °C.[7]
-
Monitoring: Follow the reaction's progress by TLC at regular intervals until the starting ketene dithioacetal is consumed.
-
Quenching and Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize with 10% aqueous HCl. Extract the mixture with ethyl acetate (3 x 25 mL).
-
Isolation: Collect the combined organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel using a 10% ethyl acetate in hexane mobile phase to yield the functionalized phenol.[7]
Trustworthiness: This protocol is self-validating. The progress can be clearly tracked by TLC. The final product's identity and purity must be confirmed by spectroscopic methods (NMR, MS), ensuring the described transformation has occurred as expected. The yield obtained will directly reflect the influence of the specific ketene dithioacetal's electronic and steric properties, as detailed in the comparison tables.
Conclusion
The reactivity of ketene dithioacetals is a nuanced subject governed by a predictable set of principles. By understanding the foundational push-pull electronic system and the concept of umpolung, chemists can appreciate the diverse transformations they enable. The comparative data presented here demonstrates that reactivity is not an intrinsic constant but a tunable property. It is highly sensitive to the electronic nature of substituents, steric congestion around the reactive site, and the conformational constraints imposed by cyclic versus acyclic structures. This guide serves as a tool for the rational design of experiments, enabling researchers to select or modify a ketene dithioacetal substrate to achieve optimal outcomes in their synthetic endeavors.
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Ballini, R.; Petrini, M. (2004). Nitroalkanes in an Umpolung Strategy for C-C Bond Formation. Tetrahedron, 60(5), 1017-1047. [Link]
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Reddy, B. S. R., & Reddy, Y. T. (2021). Synthesis of novel ketene dithioacetals via one pot reaction. Current Chemistry Letters, 10(4), 405-412. [Link]
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Yu, H., et al. (2011). Iododecarboxylation Reactions of α‐Oxo Ketene Dithioacetals: The New Route to α‐Iodo Ketene Dithioacetals. Synthetic Communications, 41(14), 2156-2164. [Link]
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Wang, W., et al. (2005). Synthesis of Prolinal Dithioacetals as Catalysts for the Highly Stereoselective Michael Addition of Ketones and Aldehydes to β-Nitrostyrenes. Angewandte Chemie International Edition, 44(9), 1369-1371. [Link]
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Tominaga, Y. (2005). Versatile α-Oxoketene Dithioacetals and Analogues in Heterocycle Synthesis. Journal of Heterocyclic Chemistry, 42(4), 543-566. [Link]
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Podgórski, M., et al. (2015). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Macromolecules, 48(11), 3502-3512. [Link]
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Illuminating Reaction Pathways: A Comparative Guide to the Spectroscopic Identification of Intermediates in 1,1-Bis(methylthio)ethylene Reactions
For researchers, synthetic chemists, and professionals in drug development, a profound understanding of reaction mechanisms is paramount for innovation and optimization. 1,1-Bis(methylthio)ethylene, a prominent member of the ketene dithioacetal family, is a versatile building block in organic synthesis due to its electron-rich double bond. Its reactivity, however, often proceeds through fleeting intermediates that dictate the final product distribution. The direct observation and characterization of these transient species are crucial for mechanistic elucidation and the rational design of new synthetic methodologies.
This guide provides a comparative analysis of key spectroscopic techniques for the identification and characterization of intermediates in reactions involving this compound. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by experimental insights and data from the scientific literature.
The Reactive Landscape of this compound: A Tale of Intermediates
The high nucleophilicity of the β-carbon in this compound drives its reactions with a variety of electrophiles. Common reaction pathways include cycloadditions, Michael additions, and substitutions, often postulating the formation of zwitterionic, carbocationic, or other short-lived intermediates. The direct spectroscopic detection of these species is challenging due to their low concentrations and short lifetimes. However, by employing a combination of techniques and carefully designed experimental conditions, we can gain invaluable insights into their structure and role in the reaction mechanism.
A Spectroscopic Toolkit for Unraveling Reaction Intermediates
The choice of spectroscopic method is dictated by the nature of the intermediate and the reaction kinetics. A multi-technique approach often provides the most comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is a powerful tool for obtaining detailed structural information about molecules in solution. For the study of reaction intermediates, in situ and low-temperature NMR experiments are particularly valuable.
Key Applications and Insights:
-
Detection of Zwitterionic Intermediates in Cycloadditions: In the reaction of electron-rich alkenes like this compound with strong electron acceptors such as tetracyanoethylene (TCNE), the formation of a zwitterionic intermediate is often proposed. Low-temperature NMR can sometimes allow for the direct observation of these species. While direct NMR data for the this compound-TCNE adduct is scarce, studies on analogous systems provide valuable benchmarks. For instance, solid-state 13C NMR has been used to probe the zwitterionic character in similar charge-transfer complexes.[1] The key is to look for significant downfield shifts of the carbon atoms bearing the positive charge and upfield shifts for those with the negative charge.
-
Monitoring Reaction Progress and Identifying Key Species: By acquiring NMR spectra at various time points during a reaction, it is possible to monitor the disappearance of reactants, the appearance of products, and potentially, the transient rise and fall of intermediate species.
Experimental Protocol: Low-Temperature NMR for Intermediate Trapping
-
Preparation: In a flame-dried NMR tube, dissolve this compound in a low-freezing point deuterated solvent (e.g., CDCl3 or toluene-d8) that has been pre-cooled.
-
Cooling: Cool the NMR probe to the desired low temperature (e.g., -78 °C).
-
Initiation: Add a pre-cooled solution of the electrophile (e.g., TCNE or dimethyl acetylenedicarboxylate) to the NMR tube.
-
Acquisition: Immediately acquire a series of 1H and 13C NMR spectra.
-
Analysis: Look for new sets of signals that appear and then disappear as the reaction proceeds to the final product. The chemical shifts and coupling constants of these transient signals provide structural clues about the intermediate.
Data Interpretation:
For a putative zwitterionic intermediate in a [2+2] cycloaddition, one would expect to see:
-
In the 1H NMR spectrum, distinct signals for the protons of the intermediate that are different from both the starting materials and the final cycloadduct.
-
In the 13C NMR spectrum, a significant downfield shift for the carbon atom that becomes cationic and an upfield shift for the carbon that becomes anionic, compared to their positions in the starting materials. For example, in zwitterionic salts, the carbon atom adjacent to a cationic nitrogen can show characteristic shifts.[2]
Mass Spectrometry (MS): Detecting and Identifying Transient Species
Mass spectrometry is an exquisitely sensitive technique that can detect species at very low concentrations, making it ideal for identifying reaction intermediates.[3] Electrospray Ionization (ESI) is a soft ionization technique that can transfer ions from solution to the gas phase with minimal fragmentation, allowing for the direct observation of charged intermediates.
Key Applications and Insights:
-
Direct Detection of Charged Intermediates: ESI-MS can directly detect cationic, anionic, or zwitterionic intermediates present in the reaction mixture. By monitoring the mass-to-charge ratio (m/z) of ions as a function of time, the presence and evolution of intermediates can be tracked.
-
Tandem MS (MS/MS) for Structural Elucidation: By selecting an ion corresponding to a suspected intermediate and subjecting it to collision-induced dissociation (CID), one can obtain fragmentation patterns that provide valuable structural information, helping to confirm the identity of the transient species.
Experimental Protocol: In Situ ESI-MS Monitoring
-
Reaction Setup: The reaction is carried out in a solvent suitable for ESI-MS (e.g., acetonitrile, methanol).
-
Infusion: The reaction mixture is continuously infused into the ESI source of the mass spectrometer using a syringe pump.
-
Data Acquisition: Mass spectra are recorded over the course of the reaction.
-
MS/MS Analysis: When a potential intermediate ion is detected, an MS/MS experiment is performed to obtain its fragmentation pattern.
Data Interpretation:
| Intermediate Type | Expected ESI-MS Observation | MS/MS Fragmentation Pattern |
| Cationic Intermediate | A peak at [M+H]+ or [M+Na]+ corresponding to the intermediate. | Fragmentation will likely involve the loss of neutral molecules, providing clues to the intermediate's structure. |
| Zwitterionic Intermediate | May be observed as a protonated or sodiated adduct, [M+H]+ or [M+Na]+. | Fragmentation could involve charge separation or rearrangement. |
Infrared (IR) Spectroscopy: Probing Functional Group Transformations
In situ IR spectroscopy can monitor changes in functional groups during a reaction in real-time. This is particularly useful for detecting intermediates that have characteristic vibrational frequencies.[4]
Key Applications and Insights:
-
Detection of Carbonyl or Cyano Group Changes: In reactions with electrophiles like dimethyl acetylenedicarboxylate or tetracyanoethylene, changes in the stretching frequencies of the C=O or C≡N bonds can indicate the formation of an intermediate where the electronic environment of these groups is altered.
-
Monitoring the Formation and Consumption of Species: By tracking the intensity of characteristic IR bands, the kinetics of the appearance and disappearance of intermediates can be studied.
Experimental Protocol: In Situ Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Setup: An ATR-IR probe is immersed in the reaction vessel.
-
Background: A background spectrum of the solvent and starting materials is collected.
-
Reaction Initiation: The reaction is initiated.
-
Data Collection: IR spectra are collected at regular intervals throughout the reaction.
-
Analysis: Difference spectra are generated to highlight the changes in absorbance due to the formation of intermediates and products.
Data Interpretation:
| Reaction Type | Expected IR Spectral Changes for Intermediate |
| Reaction with TCNE | A shift in the C≡N stretching frequency (typically around 2250 cm-1) upon formation of a zwitterionic intermediate due to changes in electron density. |
| Reaction with DMAD | A shift in the C=O stretching frequency (typically around 1730 cm-1) of the ester groups in the intermediate. |
Comparative Analysis of Spectroscopic Techniques
| Spectroscopic Technique | Advantages | Disadvantages | Best Suited For |
| NMR Spectroscopy | Provides detailed structural information. Can quantify species. | Lower sensitivity compared to MS. May require low temperatures to trap intermediates. | Stable or relatively long-lived intermediates. Elucidating detailed molecular structure. |
| Mass Spectrometry | Extremely high sensitivity. Can detect very low concentrations of intermediates. Provides molecular weight information. | Provides limited structural information without MS/MS. Ionization efficiency can vary. | Detecting highly reactive, low-concentration charged intermediates. |
| IR Spectroscopy | Can be used for in situ monitoring in real-time. Provides information about functional group changes. | Can be difficult to interpret in complex reaction mixtures. May not be sensitive enough for very low concentration intermediates. | Monitoring reactions involving changes in characteristic functional groups. |
Conclusion
The spectroscopic identification of intermediates in reactions of this compound is a challenging yet rewarding endeavor that provides deep mechanistic insights. A judicious combination of NMR spectroscopy for structural elucidation, mass spectrometry for sensitive detection, and IR spectroscopy for real-time monitoring offers a powerful and comprehensive approach. By carefully selecting the appropriate techniques and experimental conditions, researchers can shine a light on the transient species that govern these important chemical transformations, paving the way for the development of more efficient and selective synthetic methods.
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Huisgen, R., & Ortega, J. P. (1979). ChemInform Abstract: EVIDENCE FOR A ZWITTERIONIC INTERMEDIATE IN THE 2+2 CYCLOADDITION OF TETRACYANOETHYLENE TO A TRANS-FIXED 1,3-DIENE. Chemischer Informationsdienst, 10(5). [Link]
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Izzotti, A. R., & Gleason, J. L. (2022). Do Antarafacial Cycloadditions Occur? Cycloaddition of Heptafulvalene with Tetracyanoethylene. Chemistry – A European Journal, 28(48), e202201418. [Link]
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Kumar, A., Ila, H., Junjappa, H., & Mhatre, S. (1976). Reaction of keten dithio-acetals with aziridine. Iodide ion-catalysed rearrangement of thio-aziridino-methylene compounds to novel Δ1-2-methylthio-3,3-disubstituted pyrrolines. Journal of the Chemical Society, Chemical Communications, (15), 592-593. [Link]
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of 1,1-Bis(methylthio)ethylene in Synthesis
For the discerning researcher in synthetic chemistry and drug development, the choice of a C2 synthon is a critical decision point, balancing reactivity, yield, and cost. Among the array of available reagents, 1,1-bis(methylthio)ethylene, a prominent ketene dithioacetal, offers a unique profile of reactivity. This guide provides an in-depth cost-benefit analysis of this versatile building block, objectively comparing its performance against key alternatives and providing the experimental context necessary for informed decision-making.
The Strategic Role of this compound
This compound (KBMT) serves as a potent synthetic equivalent of a C2 acyl anion or a ketene synthon. Its utility stems from the concept of "umpolung," or polarity inversion, where the normally electrophilic carbonyl carbon is rendered nucleophilic.[1][2][3] The two sulfur atoms stabilize the adjacent carbanion formed upon deprotonation, making it a soft nucleophile ideal for conjugate addition reactions. Following the key bond-forming step, the dithioacetal moiety can be hydrolyzed back to a carbonyl group, revealing the desired product.
The primary value of KBMT lies in its ability to participate in Michael additions to α,β-unsaturated systems, a cornerstone transformation in carbon-carbon bond formation.[4][5] This reaction is fundamental in the construction of 1,5-dicarbonyl compounds and other key intermediates for complex molecule synthesis.
Caption: Comparative workflow for synthesizing a 1,5-dicarbonyl compound.
Protocol 1: Using this compound (KBMT)
-
Rationale: This classic Corey-Seebach type approach leverages the reliable nucleophilicity of the lithiated dithioacetal. The choice of n-BuLi ensures complete and rapid deprotonation, even at low temperatures, minimizing side reactions. The final hydrolysis step, while effective, is the primary drawback due to the use of toxic mercury salts.
-
Methodology:
-
To a flame-dried, argon-purged flask, add dry THF (50 mL) and this compound (1.2 g, 10 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 6.3 mL, 10 mmol) dropwise. Stir for 30 minutes at -78 °C. The formation of the yellow lithiated species should be observed.
-
Add a solution of cyclohexenone (0.96 g, 10 mmol) in dry THF (10 mL) dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature over 1 hour.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (20 mL).
-
Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude dithioacetal adduct via column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Deprotection: Dissolve the purified adduct (10 mmol) in a mixture of acetonitrile (40 mL) and water (10 mL). Add calcium carbonate (2.5 g) followed by mercury(II) chloride (5.4 g, 20 mmol).
-
Stir the resulting slurry vigorously at room temperature for 4-6 hours, monitoring by TLC.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Separate the layers of the filtrate and extract the aqueous layer with more dichloromethane. Combine organic layers, dry, and concentrate to yield the final 1,5-dicarbonyl product.
-
Protocol 2: Using a Nitroalkane Alternative
-
Rationale: This route offers a more operationally simple and "greener" alternative for the C-C bond formation step, avoiding cryogenic temperatures and pyrophoric reagents. [6]A mild organic base like DBU is often sufficient. [7]The cost-benefit trade-off shifts to the second step: the Nef reaction, which converts the nitro group to a carbonyl, can require harsh conditions and produce hazardous byproducts. [8]* Methodology:
-
To a round-bottom flask, add cyclohexenone (0.96 g, 10 mmol) and nitromethane (11.0 g, 180 mmol, used as solvent and reagent).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.15 g, 1 mmol, 10 mol%) to the solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the mixture with ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude γ-nitro ketone.
-
Purify the intermediate via column chromatography.
-
Nef Reaction: Prepare a solution of sodium nitrite (1.4 g, 20 mmol) in water (10 mL). Add the purified γ-nitro ketone (10 mmol).
-
Cool the mixture in an ice bath and slowly add 4 M sulfuric acid dropwise, keeping the temperature below 10 °C.
-
Stir for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with diethyl ether (3 x 30 mL), wash with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate to yield the final 1,5-dicarbonyl product.
-
Economic and Process Viability in Drug Development
In an industrial setting, particularly in drug development, the overall cost and scalability of a synthesis are paramount.
-
Raw Material Cost: While nitromethane is inexpensive, KBMT and especially acylsilane precursors carry a higher upfront cost. This may be acceptable for small-scale discovery chemistry but becomes a significant factor at the pilot plant and manufacturing scales.
-
Process Safety and Handling: The malodorous nature of KBMT requires specialized ventilation and scrubber systems, adding infrastructure costs. [9]The use of pyrophoric n-BuLi at cryogenic temperatures is challenging and costly to implement on a large scale. Nitroalkanes, while easier to handle in the addition step, pose explosion risks that require careful engineering controls. [9]* Waste Management: The most significant hidden cost of the KBMT route is waste disposal. Mercury waste is environmentally hazardous and extremely expensive to remediate. This factor alone often disqualifies dithioacetal-based routes from being considered for large-scale manufacturing.
-
Cycle Time: The KBMT protocol involves two distinct chemical transformations with intermediate purification, extending the overall process time. The nitroalkane route, while also two steps, may offer a shorter cycle time if the Michael addition proceeds quickly and cleanly.
Caption: A simplified decision framework for selecting an acyl anion synthon.
Conclusion and Senior Scientist's Recommendation
This compound is a highly effective and reliable reagent for specific applications, particularly in small-scale, complex molecule synthesis where its predictable reactivity is a key advantage. Its primary benefit is the robust formation of the stabilized anion and its clean reaction in conjugate additions.
However, its cost-benefit profile diminishes significantly as scale increases. The combined disadvantages of a moderate reagent cost, the requirement for cryogenic and pyrophoric handling, the potent stench, and—most critically—the generation of toxic heavy metal waste, make it an unattractive candidate for process chemistry and drug manufacturing.
For many applications, particularly those where functional group tolerance allows, nitroalkane-based Michael additions represent a more cost-effective and environmentally benign alternative. While the subsequent Nef reaction has its own challenges, these can often be mitigated through modern methodologies. Researchers and drug development professionals should consider KBMT a valuable tool in their discovery-phase toolbox but should proactively explore alternatives like nitroalkanes or Weinreb amides when planning for scale-up and long-term project viability.
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A Comparative Guide to Bio-Based Phenol Synthesis: Pathways, Performance, and Protocols
Phenol is an indispensable platform chemical, forming the backbone of materials from polycarbonate plastics to essential pharmaceuticals. For over a century, its production has been dominated by the petroleum-based cumene process, an efficient but environmentally taxing method reliant on fossil fuels.[1][2] As industries pivot towards sustainability, the focus has shifted to renewable, bio-based alternatives. This guide provides an in-depth comparison of emerging microbial synthesis routes for phenol, offering objective performance data and actionable experimental insights for researchers and developers in the field.
The Imperative for Alternatives: Limitations of the Cumene Process
The conventional cumene process, while highly optimized, presents significant drawbacks. It involves hazardous intermediates like cumene hydroperoxide, relies on the fluctuating price of benzene and propylene derived from crude oil, and contributes to greenhouse gas emissions. These factors create a compelling case for developing robust, bio-based phenol production platforms that utilize renewable feedstocks like glucose.[1]
Section 1: The Tyrosine Phenol-Lyase (TPL) Pathway: A Direct Enzymatic Route
The most established and straightforward biological route to phenol leverages the enzyme Tyrosine Phenol-Lyase (TPL).[3][4] This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the direct conversion of L-tyrosine, an amino acid readily available in the cell's shikimate pathway, into phenol, pyruvate, and ammonia.[5][6]
Mechanism & Causality
TPL, also known as β-tyrosinase, performs an α,β-elimination reaction.[5] The process begins with the formation of a Schiff base between the L-tyrosine substrate and the PLP cofactor.[7] Key catalytic residues in the enzyme's active site facilitate the abstraction of a proton, leading to the formation of a quinonoid intermediate.[8] Subsequent electronic rearrangement results in the elimination of the phenol moiety, regenerating the enzyme for the next catalytic cycle.[6][8] The elegance of this pathway lies in its single-step conversion of a central metabolite into the target product.
Expert Insight: The choice of host organism is critical. While many bacteria in the Enterobacteriaceae family naturally possess TPL, Escherichia coli is the preferred chassis for industrial applications due to its well-understood genetics, rapid growth, and extensive metabolic engineering toolkit.[5][9] However, a primary challenge is the inherent toxicity of phenol to the microbial host, which can damage cell membranes and inhibit essential enzymes, limiting the achievable titer.[9][10]
Metabolic Engineering Strategies
To create an efficient microbial factory, the host organism must be engineered to channel maximum carbon flux towards phenol. Key strategies include:
-
Enhancing the Shikimate Pathway: Overexpressing key enzymes like a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroGfbr) and chorismate mutase/prephenate dehydrogenase (tyrAfbr) to boost the supply of the L-tyrosine precursor.
-
Blocking Competing Pathways: Deleting genes that divert intermediates away from tyrosine, such as pheA, which channels prephenate towards phenylalanine synthesis.[11]
-
Optimizing TPL Expression: Utilizing strong, inducible promoters to control the expression of a potent heterologous TPL, often from species like Citrobacter freundii or Pantoea agglomerans.[5]
-
Mitigating Phenol Toxicity: A crucial aspect of process development is implementing strategies to remove phenol from the culture broth in situ. This is often achieved through biphasic fermentation, where an organic solvent like glycerol tributyrate is used to extract phenol as it's produced, preventing it from reaching toxic concentrations.[9][12]
Visualizing the TPL Pathway
The following diagram illustrates the engineered metabolic pathway from glucose to phenol via the TPL route in E. coli.
Caption: Engineered TPL pathway for phenol biosynthesis from glucose.
Section 2: Alternative Pathways from Chorismate
To circumvent the limitations of the TPL route, such as feedback inhibition and tyrosine regulation, researchers have developed novel, non-natural pathways that branch directly from the shikimate pathway intermediate, chorismate.[13]
The 4-Hydroxybenzoate (4HB) Pathway
This two-step pathway first converts chorismate to 4-hydroxybenzoate (4HB) using chorismate pyruvate-lyase (ubiC). Subsequently, 4HB is decarboxylated to phenol by a 4-hydroxybenzoate decarboxylase.
Expert Insight: This pathway decouples phenol production from amino acid regulation, which can be a significant advantage.[14] However, the efficiency of the decarboxylase enzyme is often a bottleneck, requiring protein engineering or extensive enzyme screening to achieve high conversion rates.
The Salicylate Pathway
A three-step route has also been constructed involving the conversion of chorismate to isochorismate, then to salicylate, and finally, the decarboxylation of salicylate to phenol.[1][13] While more complex, this pathway opens up additional avenues for optimization by tuning the expression of three separate heterologous enzymes.
The 'Metabolic Funnel' Strategy
A sophisticated approach involves creating a "metabolic funnel" by co-expressing multiple distinct phenol biosynthesis pathways within the same host.[3] For example, combining the TPL pathway with the 4HB pathway can maximize the assimilation of precursors and overall flux towards phenol. This strategy has been shown to enhance phenol production by 16-69% relative to the individual pathways.[3]
Section 3: Performance Comparison
Objective evaluation requires a direct comparison of key performance metrics achieved in laboratory settings. The following table summarizes representative data from published studies on bio-based phenol production.
| Pathway | Host Organism | Key Genetic Modifications | Titer (g/L) | Yield (mg/g glucose) | Productivity (g/L/h) | Reference |
| TPL | E. coli BL21 | sRNA knockdown of regulators, Overexpression of tyrosine pathway genes & TPL | 3.79 | Not Reported | 0.18 | [9][12] |
| TPL | P. putida S12 | TPL expression, in situ extraction | 0.866 | 35 | Not Reported | [3] |
| Metabolic Funnel | E. coli NST74 | Co-expression of TPL, 4HB, and Salicylate pathways, in situ extraction | 0.812 | 40.6 | Not Reported | [3] |
| Salicylate | E. coli | Salicylate biosynthesis & decarboxylase expression | 0.472 | Not Reported | Not Reported | [1] |
Note: Performance metrics are highly dependent on fermentation conditions (e.g., batch vs. fed-batch, in situ product removal). This table is for comparative purposes.
Section 4: Experimental Protocol: Phenol Production in E. coli
This protocol provides a generalized workflow for producing phenol using an engineered E. coli strain expressing a TPL-based pathway.
Workflow Overview
Caption: General experimental workflow for microbial phenol production.
Step-by-Step Methodology
1. Strain and Media Preparation:
- Use an engineered E. coli strain (e.g., BL21(DE3)) transformed with a plasmid carrying the TPL gene under an inducible promoter (e.g., T7).
- Prepare Luria-Bertani (LB) broth for the seed culture and a defined minimal medium (e.g., M9 salts) supplemented with 20 g/L glucose, trace elements, and appropriate antibiotics for the main production culture.[3]
2. Inoculum and Main Culture:
- Inoculate 5 mL of LB medium with a single colony of the engineered strain and grow overnight at 37°C with shaking (250 rpm).
- The next day, inoculate 50 mL of the main production medium in a 250 mL shake flask with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1.
- Incubate at 37°C with shaking.
3. Induction and Fermentation:
- Monitor cell growth by measuring OD600. When the culture reaches mid-log phase (OD600 ≈ 0.6-0.8), add the inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG, to a final concentration of 0.1-1 mM).
- Reduce the incubation temperature to 30°C to improve protein folding and reduce metabolic stress.
- Continue fermentation for 24-72 hours. For processes involving in situ extraction, add a sterile organic solvent (e.g., 20% v/v glycerol tributyrate) at the time of induction.[9]
4. Sample Analysis (Quantification):
- Withdraw a 1 mL sample from the culture.
- Centrifuge at 13,000 x g for 5 minutes to pellet the cells.
- Take the aqueous supernatant and mix vigorously with an equal volume of ethyl acetate containing an internal standard (e.g., 2,6-dimethylphenol).
- Centrifuge again to separate the phases.
- Analyze the organic phase using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector (270 nm).
- Quantify phenol concentration by comparing the peak area to a standard curve.
Section 5: Challenges and Future Outlook
Despite significant progress, bio-based phenol production is not yet competitive with the cumene process.[9] Key challenges remain:
-
Product Toxicity: Phenol's toxicity remains the primary hurdle, limiting titers and necessitating complex process solutions like in situ extraction, which adds cost and complexity.[10][15]
-
Pathway Efficiency: While titers are improving, the overall yield and productivity need to be substantially increased through further metabolic engineering and enzyme optimization.
-
Feedstock Cost: The economic viability is heavily dependent on the cost of the renewable feedstock (e.g., glucose). Utilizing second-generation feedstocks from lignocellulosic biomass could offer a more sustainable and cost-effective solution.[16][17]
Future research will likely focus on discovering and engineering more robust enzymes, developing highly phenol-tolerant host strains through adaptive laboratory evolution and genome editing, and optimizing fermentation processes for scalability and economic feasibility. The integration of biosensors to dynamically control metabolic pathways also holds promise for maximizing production efficiency.[14][18]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,1-Bis(methylthio)ethylene
This document provides essential, step-by-step guidance for the safe handling and disposal of 1,1-Bis(methylthio)ethylene (CAS No. 51102-74-0). Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven best practices to ensure operational safety and environmental compliance. Our commitment is to provide value beyond the product, building trust through scientifically-grounded safety protocols.
Hazard Assessment and Chemical Profile
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is an organosulfur compound whose physical and hazardous properties dictate the necessary precautions for its handling and disposal.[1] It is classified as a combustible liquid and, like many low-molecular-weight thioethers, is associated with a strong, unpleasant odor, which necessitates careful containment.[1][2]
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51102-74-0 | [2][3] |
| Molecular Formula | C₄H₈S₂ | [3][4] |
| Molecular Weight | 120.24 g/mol | [3][4] |
| Appearance | Clear, light yellow to brown liquid | [4][5] |
| Boiling Point | 110°C @ 85 mm Hg | [4][5] |
| Density | 1.07 g/cm³ | [4][5] |
| Hazard Statements | H227: Combustible liquid | [2] |
| Storage | Store in a refrigerator (0-10°C), in a well-ventilated place. | [4][5] |
The primary hazards are its combustibility and the potential for malodor release, which can cause alarm and concern even at very low, non-toxic concentrations.[2][6] Upon combustion, it can decompose to produce toxic sulfur oxides and carbon oxides, highlighting the need for controlled disposal methods.[7]
Pre-Disposal: Decontamination of Laboratory Equipment
The high-impact odor of organosulfur compounds requires a proactive decontamination strategy. All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before standard cleaning procedures. The most effective and widely accepted method is oxidative treatment with a sodium hypochlorite (bleach) solution, which oxidizes the thioether to less odorous sulfoxides and sulfones.[6]
Experimental Protocol: Preparation and Use of a Bleach Decontamination Bath
-
Preparation: In a designated chemical fume hood, prepare a decontamination bath in a suitably sized plastic container (e.g., a bucket). Combine a 1:1 mixture of commercial bleach (sodium hypochlorite) and water.[8] Ensure the liquid level is at least four inches below the container's rim to prevent overflow when glassware is added.
-
Labeling and Storage: Cover the bath (e.g., with aluminum foil), label it clearly as "Thiol/Thioether Bleach Bath," and store it within a secondary container inside a chemical fume hood.[8]
-
Decontamination: Immediately after use, fully submerge all contaminated glassware (e.g., reaction flasks, syringes, separatory funnels) in the bleach bath.[8]
-
Soaking: Allow the equipment to soak for a minimum of 14-24 hours to ensure complete oxidation of residual thioether.[6][8]
-
Post-Treatment: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with normal cleaning methods.[8]
-
Bath Maintenance: A bleach bath can be reused. It should be replaced when a white solid (oxidized sulfur compounds) accumulates, a strong odor persists, or it becomes excessively grimy.[8] Spent bleach solutions must be collected and disposed of as hazardous waste.[6]
For equipment that cannot be submerged, such as tubing or septa, either rinse them with the bleach solution in the fume hood or seal them in a labeled plastic bag for reuse in subsequent experiments involving thioethers.[8]
Waste Collection and Segregation: A Step-by-Step Guide
Proper segregation and containment of chemical waste are critical for preventing hazardous reactions and ensuring compliant disposal.
Protocol for Waste Collection
-
Select Appropriate Container: Use a dedicated, properly labeled hazardous waste container for liquid organosulfur waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a tightly sealing cap.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. Note the associated hazards (Combustible Liquid).
-
Collection: Conduct all transfers of waste into the container within a certified chemical fume hood to control vapor and odor release. Use a funnel to prevent spillage on the exterior of the container.[9] Never leave a funnel in the container opening between additions.[10]
-
Contaminated Disposables: All solid waste contaminated with this compound (e.g., gloves, absorbent pads, paper towels) should be double-bagged in sealed plastic bags, labeled as hazardous waste, and placed in a designated solid hazardous waste container.[6] This prevents the malodorous compounds from permeating the laboratory.
-
Storage: Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from heat, sparks, and open flames, in compliance with institutional and local regulations.[7][11]
Final Disposal Pathway
The recommended and most environmentally sound disposal method for this compound is incineration .
Causality: This combustible liquid can be safely destroyed in a high-temperature chemical incinerator. This process ensures the complete breakdown of the organic molecule. Crucially, industrial incinerators are equipped with afterburners and scrubber systems that capture and neutralize the resulting sulfur oxide (SOx) gases, preventing their release into the atmosphere where they could contribute to acid rain.[7]
Procedure:
-
Ensure the waste container is sealed, clean on the exterior, and accurately labeled.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]
-
DO NOT pour this compound down the drain. It is not water-soluble and can cause significant environmental harm and damage to plumbing infrastructure.[7][12]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged contact; check glove compatibility charts), and safety goggles or a face shield.[7]
-
Containment: Prevent the spill from spreading or entering drains.[7]
-
Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for hazardous waste.[12]
-
Decontamination: Clean the spill area with a cloth or sponge soaked in the 1:1 bleach solution described in Section 2. Allow the area to remain wet for at least 30 minutes before a final wipe-down with water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
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Chemsrc. This compound | CAS#:51102-74-0. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1-Bis(methylthio)ethylene
For fellow researchers, scientists, and drug development professionals, the safe handling of specialized reagents is the bedrock of innovative and reproducible science. This guide provides essential, immediate safety and logistical information for the use of 1,1-Bis(methylthio)ethylene (CAS RN: 51102-74-0), also known as Ketene Dimethyl Thioacetal. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.
Hazard Profile of this compound: Understanding the Risks
This compound is a combustible liquid. While specific toxicological properties have not been exhaustively investigated, the available Safety Data Sheets (SDS) indicate that it can cause skin and eye irritation. Due to its organosulfur nature, it should be treated with caution, as related compounds can be harmful if inhaled, swallowed, or absorbed through the skin. The presence of the volatile and odorous methylthio groups necessitates stringent control measures to prevent inhalation exposure and the creation of a nuisance odor.[1][2]
Key Hazard Statements:
-
H227: Combustible liquid.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
It is crucial to note that as of the writing of this guide, no specific Occupational Exposure Limit (OEL) has been established for this compound by major regulatory bodies like OSHA or ACGIH.[3] In the absence of a defined OEL, a conservative approach to exposure control is mandatory, adhering to the principles of "As Low As Reasonably Practicable" (ALARP).
| Property | Value | Source |
| CAS Number | 51102-74-0 | TCI |
| Molecular Formula | C4H8S2 | TCI |
| Appearance | Light yellow to Brown clear liquid | TCI |
| Boiling Point | 110°C | Fisher Scientific |
| Flash Point | 70.4°C | ECHEMI |
| Storage | Refrigerator (2-8°C) | Fisher Scientific, Sigma-Aldrich |
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to this compound is through robust engineering controls. All handling of this chemical, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[2] A chemical fume hood is essential to contain and exhaust vapors, which are the primary route of potential exposure.
Rationale for Fume Hood Use:
-
Inhalation Hazard Mitigation: The fume hood draws vapors away from the user's breathing zone, preventing inhalation of the potentially irritating and harmful substance.
-
Odor Control: Organosulfur compounds are notoriously malodorous.[1][2] A fume hood effectively captures and exhausts these odors, preventing disruption to the laboratory environment.
-
Containment of Spills: In the event of an accidental spill, the enclosed workspace of the fume hood helps to contain the liquid and prevent it from spreading.
Ensure that the fume hood has a current inspection sticker and that the sash is kept at the lowest practical height during manipulations to maximize its efficiency.
Personal Protective Equipment (PPE): A Comprehensive Barrier
While engineering controls are paramount, a comprehensive PPE strategy is mandatory to protect against residual risks, such as splashes or unforeseen exposures.
-
Minimum Requirement: Chemical safety goggles with side shields are mandatory at all times when handling this compound.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger quantities or reactions under pressure), a face shield must be worn in addition to safety goggles.
-
Gloves: The selection of appropriate chemical-resistant gloves is critical. While no specific permeation data for this compound is readily available, general guidance for organosulfur compounds and flammable liquids suggests the use of:
-
Nitrile Gloves: These offer good resistance to a range of chemicals and are a suitable choice for incidental contact.
-
Double Gloving: For extended handling or when a higher risk of exposure is present, wearing two pairs of nitrile gloves is a prudent measure.
-
Glove Inspection: Always inspect gloves for any signs of degradation, such as swelling, discoloration, or punctures, before and during use. If any damage is observed, or if contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.
-
-
Laboratory Coat: A flame-resistant laboratory coat should be worn and fully buttoned. Ensure the material is appropriate for working with combustible liquids.
-
Additional Protective Clothing: For larger scale operations, or where there is a significant risk of splashing, a chemically resistant apron and arm sleeves should be worn over the lab coat. Ensure that pants and closed-toe shoes fully cover the legs and feet.
Under normal operating conditions within a certified chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill, a failure of engineering controls, or during emergency response, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. All personnel who may need to use a respirator must be part of a respiratory protection program that includes medical evaluation, training, and fit-testing.
Operational Plan: A Step-by-Step Procedural Guide
A systematic approach to handling ensures safety at every stage of the workflow.
Caption: Workflow for the safe handling of this compound.
Step 1: Preparation
-
Designate a Work Area: Clearly designate an area within a certified chemical fume hood for the handling of this compound.
-
Assemble PPE: Before handling the chemical, don all required PPE as outlined in Section 3.
-
Prepare Equipment: Ensure all glassware is clean, dry, and free of defects. Have a spill kit readily accessible. The spill kit should contain an absorbent material suitable for flammable liquids (e.g., vermiculite or a commercial sorbent), waste bags, and tongs for handling contaminated materials.
Step 2: Handling and Use
-
Transfer: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.
-
Reaction Setup: If using in a reaction, ensure the apparatus is securely clamped and that any potential exotherms are anticipated and can be controlled.
-
Constant Vigilance: Continuously monitor the experiment for any signs of leaks or spills.
Step 3: Cleanup
-
Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated. Rinsing with a suitable solvent (such as ethanol or acetone), followed by washing with soap and water, is a common practice. The initial rinsate must be collected as hazardous waste.[4]
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Disposable gloves should be removed last and discarded as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.
Emergency and First Aid Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][6][7] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Spill Response: In case of a small spill within the fume hood, use an appropriate absorbent material to contain and clean up the liquid. Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound must be treated as hazardous waste.[8][9][10]
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and initial solvent rinses, in a dedicated, clearly labeled, and sealed hazardous waste container.[4][10] The container should be made of a compatible material (e.g., glass or polyethylene) and kept closed when not in use.
-
Solid Waste: Collect all contaminated solid waste, such as used gloves, absorbent materials, and pipette tips, in a separate, clearly labeled, and sealed hazardous waste container.[2]
Disposal Protocol:
-
Never dispose of this compound down the drain.[4]
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[10]
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[11]
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and success of your research.
References
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Angene Chemical. (2021). Safety Data Sheet: 2-(Bis(methylthio)methylene)malononitrile. Retrieved from [Link]
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First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]
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First Aid: Chemical Exposure. (n.d.). UMass Memorial Health. Retrieved from [Link]
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Thiols. (2020). Safety Services - UCL – University College London. Retrieved from [Link]
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Hazardous Chemical Exposures. (n.d.). Office of Environmental Health and Safety - Princeton University. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
